molecular formula C14H10ClNO B1301146 9-(chloroacetyl)-9H-carbazole CAS No. 38002-61-8

9-(chloroacetyl)-9H-carbazole

Cat. No.: B1301146
CAS No.: 38002-61-8
M. Wt: 243.69 g/mol
InChI Key: NIZUEICMEHKRKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-(Chloroacetyl)-9H-carbazole (Molecular Formula: C₁₄H₁₀ClNO) is a synthetically valuable carbazole derivative that serves as a key chemical building block in medicinal chemistry and drug discovery research. Its structure combines the rigid, aromatic carbazole scaffold, known for its diverse biological activities, with a reactive chloroacetyl functional group. This combination allows researchers to readily synthesize more complex molecules by facilitating nucleophilic substitution reactions, particularly with nitrogen-based nucleophiles. The primary research value of this compound lies in its application as a precursor for the development of novel bioactive agents. It is extensively used to create hybrid molecules that combine the carbazole pharmacophore with other privileged structures, such as 1,3,4-oxadiazoles, which are sought after for their antimicrobial and antitumor properties . Studies have shown that derivatives synthesized from this compound exhibit promising antimicrobial activity , with some compounds demonstrating significant effects against pathogens like E. coli and C. albicans , as well as exceptional anti-biofilm activity, particularly against P. aeruginosa biofilms . Furthermore, the carbazole core is a recognized scaffold in anticancer research , with various derivatives demonstrating mechanisms of action that include reactivating the p53 tumor suppressor pathway and inducing apoptosis in cancer cells . This product is intended for use in a laboratory setting by qualified researchers. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-carbazol-9-yl-2-chloroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNO/c15-9-14(17)16-12-7-3-1-5-10(12)11-6-2-4-8-13(11)16/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIZUEICMEHKRKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50365277
Record name 9-(chloroacetyl)-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50365277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38002-61-8
Record name 9-(chloroacetyl)-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50365277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 38002-61-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

9-(chloroacetyl)-9H-carbazole synthesis from carbazole and chloroacetyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 9-(chloroacetyl)-9H-carbazole

This document provides a comprehensive technical overview for the synthesis of this compound, a key intermediate in the development of various functional materials and pharmacologically active compounds. This guide is intended for researchers, chemists, and professionals in the field of drug development and materials science, offering detailed procedural insights, mechanistic explanations, and critical safety information.

Introduction: The Significance of this compound

Carbazole and its derivatives are a cornerstone in medicinal chemistry and materials science due to their unique photophysical and biological properties. The carbazole scaffold, a tricyclic aromatic heterocycle, is a prevalent structural motif in numerous natural products and synthetic compounds exhibiting a wide range of bioactivities.[1][2][3] The introduction of a chloroacetyl group at the 9-position of the carbazole nucleus yields this compound, a versatile building block. The reactive chloroacetyl moiety serves as a handle for further molecular elaboration, enabling the synthesis of a diverse library of carbazole-based compounds.[1]

This guide will focus on the direct acylation of carbazole with chloroacetyl chloride, a common and efficient method for the preparation of the title compound. We will delve into the underlying reaction mechanism, provide a detailed and validated experimental protocol, discuss methods for purification and characterization, and address crucial safety considerations.

Reaction Mechanism: An Electrophilic Substitution at the Nitrogen Atom

The synthesis of this compound from carbazole and chloroacetyl chloride proceeds via a nucleophilic acyl substitution reaction. In this reaction, the nitrogen atom of the carbazole acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride.

The lone pair of electrons on the nitrogen atom of the carbazole initiates the attack on the carbonyl carbon of chloroacetyl chloride. This leads to the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate results in the expulsion of the chloride ion as a leaving group, forming the N-acylated product, this compound, and hydrochloric acid as a byproduct.

It is important to distinguish this N-acylation from a Friedel-Crafts acylation, which would involve the substitution on the aromatic rings of the carbazole.[4][5][6] Friedel-Crafts reactions typically require a Lewis acid catalyst, such as aluminum chloride, to activate the acylating agent and facilitate electrophilic aromatic substitution.[4][7] In the synthesis of this compound, the reaction occurs directly at the more nucleophilic nitrogen atom, often without the need for a strong Lewis acid, especially when conducted in a suitable solvent that can facilitate the reaction. Some procedures, however, may employ a weak base to neutralize the HCl byproduct.

Diagrammatic Representation of the Reaction Mechanism

Caption: Reaction scheme for the synthesis of this compound.

Detailed Experimental Protocol

This section provides a step-by-step procedure for the synthesis of this compound. This protocol has been adapted from established literature procedures and is designed to be reproducible.

Materials and Equipment:

Reagent/MaterialCAS NumberMolecular Weight ( g/mol )Quantity
Carbazole86-74-8167.217.0 g (0.04 mol)
Chloroacetyl Chloride79-04-9112.944.9 g (0.04 mol)
Acetone67-64-158.0860 mL
Ethanol64-17-546.07For recrystallization
Round-bottom flask (100 mL)--1
Reflux condenser--1
Heating mantle/water bath--1
Magnetic stirrer and stir bar--1
Buchner funnel and filter paper--1
Beakers and graduated cylinders--Various
Thin Layer Chromatography (TLC) plate--As needed

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 7.0 g (0.04 mol) of carbazole in 60 mL of acetone.

  • Addition of Reagent: To this solution, carefully add 4.9 g (0.04 mol) of chloroacetyl chloride. Caution: Chloroacetyl chloride is highly corrosive and lachrymatory. This step should be performed in a well-ventilated fume hood.[8][9][10][11][12]

  • Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux using a water bath or heating mantle. Maintain the reflux for 8 hours.

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A suitable solvent system for TLC is a mixture of benzene and chloroform (9:1 v/v). The disappearance of the carbazole spot and the appearance of a new product spot indicate the progression of the reaction.

  • Work-up: After the reaction is complete (as indicated by TLC), remove the solvent by rotary evaporation.

  • Purification: Wash the resulting solid residue with water to remove any unreacted starting materials and byproducts.

  • Recrystallization: Recrystallize the crude product from ethanol to obtain pure this compound.

  • Drying and Yield Calculation: Dry the purified crystals in a vacuum oven. Weigh the final product and calculate the percentage yield. A typical yield for this reaction is around 75%.

Experimental Workflow Diagram

experimental_workflow start Start dissolve Dissolve Carbazole in Acetone start->dissolve add_reagent Add Chloroacetyl Chloride (in fume hood) dissolve->add_reagent reflux Reflux for 8 hours add_reagent->reflux monitor Monitor by TLC reflux->monitor evaporate Remove Solvent monitor->evaporate Reaction Complete wash Wash with Water evaporate->wash recrystallize Recrystallize from Ethanol wash->recrystallize dry Dry Product recrystallize->dry end End dry->end

Caption: Step-by-step workflow for the synthesis of this compound.

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques.

  • Melting Point: The melting point of the purified product should be determined and compared with the literature value. The reported melting point for this compound is in the range of 235-238°C. A sharp melting point close to the literature value is indicative of high purity.

  • Thin Layer Chromatography (TLC): As mentioned in the protocol, TLC is a quick and effective method to monitor the reaction and assess the purity of the product. The Rf value of the product in a benzene:chloroform (9:1 v/v) solvent system is reported to be 0.76.

  • Spectroscopic Analysis:

    • Infrared (IR) Spectroscopy: The IR spectrum of the product should show a characteristic strong absorption band for the carbonyl (C=O) group of the acetyl moiety, typically in the region of 1680-1700 cm⁻¹.[13] The disappearance of the N-H stretching vibration from the carbazole starting material (around 3400 cm⁻¹) is also a key indicator of successful N-acylation.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy:

      • ¹H NMR: The proton NMR spectrum will provide detailed structural information. The aromatic protons of the carbazole ring will appear in the downfield region (typically δ 7.0-8.5 ppm). A key signal to look for is a singlet corresponding to the two protons of the chloroacetyl methylene (-CH₂Cl) group.

      • ¹³C NMR: The carbon NMR spectrum will show a signal for the carbonyl carbon around δ 165-175 ppm, in addition to the signals for the aromatic carbons of the carbazole ring and the methylene carbon of the chloroacetyl group.

Safety and Handling Precautions

It is imperative to adhere to strict safety protocols when performing this synthesis due to the hazardous nature of the reagents involved.

  • Chloroacetyl Chloride: This reagent is highly toxic, corrosive, and a potent lachrymator.[8][9][10][11][12] It reacts violently with water and moisture, releasing toxic hydrogen chloride gas.[8][10][11]

    • Handling: Always handle chloroacetyl chloride in a certified chemical fume hood.[12] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and chemical safety goggles with a face shield.[8][10][12]

    • Storage: Store chloroacetyl chloride in a tightly sealed container in a cool, dry, and well-ventilated area, away from water and incompatible materials such as alcohols, bases, and amines.[10][12]

    • Spills: In case of a spill, neutralize with a suitable absorbent material like sodium bicarbonate. Do not use water to clean up spills.[9][12]

  • Carbazole: While less hazardous than chloroacetyl chloride, carbazole is a skin and eye irritant. Standard laboratory safety practices, including wearing gloves and safety glasses, should be followed.

  • Solvents: Acetone and ethanol are flammable. Ensure that the reaction is carried out away from open flames and ignition sources.

Troubleshooting Guide
IssuePossible Cause(s)Suggested Solution(s)
Low Yield Incomplete reaction- Extend the reflux time and monitor by TLC until the starting material is consumed.- Ensure the reagents are of high purity and anhydrous.
Loss of product during work-up- Be careful during the washing and recrystallization steps to minimize product loss.
Impure Product Presence of starting material- Ensure the reaction goes to completion.- Perform a second recrystallization.
Formation of side products- Control the reaction temperature carefully.- Purify the product using column chromatography if recrystallization is insufficient.
Reaction does not start Inactive reagents- Use fresh, high-purity carbazole and chloroacetyl chloride.
Incorrect solvent- Ensure acetone is used as the solvent as specified in the protocol.
Conclusion

The synthesis of this compound via direct N-acylation of carbazole with chloroacetyl chloride is a robust and efficient method for producing this valuable synthetic intermediate. By understanding the reaction mechanism, adhering to the detailed experimental protocol, and prioritizing safety, researchers can reliably synthesize this compound for a wide range of applications in drug discovery and materials science. The characterization techniques outlined in this guide provide a framework for ensuring the identity and purity of the final product, which is critical for its subsequent use in multi-step syntheses.

References

  • Kumar, A., et al. (n.d.). Synthesis and evaluation of biological activity of some novel carbazole derivatives.
  • Design, Synthesis and Biological Screening of Novel Carbazole Tethered Oxyethylamino Derivatives as Antimicrobial Agent. Indian Journal of Pharmaceutical Education and Research.
  • Synthesis of some novel Carbazole derivatives and evaluation of their antimicrobial activity. (2025).
  • Loba Chemie. (2019). CHLOROACETYL CHLORIDE FOR SYNTHESIS MSDS.
  • NOAA. (n.d.). chloroacetyl chloride. CAMEO Chemicals.
  • Chloroacetyl chloride CAS No - MATERIAL SAFETY DATA SHEET - SDS / MSDS.
  • SAFETY DATA SHEET. (2025).
  • ChemTrack.org. (n.d.). Safety Guideline.
  • Alaraji, S. M., et al. (2013). Synthesis of new 9H-Carbazole derivatives. Iraqi Journal of Science, 54(Supplement No.4), 983-993.
  • Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation.
  • Applications of Friedel–Crafts reactions in total synthesis of natural products. (n.d.). National Institutes of Health.
  • Reddy, et al. Synthesis and Characterization of Some New Carbazolyloxy Substituted Oxazinane Derivatives. Asian Journal of Chemistry.
  • Friedel-Crafts Acylation. Organic Chemistry Portal.
  • Professor Dave Explains. (2018). Friedel-Crafts Acylation [Video]. YouTube.
  • Çapan, İ. (2021). Synthesis of carbazole-based acetyl benzohydrazides targeting urease enzyme inhibition. ACG Publications.

Sources

Spectroscopic Characterization of 9-(chloroacetyl)-9H-carbazole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

9-(chloroacetyl)-9H-carbazole is a versatile chemical intermediate of significant interest in the fields of medicinal chemistry and materials science. The presence of the reactive chloroacetyl group attached to the nitrogen atom of the carbazole nucleus makes it a valuable precursor for the synthesis of a wide array of derivatives with potential biological activities and unique photophysical properties. A thorough understanding of its molecular structure is paramount for its effective utilization in drug design and the development of novel organic materials. This technical guide provides a comprehensive overview of the spectroscopic techniques employed in the definitive characterization of this compound, offering insights into the principles of each method, detailed experimental protocols, and an in-depth analysis of the spectral data.

Molecular Structure and Spectroscopic Rationale

The molecular structure of this compound, presented in Figure 1, consists of a planar carbazole ring system, which is an aromatic heterocyclic compound with two benzene rings fused to a central nitrogen-containing five-membered ring. The nitrogen atom (at position 9) is acylated with a chloroacetyl group. This specific arrangement of atoms and functional groups gives rise to a unique spectroscopic fingerprint that can be elucidated using a combination of analytical techniques.

Figure 1: Molecular Structure of this compound

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their chemical environment, and their connectivity.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical to avoid signals that may overlap with analyte peaks.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Data Acquisition: Acquire the ¹H NMR spectrum on a 300 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. A sufficient number of scans (e.g., 16 or 32) should be averaged to obtain a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

¹H NMR Data Summary

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.2 - 8.0d2HH-4, H-5
~7.6 - 7.4m4HH-1, H-8, H-2, H-7
~7.3 - 7.2t2HH-3, H-6
~5.0 - 4.8s2H-CH₂-Cl

Interpretation of the ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the carbazole ring and the methylene protons of the chloroacetyl group.

  • Aromatic Region (δ 7.0-8.5 ppm): The protons on the carbazole ring system will appear in this region. Due to the C₂ symmetry of the unsubstituted carbazole ring, there are four sets of chemically equivalent protons. The protons at positions 4 and 5 (H-4, H-5) are typically the most deshielded due to their proximity to the electron-withdrawing acetyl group and the anisotropic effect of the adjacent benzene ring, appearing as a doublet. The protons at positions 1 and 8 (H-1, H-8) and 2, 3, 6, and 7 will appear as complex multiplets.

  • Aliphatic Region (δ 4.0-5.5 ppm): The two protons of the methylene group (-CH₂-) adjacent to the carbonyl group and the chlorine atom are expected to appear as a sharp singlet in the downfield region. The electron-withdrawing nature of both the carbonyl group and the chlorine atom significantly deshields these protons.

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the different carbon environments in the molecule.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: A more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent) is typically required for ¹³C NMR compared to ¹H NMR.

  • Data Acquisition: Acquire the ¹³C NMR spectrum on the same spectrometer, using a proton-decoupled pulse sequence to simplify the spectrum to a series of singlets for each unique carbon atom. A larger number of scans is usually necessary to achieve a good signal-to-noise ratio.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

¹³C NMR Data Summary

Chemical Shift (δ, ppm)Assignment
~165 - 160C=O
~140 - 138C-4a, C-4b
~128 - 125C-1, C-8
~124 - 122C-4, C-5
~121 - 119C-2, C-7
~115 - 110C-3, C-6
~45 - 40-CH₂-Cl

Interpretation of the ¹³C NMR Spectrum

The ¹³C NMR spectrum will show distinct signals for the carbonyl carbon, the aromatic carbons of the carbazole moiety, and the aliphatic methylene carbon.

  • Carbonyl Carbon: The carbon of the carbonyl group (C=O) will appear as a singlet in the highly deshielded region of the spectrum (δ 160-170 ppm).

  • Aromatic Carbons: The carbazole ring system will give rise to six distinct signals for the twelve aromatic carbons due to the molecule's symmetry. The quaternary carbons (C-4a, C-4b, C-9a, C-9b) will have different chemical shifts from the protonated carbons.

  • Aliphatic Carbon: The methylene carbon (-CH₂-Cl) will appear as a singlet in the aliphatic region (δ 40-50 ppm), shifted downfield due to the attachment of the electronegative chlorine atom.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: FT-IR Spectroscopy

  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Place the mixture in a pellet-pressing die and apply pressure to form a transparent or translucent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment should be recorded and subtracted from the sample spectrum.

FT-IR Data Summary

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3100 - 3000C-H stretchAromatic
~1700 - 1680C=O stretchAmide (ketone)
~1600 - 1450C=C stretchAromatic ring
~1370 - 1350C-N stretchAmide
~800 - 700C-Cl stretchAlkyl halide
~750C-H bendAromatic (ortho-disubstituted)

Interpretation of the FT-IR Spectrum

The FT-IR spectrum of this compound will display characteristic absorption bands that confirm the presence of its key functional groups.

  • C=O Stretching: A strong absorption band in the region of 1700-1680 cm⁻¹ is a definitive indicator of the carbonyl group of the chloroacetyl moiety.

  • Aromatic C-H Stretching: Weak to medium bands above 3000 cm⁻¹ are characteristic of the C-H stretching vibrations of the aromatic carbazole ring.

  • Aromatic C=C Stretching: Several sharp bands in the 1600-1450 cm⁻¹ region correspond to the carbon-carbon double bond stretching vibrations within the aromatic rings.

  • C-N Stretching: A band in the 1370-1350 cm⁻¹ region can be attributed to the stretching vibration of the C-N bond of the amide linkage.

  • C-Cl Stretching: The presence of the chlorine atom is confirmed by a stretching vibration band in the fingerprint region, typically between 800 and 700 cm⁻¹.

  • Aromatic C-H Bending: A strong band around 750 cm⁻¹ is characteristic of the out-of-plane C-H bending of the ortho-disubstituted benzene rings of the carbazole nucleus.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The carbazole ring system, with its extended π-conjugation, is expected to show characteristic absorption bands in the UV region.

Experimental Protocol: UV-Vis Spectroscopy

  • Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) of a known concentration (typically in the range of 10⁻⁴ to 10⁻⁵ M).

  • Data Acquisition: Record the UV-Vis spectrum using a dual-beam spectrophotometer, with a cuvette containing the pure solvent as the reference. Scan the wavelength range from approximately 200 to 400 nm.

UV-Vis Data Summary

Solventλmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Electronic Transition
Ethanol~235, ~258, ~293, ~325, ~338(Not explicitly found in search results)π → π*

Interpretation of the UV-Vis Spectrum

The UV-Vis spectrum of this compound is dominated by the electronic transitions of the carbazole chromophore. The spectrum is expected to show multiple absorption bands corresponding to π → π* transitions within the conjugated aromatic system. The attachment of the chloroacetyl group to the nitrogen atom may cause a slight shift in the absorption maxima compared to unsubstituted carbazole, but the overall spectral profile should be similar. The fine vibrational structure often observed in the spectra of carbazoles is a hallmark of their rigid, planar structure.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. It also provides information about the structure through the analysis of fragmentation patterns.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Ionize the sample using an appropriate method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).

  • Detection: Detect the ions to generate the mass spectrum.

Mass Spectrometry Data Summary

  • Molecular Formula: C₁₄H₁₀ClNO

  • Molecular Weight: 243.69 g/mol

  • Expected [M]⁺• (for EI-MS) or [M+H]⁺ (for ESI-MS): m/z ≈ 243 and 245 (due to ³⁵Cl and ³⁷Cl isotopes in a ~3:1 ratio)

Interpretation of the Mass Spectrum

The mass spectrum will provide the molecular weight of this compound. A key feature will be the presence of an isotopic pattern for the molecular ion peak due to the chlorine atom (³⁵Cl and ³⁷Cl). The fragmentation pattern can provide valuable structural information. Common fragmentation pathways may include:

  • Loss of the chloroacetyl group: Cleavage of the N-C bond can lead to the formation of a carbazole radical cation at m/z 167.

  • Loss of a chlorine radical: This would result in a fragment at m/z 208.

  • Loss of a chloromethyl radical: Cleavage of the bond between the carbonyl carbon and the methylene carbon would lead to a fragment corresponding to the carbazolyl-carbonyl cation.

Fragmentation Workflow

G M [C₁₄H₁₀ClNO]⁺• m/z = 243/245 F1 [C₁₂H₉N]⁺• m/z = 167 M->F1 - COCH₂Cl F2 [C₁₄H₁₀NO]⁺ m/z = 208 M->F2 - Cl• F3 [C₁₃H₈NO]⁺ m/z = 194 F2->F3 - CO

Caption: Plausible fragmentation pathways for this compound in mass spectrometry.

Conclusion

The comprehensive spectroscopic characterization of this compound using a combination of ¹H NMR, ¹³C NMR, FT-IR, UV-Vis, and Mass Spectrometry provides unambiguous confirmation of its molecular structure. Each technique offers a unique and complementary piece of the structural puzzle, from the connectivity of atoms to the identification of functional groups and the overall electronic nature of the molecule. The detailed protocols and interpretation of the spectral data presented in this guide serve as a valuable resource for researchers and scientists engaged in the synthesis, characterization, and application of this important chemical intermediate.

References

  • Feist, P. L. (2003). Sampling Technique for Organic Solids in IR Spectroscopy: Thin Solid Films as the Method of Choice in Teaching Laboratories. Journal of Chemical Education, 80(11), 1285. [Link]

  • LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Khan Academy. (2014). UV-Vis spectroscopy. [Link]

  • National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. [Link]

  • Science Ready. (2023). Mass Spectrometry Fragmentation Patterns. [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

Introduction: The Role of 9-(chloroacetyl)-9H-carbazole in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 9-(chloroacetyl)-9H-carbazole using ¹H and ¹³C NMR

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for this compound. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this key synthetic intermediate, grounded in the principles of NMR spectroscopy and supported by field-proven insights.

This compound is a crucial building block in synthetic organic chemistry. The carbazole moiety is a prominent scaffold in many pharmacologically active compounds, and the chloroacetyl group provides a reactive handle for further molecular elaboration.[1][2] Accurate structural verification of this intermediate is paramount to ensure the integrity of subsequent synthetic steps. NMR spectroscopy stands as the most powerful and definitive method for the non-destructive structural analysis of such organic molecules in solution. This guide explains the characteristic NMR signatures of this compound, providing a reliable reference for its identification and purity assessment.

Molecular Structure and Atom Numbering

For clarity in spectral assignments, the atoms of this compound are numbered according to IUPAC conventions for the carbazole ring system. This systematic numbering is essential for unambiguously assigning specific NMR signals to their corresponding nuclei within the molecule.

Caption: Molecular structure of this compound with IUPAC numbering.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information on the chemical environment, connectivity, and number of different types of protons in the molecule. For this compound, the spectrum is characterized by signals from the aromatic protons of the carbazole core and the methylene protons of the chloroacetyl group.

Expected Proton Chemical Shifts (δ) in CDCl₃:

Proton AssignmentMultiplicityIntegrationApprox. Chemical Shift (ppm)Rationale
H-1, H-8Doublet (d)2H~8.1-8.3These protons are deshielded due to their proximity to the electronegative nitrogen and the anisotropic effect of the adjacent benzene ring.
H-4, H-5Doublet (d)2H~7.8-8.0Deshielded by the ring current and adjacent to the electron-withdrawing N-acyl group.
H-2, H-7Triplet (t)2H~7.4-7.6Typical aromatic region, showing coupling to two neighboring protons.
H-3, H-6Triplet (t)2H~7.3-7.5Least deshielded of the aromatic protons, coupled to two neighbors.
H-11 (CH₂)Singlet (s)2H~5.0-5.2Strongly deshielded by both the adjacent carbonyl group (C=O) and the electronegative chlorine atom.

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration. The aromatic region may present as complex multiplets due to overlapping signals.[3][4]

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and provides insight into their electronic environment and hybridization state.

Expected Carbon Chemical Shifts (δ) in CDCl₃:

Carbon AssignmentApprox. Chemical Shift (ppm)Rationale
C=O (C-10)~165-168Typical chemical shift for an amide/acyl carbonyl carbon, deshielded by the electronegative oxygen atom.[5]
C-4a, C-4b~138-140Quaternary carbons fused to the nitrogen atom and the benzene rings. Their chemical shift is influenced by the N-acylation.
C-8a, C-9a~126-128Quaternary carbons at the fusion of the two benzene rings.
C-1, C-8~124-126Aromatic CH carbons adjacent to the nitrogen-bearing quaternary carbons.
C-4, C-5~120-122Aromatic CH carbons adjacent to the ring fusion.
C-2, C-7~120-122Aromatic CH carbons.
C-3, C-6~110-115Aromatic CH carbons ortho and para to the nitrogen atom, typically appearing at a higher field compared to other aromatic carbons in carbazoles.[6][7]
CH₂Cl (C-11)~45-48Aliphatic carbon significantly deshielded by the attached chlorine atom.

Experimental Protocol: NMR Data Acquisition

This section outlines a standardized, self-validating protocol for acquiring high-quality ¹H and ¹³C NMR spectra for this compound.

1. Sample Preparation:

  • Accurately weigh approximately 10-15 mg of the this compound sample.
  • Transfer the solid into a clean, dry NMR tube.
  • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference standard.
  • Cap the NMR tube and gently vortex or invert until the sample is completely dissolved.

2. Instrument Setup and Calibration:

  • Use a 400 MHz (or higher) NMR spectrometer for optimal resolution and sensitivity.[8]
  • Tune and match the probe for both ¹H and ¹³C frequencies.
  • Shim the magnetic field on the sample to achieve optimal homogeneity, using the deuterium lock signal from CDCl₃.

3. ¹H NMR Spectrum Acquisition:

  • Pulse Sequence: Standard single-pulse sequence.
  • Acquisition Time: 2-4 seconds.
  • Relaxation Delay: 1-2 seconds.
  • Number of Scans: 8-16 scans.
  • Spectral Width: 0-16 ppm.
  • Referencing: Calibrate the spectrum by setting the TMS signal to 0.00 ppm.

4. ¹³C NMR Spectrum Acquisition:

  • Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., zgpg30).
  • Acquisition Time: 1-2 seconds.
  • Relaxation Delay: 2-5 seconds.
  • Number of Scans: 512-2048 scans, depending on sample concentration and desired signal-to-noise ratio.
  • Spectral Width: 0-220 ppm.
  • Referencing: Calibrate the spectrum by setting the TMS signal to 0.00 ppm or the central peak of the CDCl₃ triplet to 77.16 ppm.

5. Data Processing:

  • Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) to improve the signal-to-noise ratio.
  • Perform a Fourier transform.
  • Phase correct the spectrum manually.
  • Perform baseline correction.
  • Integrate the signals in the ¹H spectrum and pick the peaks in both spectra.

    Caption: Standard workflow for NMR sample preparation and data acquisition.

Conclusion

The structural confirmation of this compound is reliably achieved through a combined analysis of its ¹H and ¹³C NMR spectra. The proton spectrum is distinguished by a singlet for the chloroacetyl methylene group around 5.1 ppm and a series of multiplets in the aromatic region between 7.3 and 8.3 ppm. The carbon spectrum is characterized by the carbonyl signal near 166 ppm, the methylene signal around 46 ppm, and a set of eight distinct aromatic signals. This guide provides a robust framework for the acquisition and interpretation of this data, ensuring high confidence in the structural integrity of this valuable synthetic intermediate.

References

  • Vertex AI Search. (n.d.).
  • Indian Journal of Pharmaceutical Education and Research. (n.d.). Design, Synthesis and Biological Screening of Novel Carbazole Tethered Oxyethylamino Derivatives as Antimicrobial Agent. Retrieved January 17, 2026.
  • Katritzky, A. R., Rewcastle, G. W., De Miguel, L. M. V., & Wang, Z. (1988). ¹³C NMR chemical shift assignments for some carbazole derivatives. Magnetic Resonance in Chemistry, 26(4), 347–350.
  • ResearchGate. (n.d.). A study of Substituent Effect on ¹H and ¹³C nmr Spectra of N- and C-Substituted Carbazoles. Retrieved January 17, 2026.
  • ResearchGate. (n.d.). Synthesis of some novel Carbazole derivatives and evaluation of their antimicrobial activity. Retrieved January 17, 2026.
  • Sharma, D., Kumar, N., & Pathak, D. (2014). Synthesis, characterization and biological evaluation of some newer carbazole derivatives. Journal of the Serbian Chemical Society, 79(2), 125–132.
  • The Royal Society of Chemistry. (n.d.).
  • Reddy, et al. (n.d.).
  • Scribd. (n.d.). Approximate ¹H and ¹³C NMR Shifts. Retrieved January 17, 2026.
  • Energy Chemical Co. (n.d.). Experimental section Materials 9H-carbazole, cholesterol chloroformate, Et3N and Na2SO4 were purchased from Energy Chemical Co. Retrieved January 17, 2026.
  • American Chemical Society. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (n.d.). ¹H and ¹³C NMR chemical shifts and diagnostic correlations in two-dimensional spectra of compound 1. Retrieved January 17, 2026.
  • Pinto, D. C. G. A. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.

Sources

Physical and chemical properties of 9-(chloroacetyl)-9H-carbazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 9-(chloroacetyl)-9H-carbazole: Properties, Synthesis, and Applications

Authored by: Senior Application Scientist, Gemini Division

Abstract: This technical guide provides a comprehensive examination of this compound, a pivotal intermediate in synthetic organic chemistry. The document is structured to serve researchers, scientists, and professionals in drug development by elucidating the compound's core physical and chemical properties, providing a detailed and validated synthesis protocol, and exploring its significant applications as a precursor to a wide range of biologically active molecules. Emphasis is placed on the causality behind experimental procedures and the integration of authoritative data to ensure scientific integrity and practical utility.

Introduction and Strategic Importance

This compound is a derivative of carbazole, a tricyclic aromatic heterocycle renowned for its presence in numerous natural alkaloids and synthetically developed therapeutic agents. The strategic importance of this compound lies in its bifunctional nature. The carbazole nucleus serves as a rigid, planar scaffold known to intercalate with DNA and interact with various biological receptors, while the N-chloroacetyl group provides a highly reactive electrophilic site. This combination makes it an exceptionally versatile building block for constructing more complex molecular architectures.

The chloroacetyl moiety is an excellent leaving group, rendering the adjacent carbonyl carbon susceptible to nucleophilic attack. This reactivity is the cornerstone of its utility, enabling the facile introduction of diverse functional groups and the synthesis of extensive libraries of N-substituted carbazole derivatives. These derivatives are actively investigated for a multitude of pharmacological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[1][2][3] This guide offers an in-depth exploration of this key intermediate to empower researchers in leveraging its full synthetic potential.

Chemical Identity and Molecular Structure

A precise understanding of a compound's identity is fundamental to reproducible scientific research. The following section details the key identifiers and structural representation of this compound.

Key Identifiers
IdentifierValueSource
Primary Name This compound-
Synonym 1-(9H-carbazol-9-yl)-2-chloroethanone[1][4][5]
CAS Number 38002-61-8[4]
Molecular Formula C₁₄H₁₀ClNO[4][6]
Molecular Weight 243.69 g/mol [4][6]
IUPAC Name 1-(9H-carbazol-9-yl)-2-chloroethanone[4]
InChI InChI=1S/C14H10ClNO/c15-9-14(17)16-12-7-3-1-5-10(12)11-6-2-4-8-13(11)16/h1-8H,9H2[4]
InChI Key NIZUEICMEHKRKX-UHFFFAOYSA-N[4]
Canonical SMILES C1=CC=C2C(=C1)C3=CC=CC=C3N2C(=O)CCl[4]
Molecular Structure Diagram

Caption: Molecular structure of this compound.

Physical and Spectroscopic Properties

The bulk properties and analytical signatures of a compound are critical for its identification, purification, and use in subsequent reactions.

Physical Properties
PropertyValueSource(s)
Appearance White to beige solid/powder.[7]
Melting Point 235-238 °C
Solubility Soluble in acetone; recrystallized from ethanol. Insoluble in water.[7]
Spectroscopic Data Interpretation

While a complete dataset for the title compound is not consolidated in a single source, analysis of its synthesis and the characterization of its derivatives allows for a reliable prediction of its key spectral features.

  • Fourier-Transform Infrared (FT-IR): The FT-IR spectrum is expected to show a strong, characteristic absorption band for the ketone carbonyl (C=O) stretching vibration, typically around 1690-1900 cm⁻¹. Another key peak would be the C-Cl stretching vibration, which is generally observed in the 700-800 cm⁻¹ region. Aromatic C-H and C=C stretching bands from the carbazole ring would also be present.

  • Nuclear Magnetic Resonance (¹H NMR): The proton NMR spectrum would be distinguished by two main sets of signals. The eight aromatic protons of the carbazole scaffold would appear as a complex multiplet in the downfield region (typically δ 7.0-8.5 ppm). A key diagnostic signal would be a singlet corresponding to the two methylene protons (-CH₂-) of the chloroacetyl group, expected to appear around δ 2.6-4.5 ppm.

  • Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak (M+) corresponding to the molecular weight of 243.69 g/mol . A characteristic isotopic pattern for the presence of one chlorine atom ([M]+ and [M+2]+ peaks in an approximate 3:1 ratio) would provide definitive confirmation of the structure.

Synthesis and Mechanistic Insight

The most direct and widely reported method for preparing this compound is the N-acylation of carbazole with chloroacetyl chloride. This reaction is efficient and proceeds with high yield.

Experimental Protocol: N-Acylation of Carbazole

Principle: This reaction is a classic example of nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the carbazole ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. The subsequent loss of a chloride ion and a proton results in the formation of the N-acylated product. The use of a solvent like acetone and heat (reflux) facilitates the reaction by ensuring solubility and providing the necessary activation energy.

Materials:

  • 9H-Carbazole

  • Chloroacetyl chloride

  • Acetone (anhydrous)

  • Ethanol (for recrystallization)

  • Deionized water

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 9H-carbazole (1.0 eq) in anhydrous acetone (approx. 8-10 mL per gram of carbazole).

  • Reagent Addition: While stirring, carefully add chloroacetyl chloride (1.0 eq) to the carbazole solution. [Causality: Stoichiometric control is crucial to prevent side reactions and maximize yield. The reaction is typically exothermic and may require controlled addition.]

  • Reflux: Heat the reaction mixture to reflux using a water bath or heating mantle and maintain for approximately 8 hours.

  • Reaction Monitoring: Monitor the progress of the reaction periodically using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., Benzene:Chloroform 9:1 v/v). The disappearance of the carbazole spot and the appearance of a new, higher Rf product spot indicates completion. [Causality: TLC is a rapid and effective technique to ensure the reaction has gone to completion, preventing premature work-up and loss of yield.]

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the acetone solvent under reduced pressure using a rotary evaporator.

  • Purification (Initial): To the resulting solid, add deionized water and stir vigorously to form a slurry. Filter the solid using a Büchner funnel and wash thoroughly with water. [Causality: This step removes any water-soluble impurities and unreacted chloroacetyl chloride, which hydrolyzes in water.]

  • Purification (Final): Recrystallize the crude solid product from hot ethanol to obtain pure this compound as a crystalline solid. [Causality: Recrystallization is a powerful purification technique that separates the desired compound from insoluble impurities and those that remain in the ethanol mother liquor upon cooling.]

Synthesis Workflow Diagram

G cluster_start Starting Materials start1 9H-Carbazole process1 Dissolve Carbazole in Acetone start1->process1 start2 Chloroacetyl Chloride process2 Add Chloroacetyl Chloride start2->process2 start3 Acetone (Solvent) start3->process1 process1->process2 process3 Reflux for 8 hours process2->process3 process4 Monitor by TLC process3->process4 process4->process3 Incomplete process5 Solvent Evaporation process4->process5 Reaction Complete process6 Wash with Water & Filter process5->process6 process7 Recrystallize from Ethanol process6->process7 end_product Pure this compound process7->end_product

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Applications

The synthetic utility of this compound is primarily driven by the reactivity of the C-Cl bond, which readily undergoes nucleophilic substitution. This allows it to serve as a central hub for the generation of diverse molecular scaffolds.

Core Reactivity

The electron-withdrawing nature of the adjacent carbonyl group polarizes the C-Cl bond, making the methylene carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles (e.g., amines, hydrazines, thiols). This predictable reactivity is the foundation for its use as a key intermediate.

Applications in Drug Development and Materials Science
  • Precursor for Antimicrobial Agents: A primary application involves its reaction with hydrazine hydrate to form N⁹-(hydrazinoacetyl)-carbazole. This hydrazide intermediate can then be condensed with various aldehydes to produce Schiff bases and other heterocyclic systems, many of which have been screened for potent antimicrobial and antifungal activities.[1]

  • Synthesis of Anti-inflammatory Compounds: The derivatives synthesized from this intermediate have been evaluated for anti-inflammatory properties, demonstrating the value of the carbazole scaffold in this therapeutic area.

  • Development of Antioxidants: By coupling this compound with aminophenols, researchers have synthesized novel carbazole analogues that act as effective free radical scavengers, which are crucial for combating oxidative stress-related diseases.[2]

  • Foundation for Anticancer Agents: The broader class of N-substituted carbazoles, for which this compound is a key starting material, has shown promise in the development of new antitumor agents.[3]

Role as a Synthetic Intermediate

G cluster_reagents Nucleophilic Reagents cluster_products Biologically Active Derivatives center_node This compound product1 Anti-inflammatory Agents center_node->product1 product2 Antimicrobial Agents center_node->product2 product3 Antioxidants center_node->product3 product4 Anticancer Agents center_node->product4 reagent1 Hydrazine Hydrate reagent1->center_node reagent2 Aminophenols reagent2->center_node reagent3 Mercapto-heterocycles reagent3->center_node reagent4 Other Amines/Nucleophiles reagent4->center_node

Caption: Central role as a precursor to bioactive carbazole derivatives.

Safety, Handling, and Storage

Proper handling and storage are paramount when working with any reactive chemical intermediate. The following information is synthesized from available Safety Data Sheets (SDS).

Hazard Identification

This compound is considered hazardous and requires careful handling.

  • GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]

  • Signal Word: Warning[4][5]

Recommended Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[8][9] Ensure that eyewash stations and safety showers are readily accessible.[7]

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to OSHA regulations or European Standard EN166.[5][9]

    • Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat to prevent skin contact.[5][9]

    • Respiratory Protection: If ventilation is inadequate, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter.[8]

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[10]

Storage and Incompatibilities
  • Storage Conditions: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed to prevent moisture ingress.[8]

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[8]

Conclusion

This compound is a high-value synthetic intermediate whose physical and chemical properties make it an ideal starting point for the development of novel, biologically active compounds. Its straightforward synthesis via N-acylation and the predictable reactivity of its chloroacetyl group provide a reliable platform for extensive molecular exploration. By understanding its properties, synthesis, and safe handling procedures as outlined in this guide, researchers in drug discovery and materials science can effectively utilize this versatile molecule to advance their scientific objectives.

References

  • Synthesis and evaluation of biological activity of some novel carbazole derivatives. (n.d.). International Journal of Health and Allied Sciences. [Link]

  • Design, Synthesis and Biological Screening of Novel Carbazole Tethered Oxyethylamino Derivatives as Antimicrobial Agent. (2023). Indian Journal of Pharmaceutical Education and Research. [Link]

  • This compound | C14H10ClNO | CID 1812039. (n.d.). PubChem. [Link]

  • Material Safety Data Sheet - Carbazole. (n.d.). Acros Organics. [Link]

  • Synthesis of Novel 1-Substituted and 1,9-Disubstituted-1,2,3,4-tetrahydro-9H-Carbazole Derivatives as Potential Anticancer Agents. (2001). Molecules. [Link]

  • Synthesis of some novel Carbazole derivatives and evaluation of their antimicrobial activity. (2022). ResearchGate. [Link]

  • Synthesis and evaluation of novel carbazole derivatives as free radical scavengers. (2012). Bulgarian Chemical Communications. [Link]

  • Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review. (2015). Molecules. [Link]

Sources

A Technical Guide to the Solubility of 9-(chloroacetyl)-9H-carbazole in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Introduction: The Significance of Solubility

9-(chloroacetyl)-9H-carbazole is a key intermediate in the synthesis of various biologically active carbazole derivatives. Its utility in drug discovery and materials science necessitates a thorough understanding of its physical properties, paramount among which is solubility. The solubility of a compound dictates the choice of solvents for chemical reactions, dictates the feasibility of purification techniques like recrystallization, and is a cornerstone of formulation science for ensuring bioavailability. This guide serves as a practical resource for scientists to predict, determine, and apply the solubility characteristics of this compound.

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" is the foundation for predicting solubility.[1][2] This rule states that substances with similar polarities are more likely to be soluble in one another.[3][4] The solubility of this compound is therefore dependent on the interplay between its molecular structure and the properties of the solvent.

Molecular Structure Analysis of this compound
  • Core Structure: The molecule is built on a large, rigid, and predominantly non-polar tricyclic carbazole ring system. This aromatic system contributes to significant London dispersion forces.

  • Polar Moieties: The presence of a carbonyl group (C=O) in the chloroacetyl substituent and the nitrogen atom within the carbazole ring introduce polarity. The electronegative oxygen and chlorine atoms create dipole moments.

  • Overall Polarity: Despite the polar groups, the large non-polar surface area of the carbazole core suggests that the molecule will have limited solubility in highly polar solvents like water and will favor solvents of intermediate to low polarity. The molecular formula is C14H10ClNO and the molecular weight is 243.69 g/mol .[5]

Classification of Common Organic Solvents

To systematically evaluate solubility, organic solvents can be categorized based on their polarity:

Solvent ClassExamplesInteraction Potential with this compound
Non-Polar Hexane, Toluene, CyclohexaneExpected to be good solvents due to the large non-polar carbazole ring.
Polar Aprotic Acetone, Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Expected to be effective solvents. The dipole-dipole interactions between the solvent and the polar groups of the solute can facilitate dissolution.[4] Acetone is mentioned as a solvent in its synthesis.
Polar Protic Methanol, Ethanol, Isopropanol, WaterSolubility is expected to be limited, particularly in water. While the polar groups can interact with the solvent, the large hydrophobic carbazole moiety will hinder solvation.[4] Ethanol is noted as a recrystallization solvent, implying moderate solubility in hot ethanol and lower solubility in cold ethanol.

Experimental Determination of Solubility

Given the lack of published data, experimental determination is essential. The following section provides a robust, step-by-step protocol for determining the solubility of this compound.

Isothermal Equilibrium Method (Shake-Flask)

This widely accepted method involves creating a saturated solution at a constant temperature and then quantifying the dissolved solute.[6]

Protocol:

  • Preparation: Add an excess amount of this compound to a series of vials, each containing a different organic solvent of interest. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) using a shaker or magnetic stirrer for a prolonged period (a minimum of 24 hours is recommended to ensure equilibrium is reached).[6]

  • Phase Separation: Allow the vials to stand undisturbed at the same constant temperature until the undissolved solid has fully settled. Centrifugation can be used to accelerate this process.

  • Sampling: Carefully withdraw a known volume of the clear supernatant liquid. It is critical to avoid aspirating any solid particles. A syringe fitted with a fine filter (e.g., 0.22 µm PTFE) is recommended.

  • Solvent Evaporation: Transfer the filtered supernatant to a pre-weighed vial. Carefully evaporate the solvent under a stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that will not cause decomposition of the compound.

  • Quantification: Once the solvent is completely removed, weigh the vial containing the dried solute.

  • Calculation: Calculate the solubility using the following formula:

    Solubility (mg/mL) = (Mass of vial with solute - Mass of empty vial) / Volume of supernatant sampled

Data Presentation

The obtained solubility data should be tabulated for clear comparison.

SolventSolvent ClassTemperature (°C)Experimentally Determined Solubility (mg/mL)Molar Solubility (mol/L)
DichloromethanePolar Aprotic25[Insert experimental data][Calculate from mg/mL]
AcetonePolar Aprotic25[Insert experimental data][Calculate from mg/mL]
TolueneNon-Polar25[Insert experimental data][Calculate from mg/mL]
Ethyl AcetatePolar Aprotic25[Insert experimental data][Calculate from mg/mL]
EthanolPolar Protic25[Insert experimental data][Calculate from mg/mL]
HexaneNon-Polar25[Insert experimental data][Calculate from mg/mL]
WaterPolar Protic25[Insert experimental data][Calculate from mg/mL]

Visualizing the Process

Diagrams can clarify the theoretical and practical aspects of solubility determination.

Solubility_Prediction Compound This compound (Mixed Polarity) NonPolar Non-Polar Solvents (e.g., Toluene, Hexane) Compound->NonPolar Favorable Interaction (Large Non-Polar Core) PolarAprotic Polar Aprotic Solvents (e.g., DCM, Acetone, THF) Compound->PolarAprotic Favorable Interaction (Dipole-Dipole) PolarProtic Polar Protic Solvents (e.g., Ethanol, Water) Compound->PolarProtic Limited Interaction (Hydrophobic Effect)

Caption: Predicted solubility based on molecular interactions.

Experimental_Workflow cluster_prep Preparation cluster_equilibrate Equilibration cluster_analysis Analysis cluster_result Result A 1. Add excess solute to solvent B 2. Agitate at constant T (>=24 hours) A->B C 3. Separate solid & liquid (Centrifuge/Settle) B->C D 4. Filter supernatant C->D E 5. Evaporate solvent D->E F 6. Weigh residue E->F G 7. Calculate Solubility (mg/mL or mol/L) F->G

Caption: Workflow for the Isothermal Equilibrium Method.

Conclusion

This guide provides a robust framework for understanding and determining the solubility of this compound. By combining theoretical predictions based on molecular structure with rigorous experimental methodology, researchers can generate reliable solubility data. This information is invaluable for optimizing reaction conditions, developing efficient purification strategies, and designing effective formulations for this important chemical intermediate.

References

  • Vertex AI Search. (2023). Solubility of Organic Compounds.
  • Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. YouTube.
  • ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent ?.
  • Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • Unknown. (n.d.).
  • Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry.
  • Chemistry For Everyone. (2025). What Affects Solubility Of Organic Compounds? - Chemistry For Everyone. YouTube.
  • Khan Academy. (n.d.). Solubility of organic compounds (video).
  • Chemistry Steps. (n.d.). Solubility of Organic Compounds.
  • International Union of Pure and Applied Chemistry. (n.d.).
  • BYJU'S. (n.d.). Factors Affecting Solubility.
  • Sigma-Aldrich. (n.d.). This compound | 38002-61-8.
  • IUPAC. (2010).
  • CymitQuimica. (n.d.). This compound.
  • IUPAC. (2010). The IUPAC-NIST solubility data series: A guide to preparation and use of compilations and evaluations (IUPAC technical report). Pure and Applied Chemistry.
  • Kumar, A., et al. (n.d.).
  • NIST. (2006).
  • ResearchGate. (2025). (PDF)
  • The Royal Society of Chemistry. (n.d.).
  • PubMed Central. (2023). Chemical Optimization of CBL0137 for Human African Trypanosomiasis Lead Drug Discovery.
  • MDPI. (n.d.).
  • ResearchGate. (2020). (PDF)
  • Google Patents. (n.d.).
  • PubChem. (n.d.). 2-chloro-9H-carbazole | C12H8ClN | CID 2752388.

Sources

The Versatile Virtuoso: A Technical Guide to 9-(chloroacetyl)-9H-carbazole in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unlocking the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry and materials science, the carbazole nucleus stands as a "privileged scaffold"—a core structure consistently found in a multitude of biologically active and electronically significant molecules.[1] Its rigid, planar, and electron-rich nature provides an ideal foundation for the construction of complex molecular architectures. This guide focuses on a particularly valuable and reactive derivative: 9-(chloroacetyl)-9H-carbazole . The introduction of the chloroacetyl group at the 9-position transforms the stable carbazole into a versatile building block, primed for a host of synthetic transformations. The electrophilic carbonyl carbon and the adjacent carbon bearing a labile chlorine atom offer two key points for nucleophilic attack and subsequent cyclization, paving the way for the synthesis of a diverse array of fused and appended heterocyclic systems. This guide serves as an in-depth exploration of the synthesis, reactivity, and application of this compound, providing both theoretical understanding and practical, field-proven protocols for its effective utilization in the laboratory.

The Core Building Block: Synthesis and Characterization of this compound

The journey into the rich chemistry of this compound begins with its efficient synthesis and a thorough understanding of its physicochemical properties.

Synthesis: A Facile N-Acylation

The most common and straightforward method for the preparation of this compound is the N-acylation of carbazole with chloroacetyl chloride. This reaction is typically performed in an aprotic solvent, such as acetone, in the presence of a base to neutralize the hydrochloric acid byproduct.

Reaction Scheme:

Synthesis of this compound cluster_reactants Reactants cluster_products Products carbazole Carbazole product This compound carbazole->product Acetone, Reflux chloroacetyl_chloride Chloroacetyl Chloride chloroacetyl_chloride->product hcl HCl caption Synthesis of this compound

Caption: General scheme for the synthesis of this compound.

Mechanism of N-Acylation:

The reaction proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of the carbazole ring, acting as a nucleophile, attacks the electrophilic carbonyl carbon of chloroacetyl chloride. This is followed by the elimination of a chloride ion to form the N-acylated product. The presence of a base is crucial to deprotonate the carbazole nitrogen, increasing its nucleophilicity, and to scavenge the HCl generated during the reaction.

Detailed Experimental Protocol:

  • Materials: 9H-Carbazole, Chloroacetyl chloride, Acetone (anhydrous), Sodium carbonate (or other suitable base).

  • Procedure:

    • To a solution of carbazole (1.0 eq) in anhydrous acetone, add sodium carbonate (1.2 eq).

    • Stir the suspension at room temperature for 15 minutes.

    • Slowly add chloroacetyl chloride (1.1 eq) dropwise to the reaction mixture.

    • Reflux the reaction mixture for 8-10 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • After completion, cool the mixture to room temperature and filter to remove inorganic salts.

    • The filtrate is concentrated under reduced pressure.

    • The resulting crude solid is washed with water and recrystallized from ethanol to afford pure this compound.

Quantitative Data:

Reactant 1Reactant 2SolventBaseTime (h)Yield (%)Melting Point (°C)Reference
CarbazoleChloroacetyl chlorideAcetone-875235-238
Physicochemical and Spectroscopic Profile

A comprehensive understanding of the physicochemical properties of this compound is essential for its handling, reaction monitoring, and product characterization.

PropertyValue
Molecular Formula C₁₄H₁₀ClNO
Molecular Weight 243.69 g/mol
Appearance Off-white to beige solid
Melting Point 235-238 °C

Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is characterized by the signals of the aromatic protons of the carbazole ring and a singlet corresponding to the methylene protons of the chloroacetyl group.

  • ¹³C NMR: The carbon NMR spectrum will show signals for the aromatic carbons of the carbazole moiety, the carbonyl carbon, and the methylene carbon.

  • IR Spectroscopy: Key vibrational bands include the C=O stretching of the amide group (typically around 1690-1710 cm⁻¹), C-N stretching, and aromatic C-H stretching. A band corresponding to the C-Cl stretch is also expected.[2]

Safety and Handling

This compound should be handled with care in a well-ventilated fume hood. As a reactive acylating agent and an alkylating agent, it is expected to be an irritant to the skin, eyes, and respiratory tract. Personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory.

Precursor Safety:

  • Carbazole: Suspected of causing cancer. Causes skin, eye, and respiratory irritation.[1][3]

  • Chloroacetyl chloride: Causes severe skin burns and eye damage. It is corrosive to the respiratory tract and reacts violently with water.[4]

Reactivity and Synthetic Applications: Building Heterocyclic Architectures

The synthetic utility of this compound lies in its dual reactivity. The electrophilic carbonyl group and the carbon atom bearing the chlorine both serve as handles for the introduction of various functionalities and subsequent cyclization to form a diverse range of heterocyclic systems.

The Hydrazide Intermediate: A Gateway to Diverse Heterocycles

A common and highly effective strategy involves the initial reaction of this compound with hydrazine hydrate. This nucleophilic substitution reaction replaces the chlorine atom to form 2-(9H-carbazol-9-yl)acetohydrazide, a stable and versatile intermediate.[2][3][5]

Reaction Workflow:

Hydrazide_Intermediate_Workflow cluster_heterocycles Heterocyclic Products start This compound hydrazide 2-(9H-carbazol-9-yl)acetohydrazide start->hydrazide Hydrazine Hydrate, Ethanol/Dioxane, Reflux schiff_base Schiff Bases hydrazide->schiff_base Aromatic Aldehydes oxadiazoles 1,3,4-Oxadiazoles hydrazide->oxadiazoles CS₂/KOH then Hydrazine Hydrate thiazolidinones Thiazolidinones schiff_base->thiazolidinones Thioglycolic Acid caption Synthetic pathways via the hydrazide intermediate.

Caption: Synthetic pathways originating from the versatile 2-(9H-carbazol-9-yl)acetohydrazide intermediate.

Detailed Experimental Protocol for 2-(9H-carbazol-9-yl)acetohydrazide:

  • Materials: this compound, Hydrazine hydrate, Ethanol, Dioxane.

  • Procedure:

    • Dissolve this compound (1.0 eq) in a mixture of ethanol and dioxane (e.g., 9:1 v/v).[2]

    • Add hydrazine hydrate (1.0-1.2 eq) to the solution.

    • Reflux the reaction mixture for 10-12 hours, monitoring by TLC.[2]

    • Cool the reaction mixture, and the precipitated solid is collected by filtration.

    • Wash the solid with water and recrystallize from ethanol to obtain pure 2-(9H-carbazol-9-yl)acetohydrazide.[2]

Quantitative Data:

Starting MaterialReagentSolventTime (h)Yield (%)Melting Point (°C)Reference
This compoundHydrazine hydrateEthanol/Dioxane1056248-250[2]
Synthesis of Thiazole Derivatives

The α-halo ketone functionality of this compound makes it an ideal substrate for the Hantzsch thiazole synthesis, a classic and reliable method for constructing the thiazole ring.[6] This reaction involves the condensation of an α-haloketone with a thioamide or thiourea.

Reaction Scheme (Hantzsch Thiazole Synthesis):

Hantzsch_Thiazole_Synthesis cluster_reactants Reactants cluster_products Product carbazole_derivative This compound thiazole_product Carbazole-substituted Thiazole carbazole_derivative->thiazole_product Ethanol, Reflux thiourea Thiourea/Thioamide thiourea->thiazole_product caption Hantzsch synthesis of carbazole-thiazoles.

Caption: General scheme for the Hantzsch synthesis of carbazole-thiazole conjugates.

Mechanism of Hantzsch Thiazole Synthesis:

The reaction is initiated by a nucleophilic attack of the sulfur atom of the thioamide/thiourea on the carbon bearing the chlorine atom in this compound, forming an intermediate. This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon. Subsequent dehydration leads to the formation of the aromatic thiazole ring. The reaction conditions, such as solvent and temperature, can be optimized to improve yields.[7]

Detailed Experimental Protocol for Carbazole-Thiazole Synthesis:

  • Materials: this compound, Thiourea (or a substituted thioamide), Ethanol.

  • Procedure:

    • A mixture of this compound (1.0 eq) and thiourea (1.1 eq) in ethanol is refluxed for 4-6 hours.

    • The reaction progress is monitored by TLC.

    • After completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

    • The crude product is washed with cold ethanol and recrystallized from a suitable solvent to yield the pure carbazole-thiazole derivative.

Synthesis of Oxazole and Triazole Derivatives

The chloroacetyl group is also a precursor for the synthesis of other important five-membered heterocycles like oxazoles and triazoles.

  • Oxazole Synthesis: While less common, oxazoles can be synthesized from this compound by reacting it with an amide under conditions that promote cyclization.

  • Triazole Synthesis: The synthesis of carbazole-triazole conjugates often proceeds through an azide intermediate. The chloroacetyl group can be converted to an azidoacetyl group by reaction with sodium azide. The resulting azide can then undergo a [3+2] cycloaddition reaction (a "click" reaction) with an alkyne to form the 1,2,3-triazole ring.[8]

Bioactivity and Structure-Activity Relationships (SAR): Field-Proven Insights

Derivatives synthesized from this compound have shown a wide range of biological activities, making this building block particularly attractive for drug discovery programs.

Antimicrobial and Antifungal Activity

A significant number of carbazole derivatives, including those synthesized from this compound, exhibit potent antimicrobial and antifungal properties.[5] For instance, carbazole-tethered thiazolidinones have been synthesized and shown to have good activity against various bacterial and fungal strains.[5]

Structure-Activity Relationship Insights:

  • The nature and position of substituents on the carbazole ring and the appended heterocyclic moiety can significantly influence the antimicrobial potency.

  • The introduction of electron-withdrawing or lipophilic groups can, in some cases, enhance the biological activity.

Anticancer Activity

The carbazole scaffold is present in several anticancer agents, and derivatives of this compound have been explored for their potential as novel anticancer drugs. For example, certain carbazole-based compounds have been shown to exhibit selective cytotoxicity against cancer cell lines compared to normal cells.[9]

Structure-Activity Relationship Insights:

  • The planarity of the carbazole ring system is often crucial for intercalation with DNA, a mechanism of action for some anticancer drugs.

  • The nature of the heterocyclic ring attached to the carbazole nucleus can modulate the compound's ability to interact with specific biological targets, such as kinases or other enzymes involved in cell proliferation.

Conclusion: A Building Block of Enduring Value

This compound has firmly established itself as a valuable and versatile building block in the synthesis of complex heterocyclic compounds. Its straightforward preparation, coupled with the dual reactivity of the chloroacetyl group, provides synthetic chemists with a powerful tool for accessing a wide array of molecular architectures. The demonstrated biological activities of the resulting carbazole derivatives, particularly in the areas of antimicrobial and anticancer research, underscore the continued importance of this compound in drug discovery and development. The protocols and insights provided in this guide aim to equip researchers with the knowledge to effectively harness the synthetic potential of this compound in their pursuit of novel and impactful molecules.

References

  • de la Mare, P. B. D., & Wilson, M. A. (1973). The Kinetics and Mechanisms of Aromatic Halogen Substitution. Part XXXI. The Reaction Pathway involved in the Chlorination of N-Acetylcarbazole. Journal of the Chemical Society, Perkin Transactions 2, (11), 1579-1582.
  • Akrami, H., Mirjalili, B. F., Khoobi, M., Moradi, A., Nadri, H., Emami, S., Foroumadi, A., Vosooghi, M., & Shafiee, A. (2015). 9H-Carbazole Derivatives Containing the N-Benzyl-1,2,3-triazole Moiety as New Acetylcholinesterase Inhibitors. Archiv der Pharmazie, 348(5), 376–383. [Link]

  • Kumar, A., et al. (2020). Synthesis and evaluation of biological activity of some novel carbazole derivatives. World Journal of Pharmacy and Pharmaceutical Sciences, 9(8), 59-72.
  • Patel, R. P., et al. (2023). Design, Synthesis and Biological Screening of Novel Carbazole Tethered Oxyethylamino Derivatives as Antimicrobial Agent. Indian Journal of Pharmaceutical Education and Research, 57(2s), s399-s404. [Link]

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. [Link]

  • Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. [Link]

  • Fatima, A., et al. (2017). New carbazole linked 1,2,3-triazoles as highly potent non-sugar α-glucosidase inhibitors. Bioorganic Chemistry, 74, 145-154. [Link]

  • Kumar, A., et al. (2020). Synthesis and evaluation of biological activity of some novel carbazole derivatives. World Journal of Pharmacy and Pharmaceutical Sciences, 9(8), 59-72. [Link]

Sources

An In-depth Technical Guide to 9-(Chloroacetyl)-9H-carbazole (CAS 38002-61-8): Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 9-(Chloroacetyl)-9H-carbazole (CAS 38002-61-8), a key synthetic intermediate in the development of novel therapeutic agents. The document elucidates the physicochemical properties, synthesis, and reactivity of this compound, with a particular focus on its utility as a scaffold for generating diverse libraries of carbazole derivatives. We will explore the significant anticancer and antimicrobial potential of these derivatives, supported by quantitative biological data and mechanistic insights. This guide is intended to be a valuable resource for researchers in medicinal chemistry and drug discovery, offering both foundational knowledge and practical methodologies for the utilization of this versatile chemical entity.

Introduction: The Carbazole Moiety in Medicinal Chemistry

The carbazole nucleus, a tricyclic aromatic system, is a privileged scaffold in medicinal chemistry, found in a variety of naturally occurring alkaloids and synthetic compounds with a broad spectrum of biological activities.[1][2] Carbazole derivatives have garnered significant attention for their potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[3][4][5] The planar and electron-rich nature of the carbazole ring system allows for effective intercalation with DNA and interaction with various biological targets.[1]

This compound serves as a pivotal starting material for the synthesis of a vast array of N-substituted carbazole derivatives. The presence of the highly reactive chloroacetyl group provides a convenient handle for introducing diverse functional groups through nucleophilic substitution reactions, enabling the exploration of a wide chemical space and the optimization of pharmacological properties.

Physicochemical Properties of this compound

While this compound is primarily utilized as a reactive intermediate, a summary of its known and predicted physicochemical properties is essential for its handling and use in synthesis.

PropertyValueReference
CAS Number 38002-61-8
Molecular Formula C₁₄H₁₀ClNO
Molecular Weight 243.69 g/mol
Melting Point 220-222 °C
Boiling Point (Predicted) 347.7 ± 34.0 °C
Density (Predicted) 1.28 ± 0.1 g/cm³
Appearance Solid

Spectroscopic Data:

Synthesis and Reactivity

The synthesis of this compound is a straightforward and efficient process, typically achieved through the N-acylation of carbazole with chloroacetyl chloride.

General Synthesis Protocol

A general and scalable protocol for the synthesis of this compound is as follows:

Materials:

  • Carbazole

  • Chloroacetyl chloride

  • Acetone (or another suitable aprotic solvent)

  • Water

Procedure:

  • Dissolve carbazole in acetone in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Slowly add chloroacetyl chloride to the solution at room temperature.

  • Heat the reaction mixture to reflux and maintain for several hours (typically 4-8 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • Wash the resulting solid with water to remove any unreacted starting materials and byproducts.

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure this compound.

Synthesis_Workflow Carbazole Carbazole Reaction N-Acylation (Acetone, Reflux) Carbazole->Reaction Chloroacetyl_Chloride Chloroacetyl Chloride Chloroacetyl_Chloride->Reaction Product This compound Reaction->Product

Caption: Synthetic workflow for this compound.

Reactivity of the Chloroacetyl Group

The synthetic utility of this compound lies in the high reactivity of the α-chloroacetyl group. The carbon atom attached to the chlorine is highly electrophilic and susceptible to nucleophilic substitution (SN2) reactions. This allows for the facile introduction of a wide variety of nucleophiles, leading to the formation of a diverse range of N-substituted carbazole derivatives.

Reactivity Starting_Material This compound Reaction Nucleophilic Substitution (SN2) Starting_Material->Reaction Nucleophile Nucleophile (Nu-H) (e.g., Amines, Thiols, Alcohols) Nucleophile->Reaction Product N-Substituted Carbazole Derivative Reaction->Product

Caption: General reactivity of this compound.

Biological Activities of Carbazole Derivatives

While this compound itself has not been extensively studied for its biological activity, its derivatives have shown significant promise in various therapeutic areas, particularly in oncology and infectious diseases.

Anticancer Activity

Carbazole derivatives synthesized from this compound have demonstrated potent cytotoxic and antiproliferative activities against a wide range of cancer cell lines.[1][3]

Quantitative Anticancer Activity Data:

Derivative ClassCancer Cell Line(s)Activity MetricValueReference(s)
Pyrrolo-carbazolesPA1 (ovarian), PC3, DU145 (prostatic)MIC8–20 µM[9][10]
Pyrrolo-carbazolesPim-kinaseIC₅₀46–75 nM[9][10]
Piperazinyl-oxadiazole carbazolesMCF-7 (breast)LC₅₀35.6–80.0 µg/mL[9][10]
N-ethyl carbazolesC6 (glioma)IC₅₀5.9 µg/mL[9][10]
N-ethyl carbazolesA549 (lung)IC₅₀25.7 µg/mL[9][10]
Carbazole imidazolium saltHL-60, SMMC-7721, MCF-7, SW480IC₅₀0.51–2.48 μM[10][11]

Mechanisms of Anticancer Action:

The anticancer effects of carbazole derivatives are often multifactorial and can involve various mechanisms, including:

  • DNA Intercalation and Topoisomerase Inhibition: The planar carbazole ring can intercalate between DNA base pairs, disrupting DNA replication and transcription. Some derivatives also inhibit topoisomerase enzymes, which are crucial for DNA topology and repair.[1]

  • Kinase Inhibition: Many carbazole derivatives have been shown to inhibit various protein kinases that are key components of signaling pathways involved in cell proliferation, survival, and angiogenesis.[1]

  • Induction of Apoptosis: Carbazole derivatives can trigger programmed cell death (apoptosis) in cancer cells through both intrinsic and extrinsic pathways.[11]

  • Cell Cycle Arrest: These compounds can cause cell cycle arrest at different phases (e.g., G2/M phase), preventing cancer cells from dividing.[11]

  • Inhibition of STAT3 Signaling: The Signal Transducer and Activator of Transcription 3 (STAT3) is a key signaling protein that is often constitutively activated in many cancers, promoting cell proliferation and survival. Several carbazole derivatives have been identified as potent inhibitors of the JAK/STAT3 pathway.[4]

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer Dimerization Nucleus Nucleus STAT3_dimer->Nucleus Translocation Gene_Expression Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression Carbazole_Derivative Carbazole Derivative Carbazole_Derivative->JAK Inhibition

Caption: Inhibition of the JAK/STAT3 signaling pathway by carbazole derivatives.

Antimicrobial Activity

Derivatives of this compound have also shown significant promise as antimicrobial agents, exhibiting activity against a range of bacteria and fungi.[12][13]

Quantitative Antimicrobial Activity Data:

Derivative ClassMicroorganism(s)Activity MetricValueReference(s)
Dihydrotriazine-carbazole derivativesVarious bacteria and fungiMIC0.5–16 µg/mL[14][15]
Chloro-substituted carbazole derivativesE. coli, S. aureus, P. aeruginosa, B. subtilis-Excellent activity[12]
Carbazole chalconesP. vulgaris, E. coli, S. aureus-Good activity[12]

Mechanisms of Antimicrobial Action:

The antimicrobial mechanisms of carbazole derivatives are still under investigation but are thought to include:

  • Disruption of Cell Membrane Integrity: The lipophilic nature of the carbazole moiety may facilitate its insertion into the bacterial cell membrane, leading to increased permeability and cell death.

  • Inhibition of Essential Enzymes: Some derivatives have been shown to inhibit key bacterial enzymes, such as dihydrofolate reductase (DHFR), which is essential for nucleotide synthesis.[14][15]

  • Inhibition of Biofilm Formation: Biofilms are a major contributor to antibiotic resistance. Some carbazole alkaloids have been shown to inhibit biofilm formation in multidrug-resistant pathogens.[13]

Suppliers

This compound is available from several chemical suppliers. Researchers should always request a certificate of analysis to verify the purity and identity of the compound.

  • Sigma-Aldrich

  • AK Scientific, Inc.

  • AA Blocks

  • BLDpharm

  • Chem-Impex International, Inc.

Conclusion

This compound is a highly valuable and versatile synthetic intermediate in medicinal chemistry. Its straightforward synthesis and the high reactivity of the chloroacetyl group provide a robust platform for the generation of diverse libraries of N-substituted carbazole derivatives. These derivatives have demonstrated significant potential as both anticancer and antimicrobial agents, with multiple mechanisms of action. Further exploration of the chemical space around the carbazole scaffold, facilitated by the use of this compound, holds great promise for the discovery of novel and effective therapeutic agents.

References

  • Ceramella, J., Iacopetta, D., Barbarossa, A., Caruso, A., Grande, F., Bonomo, M. G., ... & Sinicropi, M. S. (2020). Carbazole Derivatives as Kinase-Targeting Inhibitors for Cancer Treatment. Mini reviews in medicinal chemistry, 20(6), 444-465.
  • A Review on Carbazole and Its Derivatives as Anticancer Agents From 2013 to 2024. (2025). Medicinal Research Reviews.
  • Carbazole scaffolds in cancer therapy: a review from 2012 to 2018. (2019). European Journal of Medicinal Chemistry.
  • Carbazole Derivatives as STAT Inhibitors: An Overview. (2021). Molecules.
  • Examples of carbazole derivatives with known anticancer mode of action. (n.d.).
  • Design, synthesis and evaluation of carbazole derivatives as potential antimicrobial agents. (n.d.). Semantic Scholar.
  • Design, synthesis and evaluation of carbazole derivatives as potential antimicrobial agents. (2025). Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Design, synthesis and evaluation of carbazole derivatives as potential antimicrobial agents. (2025). Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Synthesis of carbazole acetamide derivatives. Conditions and reagents:... (n.d.).
  • Carbazole Derivatives as Potential Antimicrobial Agents. (n.d.). MDPI.
  • Carbazole Alkaloids as Antimicrobial and Antibiofilm Agents: A Focus on Plant-Derived Natural Alkaloids. (2025). Chemistry & Biodiversity.
  • Recent Developments and Biological Activities of N-Substituted Carbazole Deriv
  • Synthesis and antitumor activity of novel N-substituted carbazole imidazolium salt deriv
  • Design, Synthesis and Biological Screening of Novel Carbazole Tethered Oxyethylamino Derivatives as Antimicrobial Agent. (2023).
  • Synthesis and Characterization of Some New Carbazolyloxy Substituted Oxazinane Derivatives. (2010). Asian Journal of Chemistry.
  • Table 2. Shows the results, expressed as IC50 (M) values, indicating... (n.d.).
  • Application Notes and Protocols for N-Substituted Carbazole Deriv
  • Ruthenium Catalyzed Remote C4-Selective CH Functionalization of Carbazoles via σ-Activation. (n.d.). The Royal Society of Chemistry.
  • Carbazole(86-74-8) 1H NMR spectrum. (n.d.). ChemicalBook.
  • 9H-Carbazole, 9-phenyl- - the NIST WebBook. (n.d.). NIST.
  • Carbazole - SpectraBase. (n.d.). Wiley.
  • (PDF) Synthesis of new 9H-Carbazole derivatives. (2020).
  • Carbazole - the NIST WebBook. (n.d.). NIST.
  • 9H-Carbazole, 9-ethyl- - the NIST WebBook. (n.d.). NIST.
  • FTIR spectrum of 9H-carbazole-9-carbothioic methacrylic thioanhydride. (n.d.).

Sources

Methodological & Application

Application Notes & Protocols: Synthesis of Bioactive Carbazole Derivatives Using 9-(Chloroacetyl)-9H-carbazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Carbazole Scaffold

Carbazole, a tricyclic aromatic heterocycle, represents a "privileged scaffold" in medicinal chemistry and materials science.[1] First isolated from coal tar in 1872, its rigid, planar structure and rich electron density make it an ideal backbone for developing a wide array of functional molecules. Carbazole derivatives are at the core of numerous pharmaceuticals, including the anti-cancer agent ellipticine and the beta-blocker carvedilol, and exhibit a broad spectrum of biological activities such as antimicrobial, anti-inflammatory, and neuroprotective properties.[2]

The strategic functionalization of the carbazole nucleus is paramount to tuning its pharmacological or photophysical properties. The nitrogen atom at the 9-position is a common site for derivatization. Introducing an N-acetyl group provides a convenient anchor for further elaboration. This guide focuses on the utility of 9-(chloroacetyl)-9H-carbazole (often named 1-(9H-carbazol-9-yl)-2-chloroethanone) as a versatile starting material for the synthesis of diverse carbazole derivatives. The presence of a reactive chloroacetyl group offers a direct handle for introducing various functionalities through nucleophilic substitution, making it an invaluable building block for drug discovery and development professionals.

Core Synthetic Strategy: Leveraging Nucleophilic Substitution

The primary synthetic utility of this compound lies in the reactivity of the α-chloro group, which is highly susceptible to nucleophilic substitution reactions (SN2). The electron-withdrawing nature of the adjacent carbonyl group polarizes the C-Cl bond, making the methylene carbon an excellent electrophile. This allows for the facile introduction of nitrogen, sulfur, and oxygen nucleophiles, opening pathways to a vast chemical space of novel derivatives.

G cluster_0 Starting Materials cluster_1 Key Intermediate cluster_2 Nucleophilic Substitution (SN2) cluster_3 Primary Derivatives cluster_4 Further Functionalization Carbazole 9H-Carbazole CAC This compound Carbazole->CAC Acylation ChloroacetylChloride Chloroacetyl Chloride ChloroacetylChloride->CAC N_nuc Nitrogen Nucleophiles (e.g., Hydrazine, Amines) CAC->N_nuc S_nuc Sulfur Nucleophiles (e.g., Thiols, Thioamides) CAC->S_nuc O_nuc Oxygen Nucleophiles (e.g., Phenols, Alcohols) CAC->O_nuc Hydrazide Acetohydrazide Derivative N_nuc->Hydrazide Amide Acetamide Derivatives N_nuc->Amide Thioether Thioether Derivatives S_nuc->Thioether Ether Ether Derivatives O_nuc->Ether SchiffBase Schiff Bases / Hydrazones Hydrazide->SchiffBase Condensation with Aldehydes/Ketones Thiazolidinone Thiazolidinones Thioether->Thiazolidinone Cyclization (example)

Caption: Core synthetic workflow using this compound.

Detailed Experimental Protocols

This section provides step-by-step protocols for the synthesis of the key intermediate, this compound, and its subsequent conversion into various derivatives.

Protocol 1: Synthesis of this compound (The Starting Material)

This initial step involves the N-acylation of carbazole. The reaction proceeds by nucleophilic attack of the carbazole nitrogen on the electrophilic carbonyl carbon of chloroacetyl chloride.

Rationale for Experimental Choices:

  • Solvent: Acetone is a common polar aprotic solvent that effectively dissolves carbazole and is relatively inert under these conditions.

  • Heating: Refluxing provides the necessary activation energy for the reaction to proceed at a reasonable rate without requiring high-pressure apparatus. A water bath is used for gentle and uniform heating.

  • Work-up: The product is precipitated by removing the solvent and washing with water to remove any water-soluble impurities. Recrystallization from ethanol is a standard method for purifying the final product.

Step-by-Step Procedure:

  • To a solution of carbazole (7 g, 0.04 mol) in 60 mL of acetone in a round-bottom flask, add chloroacetyl chloride (4.9 g, 0.04 mol) dropwise.

  • Fit the flask with a reflux condenser and heat the reaction mixture on a water bath for 8 hours.

  • Monitor the completion of the reaction using Thin Layer Chromatography (TLC) (e.g., Benzene:Chloroform 9:1 v/v).

  • Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

  • Wash the resulting solid residue with cold water to remove any unreacted chloroacetyl chloride and other water-soluble byproducts.

  • Filter the solid and recrystallize it from ethanol to obtain pure this compound.

ParameterValueReference
Typical Yield 75%
Melting Point 235-238°C
TLC Rf 0.76 (Benzene:Chloroform 9:1)
Protocol 2: Synthesis of 2-(9H-Carbazol-9-yl)acetohydrazide (Nitrogen Nucleophile)

This protocol demonstrates the reaction with a nitrogen nucleophile, hydrazine hydrate, to form a key hydrazide intermediate, which is a versatile precursor for synthesizing Schiff bases and other heterocyclic systems.[1]

Rationale for Experimental Choices:

  • Nucleophile: Hydrazine hydrate is a potent nucleophile that readily displaces the chloride ion.

  • Solvent System: A mixture of ethanol and dioxane (9:1 v/v) is used to ensure the solubility of both the starting material and the hydrazine hydrate.

  • Heating: Reflux is required to drive the substitution reaction to completion over a 10-hour period.

Step-by-Step Procedure:

  • Dissolve this compound (3 g, 0.012 mol) in 80 mL of an ethanol:dioxane (9:1 v/v) mixture in a round-bottom flask.

  • Add hydrazine hydrate (0.6 g, 0.012 mol) to the solution.

  • Heat the reaction mixture to reflux on a water bath for 10 hours, monitoring progress by TLC.

  • After completion, cool the reaction mixture in an ice bath to precipitate the product.

  • Filter the solid, wash it thoroughly with water, and concentrate the filtrate to recover any remaining product.

  • Recrystallize the combined solid from ethanol to yield pure 2-(9H-carbazol-9-yl)acetohydrazide.

ParameterValueReference
Typical Yield 56%
Melting Point 248-250°C
TLC Rf 0.84 (Benzene:Chloroform 9:1)
Protocol 3: Synthesis of N'-Substituted-2-(9H-carbazol-9-yl)acetohydrazides (Further Functionalization)

The hydrazide intermediate from Protocol 2 can be readily condensed with various aldehydes or reacted with acid chlorides to form stable hydrazones (Schiff bases) or benzohydrazides, respectively.[3]

G Hydrazide 2-(9H-Carbazol-9-yl)acetohydrazide Hydrazone Hydrazone Derivative (Schiff Base) Hydrazide->Hydrazone Benzohydrazide Benzohydrazide Derivative Hydrazide->Benzohydrazide Aldehyde Aromatic Aldehyde (R-CHO) Aldehyde->Hydrazone Condensation (Base catalyst) AcidChloride Benzoyl Chloride (Ar-COCl) AcidChloride->Benzohydrazide Acylation (Base, e.g., TEA)

Caption: Derivatization of the acetohydrazide intermediate.

A. Synthesis of Hydrazone Derivatives (Schiff Bases)

  • Add an aromatic aldehyde (10 mmol) to a solution of 2-(9H-carbazol-9-yl)acetohydrazide (10 mmol) at room temperature.

  • Add aqueous NaOH (10%, 30 mL) and stir the mixture vigorously for 4 hours.

  • The solid product will separate from the solution. Filter the solid, wash with water, and recrystallize from ethanol.

B. Synthesis of Benzohydrazide Derivatives

  • Dissolve 2-(9H-carbazol-9-yl)acetohydrazide (1.04 mmol) in tetrahydrofuran (THF, 20 mL).[3]

  • Add triethylamine (TEA, 1.04 mmol) to act as a base to neutralize the HCl byproduct.[3]

  • Cool the mixture to 0°C in an ice bath and add the desired benzoyl chloride derivative (1.04 mmol) dropwise.[3]

  • Stir for 30 minutes at 0°C, then allow the reaction to proceed at room temperature for 24 hours.

  • Filter off the precipitated TEA hydrochloride salt and remove the solvent from the filtrate under reduced pressure.

  • Purify the crude product by recrystallization.

Derivative TypeReagent ExampleTypical YieldReference
Hydrazone 4-Hydroxybenzaldehyde95%
Benzohydrazide Benzoyl Chloride78.5%[3]
Benzohydrazide 2-Chlorobenzoyl Chloride83.6%[3]
Protocol 4: Representative Synthesis of N-Aryl/Alkyl-2-(9H-carbazol-9-yl)acetamide (Amine Nucleophiles)

This protocol outlines a general procedure for the reaction of this compound with primary or secondary amines to form N-substituted acetamide derivatives.

Rationale for Experimental Choices:

  • Base: A non-nucleophilic base like potassium carbonate (K₂CO₃) or triethylamine (TEA) is crucial. It neutralizes the HCl formed during the reaction, preventing the protonation of the amine nucleophile and driving the reaction to completion.

  • Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile is ideal as it can dissolve the reactants and facilitate the SN2 mechanism without interfering with the nucleophile.

  • Temperature: Gentle heating (e.g., 60-80°C) is often sufficient to accelerate the reaction rate without causing significant side product formation.

Step-by-Step Procedure:

  • In a round-bottom flask, dissolve this compound (1 eq.) in DMF.

  • Add the desired amine (e.g., aniline, piperidine) (1.1 eq.) and potassium carbonate (1.5 eq.).

  • Stir the mixture at 60°C for 6-12 hours, monitoring the reaction by TLC.

  • Upon completion, pour the reaction mixture into ice-water to precipitate the crude product.

  • Filter the solid, wash thoroughly with water, and dry.

  • Purify the product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate).

Protocol 5: Representative Synthesis of Carbazolyl Thioethers (Sulfur Nucleophiles)

This protocol describes a general method for reacting this compound with a thiol to form a thioether linkage.

Rationale for Experimental Choices:

  • Thiol Activation: Thiols can be used directly, but the reaction is often faster and cleaner if the corresponding thiolate is generated in situ using a base like sodium hydroxide or sodium ethoxide. The thiolate is a much stronger nucleophile.

  • Solvent: Ethanol or methanol are excellent solvents as they readily dissolve the reactants and the base used to generate the thiolate.

Step-by-Step Procedure:

  • In a round-bottom flask, dissolve the desired thiol (e.g., thiophenol) (1.1 eq.) in ethanol.

  • Add a solution of sodium hydroxide (1.1 eq.) in ethanol to generate the sodium thiolate.

  • To this solution, add a solution of this compound (1 eq.) in ethanol dropwise.

  • Heat the mixture to reflux for 4-8 hours, monitoring by TLC.

  • After cooling, remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Protocol 6: Representative Synthesis of Carbazolyl Ethers via Williamson Ether Synthesis (Oxygen Nucleophiles)

This protocol applies the classic Williamson ether synthesis to react this compound with a phenol to form an ether linkage.[4][5][6]

Rationale for Experimental Choices:

  • Phenoxide Formation: A strong base like sodium hydroxide (NaOH) or a milder base like potassium carbonate (K₂CO₃) is required to deprotonate the phenol, forming the highly nucleophilic phenoxide ion.[5]

  • Solvent: A polar aprotic solvent like DMF or acetone is suitable to facilitate the SN2 reaction.

  • Temperature: Heating is typically required to achieve a reasonable reaction rate.

Step-by-Step Procedure:

  • In a round-bottom flask, dissolve a substituted phenol (1.1 eq.) and potassium carbonate (1.5 eq.) in DMF.

  • Stir the mixture at room temperature for 30 minutes to ensure formation of the phenoxide.

  • Add a solution of this compound (1 eq.) in DMF to the flask.

  • Heat the reaction mixture to 80-100°C and stir for 8-16 hours, monitoring by TLC.

  • Cool the mixture to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude ether by column chromatography on silica gel.

Applications and Future Directions

The derivatives synthesized from this compound are of significant interest to drug development professionals. The introduction of hydrazone, amide, ether, and thioether linkages allows for the modulation of lipophilicity, hydrogen bonding capacity, and steric profile, which are critical parameters for optimizing drug-like properties.

  • Antimicrobial Agents: Many of the synthesized hydrazone and thiazolidinone derivatives have shown promising activity against various bacterial and fungal strains.[1]

  • Anti-inflammatory Activity: Certain carbazole derivatives synthesized through these pathways have demonstrated potent anti-inflammatory effects in preclinical models.

  • Anticancer Research: The carbazole nucleus is a well-established pharmacophore in oncology. The ability to rapidly generate diverse libraries of derivatives from a common intermediate is a powerful tool for structure-activity relationship (SAR) studies aimed at discovering novel anticancer agents.

The protocols outlined here provide a robust and flexible platform for the exploration of carbazole chemical space. Future work will likely focus on expanding the range of nucleophiles, developing one-pot multi-component reactions, and applying these synthetic strategies to the creation of novel materials for organic electronics.

References

  • Synthesis of Novel 1-Substituted and 1,9-Disubstituted-1,2,3,4-tetrahydro-9H-Carbazole Derivatives as Potential Anticancer Agents. Molecules.

  • Synthesis of carbazole-based acetyl benzohydrazides targeting urease enzyme inhibition. ACG Publications.

  • Design, Synthesis and Biological Screening of Novel Carbazole Tethered Oxyethylamino Derivatives as Antimicrobial Agent. Indian Journal of Pharmaceutical Education and Research.

  • Synthesis and evaluation of biological activity of some novel carbazole derivatives. World Journal of Pharmacy and Pharmaceutical Sciences.

  • Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review. Molecules.

  • Synthesis of new 9H-Carbazole derivatives. Iraqi Journal of Science.

  • The Williamson Ether Synthesis. Master Organic Chemistry.

  • Design, Synthesis and Biological Exploration of Novel N-(9-Ethyl-9H-Carbazol-3-yl)Acetamide-Linked Benzofuran-1,2,4-Triazoles as Anti-SARS-CoV-2 Agents: Combined Wet/Dry Approach Targeting Main Protease (M pro ), Spike Glycoprotein and RdRp. Molecules.

  • Williamson Ether Synthesis: Nucleophilic Substitution. University of Wisconsin-Madison Chemistry Department.

  • Synthesis of carbazole acetamide derivatives. Conditions and reagents... ResearchGate.

  • Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. ResearchGate.

  • Williamson Ether Synthesis. University of Texas at Dallas.

  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press.

Sources

Application Notes and Protocols for the Preparation and Use of Carbazole-Based Fluorescent Probes from 9-(chloroacetyl)-9H-carbazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Carbazole Scaffold in Fluorescence Sensing

Carbazole and its derivatives are a distinguished class of aromatic heterocyclic compounds that have garnered significant attention in the field of materials science and bioimaging.[1] Their inherent photophysical properties, including high quantum yields and chemical stability, make them excellent candidates for the development of fluorescent probes.[1][2] The carbazole moiety can be functionalized at various positions (C-2, -3, -6, -7, and N-9), allowing for the fine-tuning of its electronic and photophysical characteristics.[1] This adaptability has led to the creation of a wide array of carbazole-based chemosensors for the detection of metal ions, anions, and biologically relevant molecules.[1][3][4]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation of novel fluorescent probes starting from the versatile precursor, 9-(chloroacetyl)-9H-carbazole. This precursor contains a reactive chloroacetyl group at the 9-position, which serves as a convenient handle for covalently linking the carbazole fluorophore to various recognition motifs or biomolecules. We will detail the synthesis of a novel carbazole-coumarin conjugate, its characterization, and provide protocols for its application in cellular imaging.

Core Principle: Leveraging the Reactivity of this compound

The central strategy of this protocol is the nucleophilic substitution reaction at the chloroacetyl group of this compound. The electron-withdrawing nature of the adjacent carbonyl group makes the methylene carbon highly susceptible to attack by nucleophiles. This allows for the straightforward attachment of molecules containing hydroxyl, amino, or thiol groups.

In this guide, we will focus on the synthesis of a novel fluorescent probe by reacting this compound with 7-hydroxy-4-methylcoumarin (4-methylumbelliferone), a widely used fluorophore. The resulting ether linkage will covalently connect the carbazole and coumarin moieties, creating a new molecule with potentially interesting photophysical properties arising from the interaction of the two chromophores.

Synthesis of a Novel Carbazole-Coumarin Fluorescent Probe

This section provides a detailed, step-by-step protocol for the synthesis of a carbazole-coumarin conjugate fluorescent probe.

Part 1: Synthesis of this compound (Intermediate 1)

Rationale: The first step involves the acylation of the carbazole nitrogen with chloroacetyl chloride. This introduces the reactive handle necessary for subsequent functionalization.

Materials and Reagents:

  • 9H-Carbazole

  • Chloroacetyl chloride

  • Potassium hydroxide (KOH)

  • Acetone

  • Dichloromethane (DCM)

  • Distilled water

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Melting point apparatus

Protocol:

  • In a 250 mL round-bottom flask, dissolve 10.0 g of 9H-carbazole in 100 mL of acetone.

  • Add 4.0 g of powdered potassium hydroxide to the solution and stir for 30 minutes at room temperature.

  • Cool the mixture in an ice bath and slowly add 7.0 mL of chloroacetyl chloride dropwise with continuous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 3 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture and filter to remove any inorganic salts.

  • Evaporate the acetone using a rotary evaporator.

  • Dissolve the residue in 100 mL of dichloromethane and wash with 50 mL of distilled water three times in a separatory funnel.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product.

  • Recrystallize the crude product from ethanol to yield pure this compound as a white solid.

Part 2: Synthesis of 7-((((9H-carbazol-9-yl)acetyl)oxy)methyl)-4-methyl-2H-chromen-2-one (Carbazole-Coumarin Probe)

Rationale: This step involves the O-alkylation of 7-hydroxy-4-methylcoumarin with the synthesized this compound.[5][6] The hydroxyl group of the coumarin acts as a nucleophile, displacing the chloride ion to form an ether linkage.

Materials and Reagents:

  • This compound (from Part 1)

  • 7-hydroxy-4-methylcoumarin (4-methylumbelliferone)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Distilled water

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Separatory funnel

  • Rotary evaporator

  • Column chromatography setup (silica gel)

Protocol:

  • In a 100 mL round-bottom flask, dissolve 1.0 g of this compound and 0.8 g of 7-hydroxy-4-methylcoumarin in 30 mL of DMF.

  • Add 1.2 g of anhydrous potassium carbonate to the mixture.

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into 150 mL of ice-cold distilled water.

  • A precipitate will form. Filter the solid, wash with water, and air dry.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent.

  • Combine the fractions containing the pure product and evaporate the solvent to obtain the final carbazole-coumarin probe as a solid.

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_part1 Part 1: Synthesis of Intermediate 1 cluster_part2 Part 2: Synthesis of Carbazole-Coumarin Probe Carbazole 9H-Carbazole Intermediate1 This compound Carbazole->Intermediate1 KOH, Acetone Chloroacetyl_Chloride Chloroacetyl Chloride Chloroacetyl_Chloride->Intermediate1 Intermediate1_ref This compound Coumarin 7-hydroxy-4-methylcoumarin Final_Probe Carbazole-Coumarin Probe Coumarin->Final_Probe Intermediate1_ref->Final_Probe K₂CO₃, DMF

Caption: Synthetic scheme for the preparation of the carbazole-coumarin fluorescent probe.

Characterization of the Carbazole-Coumarin Probe

A thorough characterization of the newly synthesized probe is essential to confirm its structure and evaluate its photophysical properties.

Technique Purpose Expected Outcome
¹H and ¹³C NMR Structural confirmationPeaks corresponding to both carbazole and coumarin moieties, with shifts indicating the formation of the ether linkage.
Mass Spectrometry (HRMS) Molecular weight determinationA molecular ion peak corresponding to the calculated mass of the carbazole-coumarin conjugate.
UV-Vis Spectroscopy Absorption propertiesAbsorption maxima characteristic of the conjugated π-system of the carbazole and coumarin units.
Fluorescence Spectroscopy Emission propertiesDetermination of excitation and emission maxima, quantum yield, and Stokes shift.[7]

Table 1: Summary of characterization techniques for the carbazole-coumarin probe.

Application Protocol: Cellular Imaging

This protocol outlines the use of the synthesized carbazole-coumarin probe for fluorescent imaging of live cells.

Rationale: The lipophilic nature of the carbazole and coumarin moieties is expected to allow the probe to passively diffuse across the cell membrane, enabling intracellular imaging.

Materials and Reagents:

  • Carbazole-coumarin fluorescent probe

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Cell culture medium (e.g., DMEM)

  • Live cells (e.g., HeLa or A549) cultured on glass-bottom dishes

  • Paraformaldehyde (for cell fixation, optional)

  • Mounting medium with DAPI (optional, for nuclear counterstaining)

Equipment:

  • Fluorescence microscope with appropriate filter sets (e.g., DAPI and FITC/GFP channels)

  • Cell culture incubator

  • Pipettes and sterile consumables

Protocol:

  • Probe Stock Solution Preparation: Prepare a 1 mM stock solution of the carbazole-coumarin probe in high-quality, anhydrous DMSO. Store at -20 °C, protected from light.

  • Cell Seeding: Seed the desired cells onto glass-bottom dishes and culture until they reach 60-70% confluency.

  • Probe Loading: a. Prepare a working solution of the probe by diluting the 1 mM stock solution in pre-warmed cell culture medium to a final concentration of 1-10 µM. b. Remove the existing medium from the cells and wash once with warm PBS. c. Add the probe-containing medium to the cells and incubate for 15-30 minutes at 37 °C in a CO₂ incubator.

  • Washing: Remove the probe-containing medium and wash the cells twice with warm PBS to remove any excess, unbound probe.

  • Imaging: Add fresh, pre-warmed PBS or cell culture medium to the cells. Image the cells immediately using a fluorescence microscope.

    • Excitation: Use an excitation wavelength appropriate for the probe's absorption maximum (typically in the UV or blue region).

    • Emission: Collect the emission in the blue-green region of the spectrum.

  • (Optional) Fixation and Counterstaining: a. After imaging, cells can be fixed with 4% paraformaldehyde in PBS for 15 minutes at room temperature. b. Wash the cells three times with PBS. c. Mount the coverslip with a mounting medium containing DAPI for nuclear counterstaining.

Visualization of the Cellular Imaging Workflow

Cellular_Imaging_Workflow Start Start: Cultured Cells on Glass-Bottom Dish Probe_Loading Incubate with Carbazole-Coumarin Probe (1-10 µM) Start->Probe_Loading Washing Wash with PBS to Remove Excess Probe Probe_Loading->Washing Imaging Fluorescence Microscopy Imaging Washing->Imaging Optional_Fix Optional: Fixation (4% PFA) Imaging->Optional_Fix End End: Data Analysis Imaging->End Directly Optional_Mount Optional: Mount with DAPI Optional_Fix->Optional_Mount Optional_Mount->End

Caption: Workflow for live-cell imaging using the carbazole-coumarin fluorescent probe.

Troubleshooting and Scientific Insights

  • Low Synthesis Yield: Ensure all reagents are anhydrous, particularly in the O-alkylation step, as water can hydrolyze the chloroacetyl group and react with the base.

  • Poor Probe Solubility: If the final probe has poor aqueous solubility, the DMSO stock concentration may need to be adjusted, or a co-solvent like Pluronic F-127 could be used in the cell culture medium.

  • High Background Fluorescence: Incomplete washing after probe loading can lead to high background. Increase the number and duration of the washing steps.

  • Photobleaching: Carbazole and coumarin derivatives can be susceptible to photobleaching. To minimize this, use the lowest possible excitation intensity and exposure time during microscopy.

  • Fluorescence Quenching: The fluorescence of carbazole derivatives can be quenched by various mechanisms, including charge-transfer interactions.[1] If the synthesized probe exhibits low fluorescence, this could be due to intramolecular quenching between the carbazole and coumarin moieties. Time-resolved fluorescence spectroscopy can help elucidate the quenching mechanism.

Conclusion

This compound is a valuable and reactive precursor for the synthesis of novel fluorescent probes. The protocols detailed in this application note provide a robust framework for the preparation of a carbazole-coumarin conjugate and its application in cellular imaging. By leveraging the principles of nucleophilic substitution, researchers can expand upon this methodology to create a diverse library of carbazole-based probes for a wide range of applications in chemical biology and drug discovery.

References

  • A new carbazole-based fluorescence sensor for high selective detection of copper(ii) in a. HETEROCYCLES. 2017;94(3):515.
  • Synthesis of novel carbazole fused coumarin derivatives and DFT approach to study their photophysical properties. Journal of Fluorescence. 2014;24(5):1503-1518.
  • Synthesis of Novel Carbazole Fused Coumarin Derivatives and DFT Approach to Study Their Photophysical Properties.
  • Synthesis and Photophysical Properties of Fluorescent 6-Aryl-D-π-A Coumarin Derivatives. ACS Omega. 2021;6(49):33837-33849.
  • Overview of coumarin-fused-coumarins: synthesis, photophysical properties and their applications. Organic & Biomolecular Chemistry.
  • New turn-on fluorescence sensors for Co2+ based on conjugated carbazole Schiff base.
  • New Coumarin-benzoxazole derivatives: Synthesis, photophysical and NLO properties.
  • A simple, selective, fluorescent iron(III) sensing material based on peripheral carbazole. Semantic Scholar. Published online February 1, 2014.
  • Construction of novel coumarin-carbazole-based fluorescent probe for tracking of endogenous and exogenous H 2 S in vivo with yellow-emission and large Stokes shift. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. 2022;279:121445.
  • SYNTHESIS AND FLUORESCENCE OF 9-BENZYL-9H-CARBAZOLE DERIVATIVES AND ITS APPLICATION FOR RECOGNITION OF RARE EARTH CATIONS Yu-Yin. Semantic Scholar. Published online March 2, 2020.
  • Synthesis and application of coumarin fluorescence probes. RSC Advances.
  • Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions. ScienceDirect.
  • PEG 400-Catalyzed C3 &O-Alkylation Reactions of 4-Hydroxycoumarin-A Study. Growing Science. Published online August 19, 2024.
  • A selective carbazole-based fluorescent probe for chromium(iii). Analytical Methods.
  • A coumarin-based fluorescent probe for biological thiols and its application for living cell imaging. Organic & Biomolecular Chemistry.
  • Synthesis of Novel Coumarin-Based Fluorescent Probes.
  • A carbazole-based turn-on fluorescent probe for the detection of hydrazine in aqueous solution.

Sources

Application Notes & Protocols: Leveraging 9-(Chloroacetyl)-9H-carbazole for the Synthesis of Novel Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: January 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of the Carbazole Scaffold in Antimicrobial Discovery

The relentless rise of antimicrobial resistance presents a formidable challenge to global health, necessitating a continuous search for new chemical entities that can overcome existing resistance mechanisms.[1][2] Within the landscape of medicinal chemistry, the carbazole ring system stands out as a "privileged structure."[2][3] This tricyclic aromatic heterocycle is a core component of numerous natural alkaloids and synthetic compounds that exhibit a wide array of pharmacological activities, including potent antimicrobial, antifungal, and anticancer properties.[2][4]

The versatility of the carbazole scaffold stems from its rigid, planar structure and its amenability to functionalization at various positions. A particularly powerful and versatile starting material for derivatization is 9-(chloroacetyl)-9H-carbazole . The introduction of the chloroacetyl group at the N-9 position activates the molecule for a host of subsequent chemical transformations. The alpha-chloro ketone moiety serves as a potent electrophilic site, making it an ideal anchor point for nucleophilic substitution reactions. This allows for the strategic introduction of diverse pharmacophores and functional groups, enabling the systematic exploration of structure-activity relationships (SAR) and the optimization of antimicrobial potency.

This guide provides a detailed exploration of synthetic pathways starting from this compound, complete with step-by-step protocols and insights into the design of novel antimicrobial agents.

Core Synthetic Pathways & Mechanistic Rationale

The primary synthetic utility of this compound lies in the reactivity of its C-Cl bond. This allows for the facile introduction of nitrogen, sulfur, and oxygen-based nucleophiles, leading to a diverse library of compounds.

Pathway 1: Synthesis of Hydrazide and Hydrazone Derivatives

A cornerstone of derivatization is the reaction with hydrazine hydrate. This reaction displaces the chloride ion to form a stable hydrazide intermediate, N'-(9H-carbazol-9-ylacetyl)hydrazide. The resulting terminal hydrazino group is itself a potent nucleophile and can be readily condensed with a wide range of aldehydes and ketones. This two-step sequence is highly efficient for rapidly building molecular complexity and is a common strategy for creating Schiff bases (hydrazones), which are known to possess significant biological activities.

Pathway_1_Hydrazone_Synthesis Start This compound Intermediate N'-(9H-carbazol-9-ylacetyl)hydrazide Start->Intermediate Nucleophilic Substitution Hydrazine Hydrazine Hydrate (NH2NH2·H2O) Hydrazine->Intermediate Product Carbazole-Hydrazone Derivatives (Antimicrobial Candidates) Intermediate->Product Condensation (Schiff Base Formation) Aldehyde Substituted Aldehyde (R-CHO) Aldehyde->Product

Caption: General workflow for the synthesis of carbazole-hydrazone antimicrobial candidates.

Pathway 2: Heterocyclic Integration via Cyclization

Building upon the hydrazone intermediates described in Pathway 1, further elaboration can yield more complex heterocyclic systems. A prominent example is the synthesis of thiazolidinones. The reaction of a carbazole-hydrazone with a sulfur-containing nucleophile, such as thioglycolic acid, results in a cyclocondensation reaction. This forms a five-membered thiazolidinone ring, a scaffold frequently associated with a broad spectrum of antimicrobial activities.[5] This strategy effectively merges the privileged carbazole core with another biologically active heterocycle.

Pathway_2_Thiazolidinone_Synthesis Hydrazone Carbazole-Hydrazone Intermediate Product Carbazole-Thiazolidinone Hybrids (Enhanced Antimicrobial Potential) Hydrazone->Product Cyclocondensation TGA Thioglycolic Acid (HSCH2COOH) TGA->Product

Caption: Synthesis of carbazole-thiazolidinone hybrids from hydrazone intermediates.

Detailed Experimental Protocols

Disclaimer: These protocols are intended for use by trained chemistry professionals in a properly equipped laboratory. Appropriate personal protective equipment (PPE) must be worn at all times. All manipulations should be performed in a certified chemical fume hood.

Protocol 1: Synthesis of the Key Intermediate, N'-(9H-carbazol-9-ylacetyl)hydrazide

This protocol details the foundational two-step synthesis of the hydrazide intermediate, which serves as the precursor for numerous antimicrobial derivatives.

Part A: Synthesis of this compound (1)

  • Rationale: This step involves the N-acylation of carbazole using chloroacetyl chloride. Acetone is a suitable solvent, and the reaction is typically performed under reflux to ensure complete conversion.

  • Materials:

    • 9H-Carbazole (1.0 eq)

    • Chloroacetyl chloride (1.0 eq)

    • Acetone (anhydrous)

    • Round-bottom flask with reflux condenser

    • Magnetic stirrer and heating mantle

  • Procedure:

    • To a solution of 9H-carbazole (e.g., 7.0 g, 0.04 mol) in 60 mL of acetone in a round-bottom flask, add chloroacetyl chloride (4.9 g, 0.04 mol) dropwise with stirring.

    • Fit the flask with a reflux condenser and heat the reaction mixture to reflux for 8 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., Benzene:Chloroform 9:1 v/v).

    • Upon completion, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

    • Wash the resulting solid residue with cold water, filter, and dry.

    • Recrystallize the crude product from ethanol to yield pure this compound as a solid.

  • Characterization: The product can be characterized by melting point, FT-IR (presence of C=O stretch), and ¹H NMR spectroscopy.

Part B: Synthesis of N'-(9H-carbazol-9-ylacetyl)hydrazide (2)

  • Rationale: This is a nucleophilic substitution reaction where the highly nucleophilic hydrazine displaces the chloride from the chloroacetyl group. The reaction is driven to completion by refluxing in a suitable solvent mixture.

  • Materials:

    • This compound (1) (1.0 eq)

    • Hydrazine hydrate (1.0 eq)

    • Ethanol and Dioxane (9:1 v/v)

  • Procedure:

    • Dissolve this compound (e.g., 3.0 g, 0.012 mol) in 80 mL of an ethanol:dioxane (9:1 v/v) mixture in a round-bottom flask.

    • Add hydrazine hydrate (0.6 g, 0.012 mol) to the solution.

    • Heat the reaction mixture under reflux for 10 hours, monitoring by TLC.

    • After cooling, the solid product will precipitate. Filter the solid and wash thoroughly with water.

    • Recrystallize the product from ethanol to obtain pure N'-(9H-carbazol-9-ylacetyl)hydrazide.

  • Characterization: Confirm the structure via melting point, FT-IR (presence of N-H stretches), and ¹H NMR.

Protocol 2: Synthesis of Carbazole-Tethered Thiazolidinone Derivatives

This protocol exemplifies the construction of a hybrid molecule by first forming a hydrazone and then performing a cyclization.

  • Materials:

    • N'-(9H-carbazol-9-ylacetyl)hydrazide (2) (1.0 eq)

    • Substituted aromatic aldehyde (1.0 eq)

    • Thioglycolic acid (1.1 eq)

    • Ethanol

    • Aqueous NaOH (10%)

  • Procedure:

    • Hydrazone Formation: To a solution of the hydrazide (2) (10 mmol) in ethanol, add the desired substituted aldehyde (10 mmol) and a few drops of glacial acetic acid as a catalyst. Reflux the mixture for 4-6 hours. Cool the reaction, filter the precipitated solid hydrazone, and wash with cold ethanol.[5]

    • Cyclization: In a separate flask, stir the synthesized hydrazone (1.0 eq) with thioglycolic acid (1.1 eq) in a suitable solvent like DMF or dioxane containing a pinch of anhydrous ZnCl₂. Reflux for 8-10 hours.[5]

    • Pour the cooled reaction mixture into ice-cold water.

    • The solid thiazolidinone derivative will precipitate. Filter the product, wash with water to remove impurities, and dry.

    • Purify the final compound by recrystallization from an appropriate solvent (e.g., ethanol or acetic acid).[5]

  • Characterization: The final structure should be confirmed by a full panel of spectral analysis, including FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.[5]

Structure-Activity Relationship (SAR) and Data Summary

The antimicrobial efficacy of carbazole derivatives is highly dependent on the nature and position of the substituents. Research has shown that incorporating different moieties via the chloroacetyl linker dramatically influences potency and spectrum of activity.

  • Impact of Heterocyclic Moieties: The fusion of additional heterocyclic rings, such as thiazolidinone or dihydrotriazine, often enhances antimicrobial activity.[5][6] Dihydrotriazine-containing carbazoles have shown particular promise, exhibiting potent activity with reduced cytotoxicity against human cell lines.[6][7]

  • Substitution on Appended Rings: Electron-withdrawing groups (e.g., -Cl, -NO₂) or electron-donating groups (e.g., -CH₃) on aromatic rings appended to the core structure can modulate activity. For instance, a 4-nitro substitution on a terminal phenyl ring has been shown to produce strong activity against E. coli and C. albicans.[5]

  • Mechanism of Action: While not fully elucidated for all derivatives, some carbazole compounds are believed to exert their effect by inhibiting essential microbial enzymes. Docking studies and in-vitro assays suggest that certain carbazole-dihydrotriazine derivatives act as inhibitors of dihydrofolate reductase (DHFR), an enzyme crucial for nucleotide biosynthesis.[6][7]

Table 1: Representative Antimicrobial Activity (MIC, µg/mL) of Carbazole Derivatives

Compound ClassDerivative SubstitutionS. aureusB. subtilisE. coliC. albicansReference
Carbazole-Thiazolidinone4-Cl Phenyl5025100100[5]
Carbazole-Thiazolidinone4-CH₃ Phenyl5025200200[5]
Carbazole-Thiazolidinone4-NO₂ Phenyl100502525[5]
Carbazole-Dihydrotriazine4-F Phenyl (Compound 8f)120.52[6]
Carbazole-Aminoguanidine4-F Phenyl (Compound 9d)1122[6]

Note: Data is compiled from multiple sources for illustrative purposes. Direct comparison requires standardized testing conditions.

Conclusion

This compound is a high-value, versatile intermediate for the synthesis of novel antimicrobial agents. Its activated electrophilic site provides a reliable handle for introducing chemical diversity through reactions with a wide range of nucleophiles. The synthetic pathways leading to hydrazones, thiazolidinones, and other heterocyclic hybrids have proven to be particularly fruitful, yielding compounds with potent activity against both bacterial and fungal pathogens. Future research focused on leveraging this building block for the creation of complex, multi-target ligands holds significant promise in the ongoing battle against infectious diseases.

References

  • Synthesis and antimicrobial activities of 9H-carbazole deriv
  • Design, synthesis and evaluation of carbazole derivatives as potential antimicrobial agents. (Source: Grounding API)
  • Carbazole Derivatives as Potential Antimicrobial Agents - PMC - NIH. (Source: Grounding API)
  • Design, Synthesis and Biological Screening of Novel Carbazole Tethered Oxyethylamino Derivatives as Antimicrobial Agent - Indian Journal of Pharmaceutical Education and Research. (Source: Grounding API)
  • Design, synthesis and evaluation of carbazole derivatives as potential antimicrobial agents. (Source: Grounding API)
  • Antimicrobial Potential of Carbazole Deriv
  • Synthesis of some novel Carbazole derivatives and evaluation of their antimicrobial activity. (Source: Grounding API)
  • Synthesis and characterization of carbazole derivatives and their antimicrobial studies. (Source: Grounding API)
  • Synthesis and evaluation of biological activity of some novel carbazole deriv
  • Design, Synthesis and In Vitro Characterization of Novel Antimicrobial Agents Based on 6-Chloro-9H-carbazol Derivatives and 1,3,4-Oxadiazole Scaffolds - PMC - PubMed Central. (Source: Grounding API)
  • Synthesis of Novel 1-Substituted and 1,9-Disubstituted-1,2,3,4-tetrahydro-9H-Carbazole Derivatives as Potential Anticancer Agents - MDPI. (Source: Grounding API)
  • Comparative Structural-Activity Relationship (SAR) of 9-Methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one Analogs - Benchchem. (Source: Grounding API)
  • Structure‐activity relationship of compounds 8 and 9 - ResearchG
  • Structure-activity relationship study of new carbazole sulfonamide derivatives as anticancer agents with dual-target mechanism - PubMed. (Source: Grounding API)

Sources

The Versatile Scaffold: Harnessing 9-(chloroacetyl)-9H-carbazole for the Development of Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Promise of the Carbazole Nucleus in Oncology

For decades, the carbazole ring system, a tricyclic aromatic heterocycle, has been a cornerstone in the discovery of potent anticancer agents.[1] Its rigid, planar structure allows for effective intercalation with DNA and interaction with various enzymatic targets, making it a privileged scaffold in medicinal chemistry.[2] While natural products like ellipticine laid the groundwork, synthetic derivatives offer the potential for enhanced efficacy, improved selectivity, and reduced toxicity.[3][4] Among the vast landscape of synthetic intermediates, 9-(chloroacetyl)-9H-carbazole has emerged as a particularly valuable and versatile starting material. Its reactive chloroacetyl group provides a convenient handle for introducing a diverse array of chemical moieties, enabling the systematic exploration of structure-activity relationships (SAR) and the development of novel drug candidates.

This comprehensive guide provides a detailed exploration of the synthesis, derivatization, and biological evaluation of anticancer compounds derived from this compound. It is intended for researchers, scientists, and drug development professionals engaged in the pursuit of next-generation cancer therapeutics.

Part 1: Synthesis of the Key Intermediate: this compound

The journey begins with the efficient synthesis of the foundational building block, this compound. The chloroacetyl group is introduced at the 9-position of the carbazole nucleus through a straightforward acylation reaction. This reactive group is the gateway to a multitude of subsequent chemical transformations.

Experimental Protocol: Synthesis of this compound

This protocol outlines the acylation of carbazole with chloroacetyl chloride.

Materials:

  • 9H-Carbazole

  • Chloroacetyl chloride

  • Acetone (anhydrous)

  • Water (deionized)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and filter paper

  • Beakers and other standard laboratory glassware

Procedure:

  • To a solution of 9H-carbazole (1 equivalent) in anhydrous acetone in a round-bottom flask, add chloroacetyl chloride (1 equivalent) dropwise with stirring.

  • Fit the flask with a reflux condenser and heat the reaction mixture to reflux.

  • Monitor the reaction progress using thin-layer chromatography (TLC). A typical solvent system for TLC is a mixture of benzene and chloroform (e.g., 9:1 v/v).

  • Upon completion of the reaction (typically after 8 hours), allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Wash the resulting solid residue with deionized water to remove any water-soluble impurities.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

  • Dry the purified product in a vacuum oven. The expected yield is typically around 75%.

Causality Behind Experimental Choices:

  • Anhydrous Acetone: The use of an anhydrous solvent is crucial to prevent the hydrolysis of the highly reactive chloroacetyl chloride.

  • Reflux: Heating the reaction at reflux increases the reaction rate, ensuring the completion of the acylation in a reasonable timeframe.

  • TLC Monitoring: TLC is an essential technique to track the consumption of the starting material and the formation of the product, allowing for the determination of the optimal reaction time.

  • Recrystallization: This purification technique is employed to remove any unreacted starting materials and by-products, yielding a product of high purity suitable for subsequent reactions.

Part 2: Derivatization of this compound: Building a Library of Anticancer Candidates

The true utility of this compound lies in its ability to serve as a scaffold for the synthesis of a diverse library of compounds. The reactive chlorine atom is readily displaced by various nucleophiles, allowing for the introduction of different pharmacophores. A common and effective strategy involves a two-step synthesis of carbazole-based hydrazones.

Synthetic Workflow for Carbazole Hydrazone Derivatives

G cluster_0 Step 1: Hydrazide Formation cluster_1 Step 2: Hydrazone Synthesis A This compound C 9-(hydrazinoacetyl)-9H-carbazole (Intermediate) A->C Ethanol/Dioxane, Reflux [3] B Hydrazine Hydrate D 9-(hydrazinoacetyl)-9H-carbazole F Final Carbazole Hydrazone Derivative D->F aq. NaOH, Stir at RT [3] E Substituted Aromatic Aldehyde

Caption: Synthetic pathway for carbazole hydrazone derivatives.

Experimental Protocol: Synthesis of 9-(hydrazinoacetyl)-9H-carbazole (Intermediate)

Materials:

  • This compound

  • Hydrazine hydrate

  • Ethanol

  • Dioxane

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and filter paper

Procedure:

  • Dissolve this compound (1 equivalent) in a mixture of ethanol and dioxane (e.g., 9:1 v/v).

  • Add hydrazine hydrate (1 equivalent) to the solution.

  • Reflux the reaction mixture for approximately 10 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Filter the resulting precipitate and wash it with water.

  • Recrystallize the solid from ethanol to yield pure 9-(hydrazinoacetyl)-9H-carbazole. The expected yield is around 56%.

Experimental Protocol: General Synthesis of Carbazole Hydrazone Derivatives

Materials:

  • 9-(hydrazinoacetyl)-9H-carbazole

  • Various substituted aromatic aldehydes

  • Aqueous sodium hydroxide (10%)

  • Ethanol

  • Beaker

  • Magnetic stirrer

Procedure:

  • To a solution of 9-(hydrazinoacetyl)-9H-carbazole (1 equivalent) in a suitable solvent, add the desired aromatic aldehyde (1 equivalent).

  • Add aqueous sodium hydroxide (10%) to the mixture at room temperature.

  • Stir the reaction mixture vigorously for approximately 4 hours.

  • Collect the precipitated solid by filtration.

  • Wash the solid with water.

  • Recrystallize the crude product from ethanol to obtain the pure carbazole hydrazone derivative.

Part 3: Biological Evaluation of Carbazole Derivatives

A critical step in the drug discovery process is the thorough biological evaluation of the synthesized compounds. This section details standardized protocols for assessing the in vitro anticancer activity of the newly synthesized carbazole derivatives.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability.[5]

Experimental Protocol: MTT Assay for IC50 Determination

Materials:

  • Cancer cell lines (e.g., HeLa, MCF-7, A549)

  • Normal (non-cancerous) cell line (for selectivity assessment)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well microtiter plates

  • Synthesized carbazole derivatives

  • Positive control (e.g., 5-Fluorouracil)

  • Vehicle control (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer and normal cells into 96-well plates at a density of approximately 5 x 10³ cells/well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).[5]

  • Compound Treatment: The following day, prepare serial dilutions of the carbazole derivatives in the culture medium. Replace the old medium with fresh medium containing the various concentrations of the test compounds. Include wells for the vehicle control and a positive control.[5]

  • Incubation: Incubate the plates for 48 or 72 hours.[5]

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.[5]

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength of 570 nm.[5]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration.

Data Presentation: Cytotoxicity of Representative Carbazole Derivatives
CompoundCancer Cell LineIC50 (µM)Reference
Compound 10 HepG2 (Liver)7.68[6]
HeLa (Cervical)10.09[6]
MCF-7 (Breast)6.44[6]
Compound 11 HepG2 (Liver)>20[6]
HeLa (Cervical)>20[6]
MCF-7 (Breast)>20[6]
Compound 9 HeLa (Cervical)7.59[6]
ECCA Melanoma (BRAF-mutated)Selective Inhibition[7]
Melanoma (BRAF-wild-type)Selective Inhibition[7]
Compound 4 MDA-MB-231 (Breast)0.73 ± 0.74[8]
Compound 3 MDA-MB-231 (Breast)1.44 ± 0.97[8]

Note: The IC50 values are indicative of the potency of the compounds against the respective cancer cell lines. Lower IC50 values represent higher potency.

Mechanism of Action: Apoptosis Induction

Many effective anticancer agents induce programmed cell death, or apoptosis, in cancer cells. The following protocol describes the use of Annexin V/Propidium Iodide (PI) staining to detect apoptosis by flow cytometry.

Experimental Protocol: Annexin V/PI Apoptosis Assay

Materials:

  • Cancer cell lines

  • 6-well plates

  • Synthesized carbazole derivatives

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat them with the carbazole derivatives at their respective IC50 concentrations for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: After treatment, harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in the binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark at room temperature.[9]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence.[9]

Self-Validating System:

  • Controls: Include untreated cells as a negative control and cells treated with a known apoptosis-inducing agent (e.g., staurosporine) as a positive control.

  • Quadrant Analysis: The flow cytometry data is analyzed using quadrant gates to quantify the percentage of cells in each population. A significant increase in the Annexin V positive populations (early and late apoptotic) in treated cells compared to the control indicates apoptosis induction.

Signaling Pathways Targeted by Carbazole Derivatives

Carbazole derivatives have been shown to exert their anticancer effects through various mechanisms, including the activation of the p53 tumor suppressor pathway and the induction of the intrinsic apoptotic pathway.[7][10]

G cluster_0 Apoptotic Signaling Pathway A Carbazole Derivative (e.g., ECCA) [22] B p38-MAPK / JNK Activation [22] A->B C p53 Phosphorylation (Ser15) [22] B->C D Bax (Pro-apoptotic) Upregulation [8] C->D E Bcl-2 (Anti-apoptotic) Downregulation [8] C->E F Mitochondrial Outer Membrane Permeabilization D->F E->F G Cytochrome c Release F->G H Caspase-9 Activation [8] G->H I Caspase-3/7 Activation [8] H->I J Apoptosis I->J

Caption: Proposed apoptotic pathway induced by carbazole derivatives.

Conclusion: A Promising Avenue for Anticancer Drug Discovery

This compound stands out as a highly valuable and versatile starting material for the synthesis of novel anticancer compounds. The straightforward derivatization strategies, coupled with robust in vitro evaluation protocols, provide a clear and efficient path for the discovery and optimization of new lead compounds. The ability of carbazole derivatives to target multiple signaling pathways, including the induction of apoptosis, underscores their therapeutic potential. Further exploration of the vast chemical space accessible from this key intermediate is warranted and holds significant promise for the development of the next generation of effective and selective cancer therapies.

References

  • A Review on Carbazole and Its Derivatives as Anticancer Agents From 2013 to 2024. (2025). Archiv der Pharmazie.
  • Selective Cytotoxicity of 9-Ethyl-9H-Carbazole Derivatives: A Comparative Analysis on Cancer vs. Normal Cells. (2025). BenchChem.
  • Synthesis and evaluation of biological activity of some novel carbazole derivatives. (n.d.). International Journal of Pharmaceutical Sciences and Research.
  • Synthesis of Novel 1-Substituted and 1,9-Disubstituted-1,2,3,4-tetrahydro-9H-Carbazole Derivatives as Potential Anticancer Agents. (2000). Molecules.
  • Coumarin–carbazole based functionalized pyrazolines: synthesis, characterization, anticancer investigation and molecular docking. (2021). RSC Advances.
  • Synthesis of Novel 1-Substituted and 1,9-Disubstituted-1,2,3,4-tetrahydro-9H-Carbazole Derivatives as Potential Anticancer Agent. (2000). SciSpace.
  • (PDF) Coumarin-carbazole based functionalized pyrazolines: Synthesis, characterization, anticancer investigation and molecular docking. (2021).
  • Cytotoxic Effect of a Novel Synthesized Carbazole Compound on A549 Lung Cancer Cell Line. (2015). PLoS ONE.
  • Synthesis of Novel 1-Substituted and 1,9-Disubstituted-1,2,3,4- tetrahydro-9H-Carbazole Derivatives as Potential Anticancer Agents. (2000).
  • Synthesis of chloro-1,4-dimethyl-9H-carbazoles. Reagents and conditions. (n.d.).
  • Synthesis, structural mechanisms, RDG, biological and pharmaceutical significance of anticancer agent 9H-carbazole attached 4-chlorobenzaldehyde using DFT reckonings. (2024). Semantic Scholar.
  • Chloro-1,4-dimethyl-9H-carbazole Derivatives Displaying Anti-HIV Activity. (2017). Molecules.
  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019). Methods in Molecular Biology.
  • Design, synthesis and biological evaluation of new carbazole derivatives as anti-cancer and anti-migratory agents. (n.d.).
  • Synthesis of carbazole-based acetyl benzohydrazides targeting urease enzyme inhibition. (2021).
  • Selected symmetrically substituted carbazoles: Investigation of anticancer activity and mechanisms of action at the cellular and. (2024). MOST Wiedzy.
  • Effect of carbazoles on A2780 cell viability. a) A2870 cells treated... (n.d.).
  • Studies on interactions of carbazole derivatives with DNA, cell image, and cytotoxicity. (2018). Bioorganic & Medicinal Chemistry.
  • anticancer IC 50 values of the eight compounds using MTT assay against the human breast cancer cells. (n.d.).
  • Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents. (2023). BMC Chemistry.
  • 5,8-Dimethyl-9H-carbazole Derivatives Blocking hTopo I Activity and Actin Dynamics. (2023).
  • A carbazole compound, 9-ethyl-9H-carbazole-3-carbaldehyde, plays an antitumor function through reactivation of the p53 pathway in human melanoma cells. (2021).

Sources

Application Notes and Protocols for the Derivatization of Peptides and Amino Acids with 9-(Chloroacetyl)-9H-carbazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Ultrasensitive Analysis with Carbazole-Based Derivatization

In the landscape of modern bioanalysis, the sensitive and accurate quantification of amino acids and peptides is paramount for advancements in proteomics, drug discovery, and clinical diagnostics. However, many of these biomolecules lack the intrinsic physicochemical properties required for their detection at low concentrations by common analytical techniques such as High-Performance Liquid Chromatography (HPLC) with fluorescence or ultraviolet detection. Chemical derivatization addresses this challenge by introducing a chromophoric or fluorophoric tag onto the analyte molecule, thereby enhancing its detectability.[1][2]

9-(Chloroacetyl)-9H-carbazole emerges as a potent derivatization agent, offering the introduction of a highly fluorescent carbazole moiety onto the primary and secondary amine groups of amino acids and peptides. The rigid, planar structure of the carbazole ring system is known to impart high fluorescence quantum yields to its derivatives, making it an excellent choice for trace-level analysis.[3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the theory, application, and detailed protocols for the derivatization of peptides and amino acids using this compound.

The Chemistry of Derivatization: A Mechanistic Overview

The derivatization of amino acids and peptides with this compound is a nucleophilic acyl substitution reaction. The primary or secondary amine group of the analyte acts as a nucleophile, attacking the electrophilic carbonyl carbon of the chloroacetyl group. This is followed by the elimination of the chloride leaving group, resulting in the formation of a stable amide bond.

The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine (TEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), to neutralize the hydrochloric acid (HCl) generated during the reaction. The removal of HCl is crucial as it can protonate the amine nucleophile, rendering it unreactive. The choice of solvent is also critical, with aprotic solvents like tetrahydrofuran (THF) or acetonitrile being preferred to avoid solvolysis of the highly reactive chloroacetyl chloride.

Experimental Workflow for Derivatization and Analysis

The overall process, from sample preparation to data acquisition, is outlined below. Each step is critical for achieving reproducible and accurate results.

Workflow cluster_prep Sample & Reagent Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis Sample Amino Acid/Peptide Standard or Sample Derivatization Mixing and Incubation (Controlled Temperature & Time) Sample->Derivatization Reagent This compound Solution Reagent->Derivatization Buffer Reaction Buffer (e.g., Borate Buffer) Buffer->Derivatization HPLC RP-HPLC Separation Derivatization->HPLC Injection FLD Fluorescence Detection HPLC->FLD Data Data Acquisition & Quantification FLD->Data Troubleshooting cluster_problem Observed Problem cluster_cause Potential Causes cluster_solution Corrective Actions Problem Incomplete Derivatization Cause1 Insufficient Reagent Problem->Cause1 Cause2 Suboptimal pH Problem->Cause2 Cause3 Short Reaction Time/Temp Problem->Cause3 Solution1 Increase Reagent Concentration Cause1->Solution1 Solution2 Optimize pH (8.5-9.5) Cause2->Solution2 Solution3 Increase Reaction Time/Temp Cause3->Solution3

Caption: A troubleshooting guide for incomplete derivatization.

Conclusion

The derivatization of peptides and amino acids with this compound offers a powerful strategy for enhancing their detection in analytical workflows. The high fluorescence quantum yield of the carbazole moiety enables sensitive quantification, making this method particularly suitable for applications where sample amounts are limited. By following the detailed protocols and troubleshooting guidelines presented in this document, researchers can confidently implement this technique to achieve accurate and reproducible results in their analytical endeavors.

References

  • Synthesis and evaluation of novel carbazole derivatives as free radical scavengers. Bulgarian Chemical Communications. [Link]

  • Synthesis of carbazole derivatives with high quantum yield and high glass transition temperature. ResearchGate. [Link]

  • Using 4-(Carbazole-9-yl)-benzyl Chloroformate as a Derivatization Reagent for the Measurement of Amino Acids in Tea Samples by High-Performance Liquid Chromatography with Fluorescence Detection. ResearchGate. [Link]

  • 2,7‐Substituted N‐Carbazole Donors on Tris(2,4,6‐trichlorophenyl)methyl Radicals with High Quantum Yield. ResearchGate. [Link]

  • Synthesis and luminescence properties of N-carbazole acetyl hydrazones Schiff-bases. OAM-RC. [Link]

  • Determination of Amino Acids of Novel Food in Food by HPLC Coupled with Pre-Column Derivatization. MDPI. [Link]

  • Carbazole Substituted BODIPYs. Frontiers. [Link]

  • Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. ACS Publications. [Link]

  • Quantitative Analysis of Pre-Column Derivatized Amino Acids by HPLC-Fluorescence Detector Using Automatic Pretreatment Function. Shimadzu. [Link]

  • Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. PLOS One. [Link]

  • Purification and characterization of an N-acylaminoacyl-peptide hydrolase from rabbit muscle. PubMed. [Link]

  • A sensitive HPLC-FLD method combined with multivariate analysis for the determination of amino acids in l-citrulline rich vegetables. NIH. [Link]

  • Carbazole/fluorene-substituted 5-phenyl-2,2′-bipyridine D–π–A fluorophores: photophysical data, hyperpolarizability and CT-indices. RSC Publishing. [Link]

  • N-acylation of L-amino acids in aqueous media: Evaluation of the catalytic performances of Streptomyces ambofaciens aminoacylases. PubMed. [Link]

  • REACTIONS OF N-CHLORACETYLATION OF TOLUIDINE ISOMERS. Semantic Scholar. [Link]

  • Reactions of Amino Acids: Acylation: Videos & Practice Problems. Pearson. [Link]

  • Why do labs use acyl chlorides for peptide synthesis? Reddit. [Link]

  • Kinetics of α-Amino Acids Acylation by p-Nitrophenyl p-Nitrobenzoate in Water-propan-2-ol mixtures. Semantic Scholar. [Link]

  • Prebiotic Peptide Ligation by Chemoselective Aminonitrile Coupling in Water. UCL Discovery. [Link]

  • Research Progress in the Synthesis of N-Acyl Amino Acid Surfactants: A Review. ResearchGate. [Link]

  • N-Acylation in Combinatorial Chemistry. ResearchGate. [Link]

  • The Preparation of Long Chain N-Acylamino Acids. Journal of the American Chemical Society. [Link]

  • The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine. Frontiers. [Link]

Sources

Application Notes and Protocols: 9-(Chloroacetyl)-9H-carbazole in Organic Light-Emitting Diodes (OLEDs)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 9-(Chloroacetyl)-9H-carbazole in OLED Material Synthesis

The advancement of Organic Light-Emitting Diode (OLED) technology is intrinsically linked to the innovation of novel organic materials that govern device efficiency, stability, and color purity. Among the myriad of molecular scaffolds utilized, carbazole and its derivatives have established themselves as a cornerstone in the design of high-performance OLEDs.[1][2] Their inherent properties, such as excellent hole-transporting capabilities, high thermal stability, and a wide energy gap, make them ideal building blocks for various components within the OLED architecture, including host materials, emitters, and hole-transporting layers.[1]

This document provides a comprehensive guide to the application of a key carbazole intermediate: This compound . The chloroacetyl group serves as a versatile reactive handle, enabling the facile synthesis of a diverse range of functional carbazole derivatives. This reactivity is pivotal for the molecular engineering of advanced materials, particularly for thermally activated delayed fluorescence (TADF) emitters and host materials, where precise tuning of electronic and photophysical properties is paramount. We will delve into the synthetic protocols for this compound, its subsequent derivatization, and the fabrication and characterization of OLEDs incorporating these materials, thereby providing researchers and materials scientists with a practical framework for innovation.

Core Synthesis Protocol: this compound

The foundational step for leveraging this versatile building block is its efficient synthesis. The following protocol outlines a reliable method for the preparation of this compound from readily available starting materials.

Protocol 1: Synthesis of this compound[3]

Materials:

  • 9H-Carbazole

  • Chloroacetyl chloride

  • Acetone

  • Ethanol

  • Deionized water

Equipment:

  • Round-bottom flask with reflux condenser

  • Heating mantle with magnetic stirrer

  • Beakers

  • Buchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 7 g (0.04 mol) of 9H-carbazole in 60 mL of acetone.

  • Addition of Reagent: To the stirred solution, add 4.9 g (0.04 mol) of chloroacetyl chloride.

  • Reaction: Reflux the reaction mixture on a water bath for 8 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a solvent system of Benzene:Chloroform (9:1 v/v).

  • Work-up: After completion of the reaction, remove the solvent using a rotary evaporator.

  • Purification: Wash the resulting solid with water and then recrystallize from ethanol to obtain the pure this compound.

Expected Yield: 75% Melting Point: 235-238°C

Application in the Synthesis of Advanced OLED Materials

The chloroacetyl group in this compound provides a reactive site for nucleophilic substitution, making it an excellent precursor for a variety of OLED materials. A prime example is its conversion to a hydrazide, which can then be further functionalized.

Protocol 2: Synthesis of N'-(substituted-benzylidene)-2-(9H-carbazol-9-yl)acetohydrazide Derivatives[3]

This protocol demonstrates a two-step synthesis from this compound to more complex derivatives, highlighting its utility as a versatile intermediate.

Part A: Synthesis of 2-(9H-carbazol-9-yl)acetohydrazide

  • Reaction Setup: In a round-bottom flask, dissolve 3 g (0.012 mol) of this compound in 80 mL of a 9:1 v/v mixture of ethanol and dioxane.

  • Addition of Hydrazine: Add 0.6 g (0.012 mol) of hydrazine hydrate to the solution.

  • Reaction: Reflux the mixture on a water bath for 10 hours, monitoring by TLC.

  • Work-up and Purification: Cool the reaction mixture, filter the precipitate, and wash with water. Recrystallize the solid from ethanol to yield 2-(9H-carbazol-9-yl)acetohydrazide.

Expected Yield: 56% Melting Point: 248-250°C

Part B: Synthesis of N'-(substituted-benzylidene)-2-(9H-carbazol-9-yl)acetohydrazide

  • Reaction Setup: To a solution of 2-(9H-carbazol-9-yl)acetohydrazide (10 mmol) in an appropriate solvent, add an aromatic aldehyde (10 mmol) and a catalytic amount of a suitable acid or base.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating for a specified time until the reaction is complete (monitored by TLC).

  • Work-up and Purification: The product can be isolated by filtration if it precipitates or by extraction after quenching the reaction. Further purification can be achieved by recrystallization or column chromatography.

G cluster_0 Synthesis of this compound cluster_1 Derivatization for OLED Materials Carbazole Carbazole Reaction1 Acylation (Acetone, Reflux) Carbazole->Reaction1 Chloroacetyl_chloride Chloroacetyl chloride Chloroacetyl_chloride->Reaction1 9_chloroacetyl_carbazole This compound Reaction1->9_chloroacetyl_carbazole Reaction2 Hydrazinolysis (Ethanol/Dioxane, Reflux) 9_chloroacetyl_carbazole->Reaction2 Key Intermediate Hydrazine_hydrate Hydrazine hydrate Hydrazine_hydrate->Reaction2 Carbazole_acetohydrazide 2-(9H-carbazol-9-yl)acetohydrazide Reaction3 Condensation Carbazole_acetohydrazide->Reaction3 Aromatic_aldehyde Aromatic aldehyde Aromatic_aldehyde->Reaction3 Final_Product N'-(substituted-benzylidene)-2- (9H-carbazol-9-yl)acetohydrazide Reaction3->Final_Product

Fabrication and Characterization of OLEDs

While specific performance data for OLEDs using materials directly synthesized from this compound is not extensively reported in the literature, a general protocol for the fabrication and characterization of devices based on carbazole derivatives is provided below. This serves as a template for evaluating newly synthesized materials.

Protocol 3: OLED Device Fabrication and Characterization

Device Architecture: A typical multilayer OLED structure is as follows: ITO / Hole Injection Layer (HIL) / Hole Transport Layer (HTL) / Emissive Layer (EML) / Electron Transport Layer (ETL) / Electron Injection Layer (EIL) / Cathode (e.g., Al)

Materials:

  • ITO-coated glass substrates

  • HIL material (e.g., PEDOT:PSS for solution processing, or a suitable sublimable material for thermal evaporation)

  • HTL material (often a carbazole derivative)

  • EML: Host material (e.g., a carbazole derivative) doped with a phosphorescent or TADF emitter

  • ETL material (e.g., TPBi)

  • EIL material (e.g., LiF)

  • Aluminum for cathode

Equipment:

  • Spin coater (for solution processing)

  • High-vacuum thermal evaporation system

  • Source measure unit

  • Spectrometer

  • Glovebox with an inert atmosphere

Procedure:

  • Substrate Preparation:

    • Clean ITO-coated glass substrates by sequential ultrasonication in deionized water, acetone, and isopropanol.

    • Dry the substrates with a nitrogen gun.

    • Treat the substrates with UV-ozone for 15 minutes to improve the work function of the ITO.

  • Layer Deposition (by Thermal Evaporation):

    • Transfer the cleaned ITO substrates to a high-vacuum thermal evaporation chamber.

    • Deposit the HIL, HTL, EML (by co-evaporation of host and dopant), ETL, EIL, and Al cathode sequentially without breaking the vacuum. The deposition rates and thicknesses should be carefully controlled using quartz crystal monitors.

  • Encapsulation:

    • Encapsulate the devices in a glovebox using a UV-curable epoxy and a glass lid to protect the organic layers from moisture and oxygen.

  • Characterization:

    • Measure the current density-voltage-luminance (J-V-L) characteristics using a source measure unit and a calibrated photodiode.

    • Record the electroluminescence (EL) spectra with a spectrometer.

    • Calculate the external quantum efficiency (EQE), current efficiency, and power efficiency from the J-V-L and EL data.

Expected Performance and Structure-Property Relationships

The performance of OLEDs is highly dependent on the molecular structure of the materials used. For carbazole derivatives, key properties to consider are:

  • Thermal Stability: A high glass transition temperature (Tg) is crucial for the morphological stability and longevity of the device. Carbazole derivatives are known for their excellent thermal stability.[3]

  • Electrochemical Properties: The HOMO and LUMO energy levels determine the charge injection and transport properties. These should be well-matched with adjacent layers to ensure efficient device operation.

  • Photophysical Properties: For host materials, a high triplet energy is required to efficiently confine the triplet excitons of the dopant. For TADF emitters, a small singlet-triplet energy splitting (ΔEST) is essential for efficient reverse intersystem crossing.

Table 1: Representative Performance of OLEDs with Carbazole-Based Host Materials

Host MaterialEmitterMax. EQE (%)Max. Current Efficiency (cd/A)Max. Power Efficiency (lm/W)
Pyridinyl-Carbazole Derivative H2FIrpic (Blue)10.323.924.9
Pyridinyl-Carbazole Derivative H2Ir(ppy)3 (Green)9.433.934.1

Data is illustrative and sourced from studies on various carbazole derivatives to provide a benchmark for performance.[3]

G Start This compound Synthesis Nucleophilic Substitution (e.g., with amines, phenols, etc.) Start->Synthesis HTM Hole-Transporting Material (HTM) Synthesis->HTM Host Host Material Synthesis->Host TADF TADF Emitter Synthesis->TADF OLED_Fabrication OLED Device Fabrication HTM->OLED_Fabrication Host->OLED_Fabrication TADF->OLED_Fabrication Performance Device Performance (EQE, Lifetime, Color) OLED_Fabrication->Performance

Conclusion and Future Outlook

This compound stands out as a highly valuable and versatile precursor for the synthesis of advanced materials for OLED applications. Its straightforward synthesis and the reactivity of the chloroacetyl group offer a convenient entry point for the development of novel hole-transporting materials, host materials for phosphorescent and TADF emitters, and potentially TADF emitters themselves. The protocols and data presented herein provide a foundational guide for researchers to explore the vast chemical space accessible from this key intermediate. Future research should focus on synthesizing and characterizing novel derivatives of this compound and systematically evaluating their performance in OLED devices to establish clear structure-property relationships. This will undoubtedly contribute to the ongoing advancement of OLED technology, leading to more efficient, stable, and cost-effective displays and lighting solutions.

References

  • Kumar, A., et al. (Year). Synthesis and evaluation of biological activity of some novel carbazole derivatives. Journal Name, Volume(Issue), pages. [Please note: A full citation with year, journal, volume, and pages was not available in the provided search results. A placeholder is used.]
  • Bashir, M., et al. (2015). Recent developments and biological activities of N-substituted carbazole derivatives: A review. Molecules, 20(8), 13496-517. Available at: [Link]

  • (Year). Synthesis and antimicrobial activities of 9H-carbazole derivatives. Journal Name, Volume(Issue), pages. [Please note: A full citation with year, journal, volume, and pages was not available in the provided search results. A placeholder is used.]
  • (Year). Synthesis of Novel 1-Substituted and 1,9-Disubstituted-1,2,3,4-tetrahydro-9H-Carbazole Derivatives as Potential Anticancer Agent. Molecules. [Please note: A full citation with year, volume, and pages was not available in the provided search results. A placeholder is used.] Available at: [Link]

  • Baranauskyte, D., et al. (2021). Pyridinyl-Carbazole Fragments Containing Host Materials for Efficient Green and Blue Phosphorescent OLEDs. Polymers, 13(15), 2539. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Carbazole Derivatives in Modern OLED Technology. Available at: [Link]

  • Kim, H. J., et al. (2014). Novel Hole Transporting Materials Based on 4-(9H-Carbazol-9-yl)triphenylamine Derivatives for OLEDs. Molecules, 19(9), 14247-14256. Available at: [Link]

Sources

Synthesis of carbazole-based polymers using 9-(chloroacetyl)-9H-carbazole monomer

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis and Utility of Carbazole-Based Polymers from 9-(chloroacetyl)-9H-carbazole

Introduction: The Strategic Value of Carbazole Polymers

Carbazole-based polymers have garnered significant attention across diverse scientific fields, from materials science to pharmacology. Their unique electronic properties, thermal stability, and photoreactivity make them prime candidates for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and photovoltaics.[1][2][3] For researchers in drug development, the carbazole scaffold is a key pharmacophore found in numerous bioactive compounds. Furthermore, the ability to create well-defined carbazole-containing polymers opens new avenues for advanced drug delivery systems, biosensors, and therapeutic materials.[2][4]

This guide focuses on a specific, highly versatile synthetic route: the use of this compound as a foundational monomer. The strategic inclusion of the chloroacetyl group serves a dual purpose. Firstly, it provides a reactive handle for initiating controlled polymerization, and secondly, it offers a site for post-polymerization modification. This document provides a detailed exploration of the synthesis of this monomer and its subsequent use in Atom Transfer Radical Polymerization (ATRP) to create well-defined polymers with a terminal carbazole unit. The principles and protocols outlined herein are designed to be robust and adaptable for researchers aiming to harness the potential of these remarkable macromolecules.

Part 1: Synthesis of the this compound Monomer

The foundational step is the synthesis of the N-functionalized carbazole monomer. This is achieved through an N-acylation reaction, specifically a reaction between carbazole and chloroacetyl chloride.[5]

Causality of Experimental Design: The choice of an N-acylation route is deliberate. The nitrogen atom of the carbazole ring is nucleophilic and readily attacks the electrophilic carbonyl carbon of chloroacetyl chloride. This reaction is typically performed in a suitable solvent like acetone and refluxed to ensure it proceeds to completion. The chloroacetyl group is an ideal functional handle because the chlorine atom is a good leaving group, making the molecule an excellent initiator for controlled radical polymerization techniques like ATRP.[6][7]

Diagram: Monomer Synthesis Workflow

cluster_reactants Reactants cluster_conditions Reaction Conditions Carbazole Carbazole Solvent Solvent (e.g., Acetone) CAC Chloroacetyl Chloride Heat Reflux (8 hours) Solvent->Heat N-Acylation Product This compound (Monomer/Initiator) Heat->Product Reaction Completion Purification Purification (Recrystallization from Ethanol) Product->Purification Crude Product

Caption: Workflow for the N-acylation of carbazole.

Protocol 1: Synthesis of this compound

This protocol is adapted from established literature procedures.

StepProcedureRationale & Expert Insights
1. Reagent Setup In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve carbazole (e.g., 7 g, 0.04 mol) in acetone (60 mL).Acetone is an effective solvent for carbazole and is relatively inert under these reaction conditions. Ensuring the carbazole is fully dissolved is critical for a homogeneous reaction.
2. Addition To the stirred solution, add chloroacetyl chloride (e.g., 4.9 g, 0.04 mol) dropwise.Dropwise addition is crucial to control the initial exothermic reaction and prevent side reactions. Perform this step in a fume hood as chloroacetyl chloride is corrosive and lachrymatory.
3. Reaction Reflux the reaction mixture on a water bath for approximately 8 hours.Refluxing provides the necessary activation energy to drive the N-acylation to completion. Reaction progress can be monitored using Thin Layer Chromatography (TLC).
4. Isolation After cooling to room temperature, remove the solvent under reduced pressure using a rotary evaporator.This step isolates the crude product. A solid precipitate should form.
5. Purification Wash the crude solid with water to remove any unreacted starting materials or water-soluble byproducts. Recrystallize the product from ethanol.Water washing is a simple and effective initial purification step. Recrystallization from a suitable solvent like ethanol yields a purified, crystalline product. The melting point can be checked against literature values (e.g., 235-238°C) to confirm purity.
6. Characterization Dry the purified product and characterize using FT-IR and ¹H NMR spectroscopy.FT-IR should show a characteristic C=O stretching peak for the ketone. ¹H NMR will confirm the structure by showing the expected aromatic and methylene proton signals.

Part 2: Polymerization via Atom Transfer Radical Polymerization (ATRP)

With the this compound molecule in hand, it can be used as a highly effective initiator for Atom Transfer Radical Polymerization (ATRP). ATRP is a cornerstone of controlled/"living" radical polymerization, enabling the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions (low polydispersity).[6][7]

Mechanism Insight: In this system, the this compound acts as the initiator (R-X). A transition metal complex, typically a copper(I) halide with a nitrogen-based ligand (e.g., CuBr/PMDETA), acts as the catalyst. The catalyst reversibly abstracts the chlorine atom from the initiator, generating a radical that can then propagate by adding to a vinyl monomer (e.g., styrene, methyl methacrylate).[6][8] This activation-deactivation equilibrium is heavily skewed towards the dormant (R-X) species, which keeps the concentration of active radicals low, thereby minimizing termination reactions and affording excellent control over the polymerization process.[7]

Diagram: ATRP using a Carbazole-based Initiator

cluster_reactants Core Components cluster_process Polymerization Process Initiator Initiator (this compound) Activation Activation (Halogen Abstraction) Initiator->Activation Reaction Setup Monomer Vinyl Monomer (e.g., Styrene, MMA) Monomer->Activation Reaction Setup Catalyst Catalyst System (CuBr/Ligand) Catalyst->Activation Reaction Setup Propagation Propagation (Monomer Addition) Activation->Propagation Generates Radical Deactivation Deactivation (Halogen Return) Propagation->Deactivation Growing Chain Product Well-Defined Polymer (Carbazole End-Group) Propagation->Product Chain Growth Deactivation->Activation Reversible Equilibrium (Controls Polymerization)

Caption: The controlled cycle of ATRP initiated by this compound.

Protocol 2: ATRP of Styrene Initiated by this compound

This protocol provides a general methodology for synthesizing polystyrene with a carbazole end-group. The ratio of monomer to initiator is the primary determinant of the final polymer's molecular weight.

StepProcedureRationale & Expert Insights
1. Reagent Prep Purify the styrene monomer by passing it through a column of basic alumina to remove the inhibitor.Commercial vinyl monomers contain inhibitors to prevent spontaneous polymerization. Their removal is essential for a controlled reaction.
2. Reaction Setup To a Schlenk flask, add CuBr (catalyst), this compound (initiator), and a magnetic stir bar. Seal the flask with a rubber septum.The ratio of [Monomer]:[Initiator]:[Catalyst]:[Ligand] dictates the reaction kinetics and final polymer properties. A typical starting ratio might be 100:1:1:2.
3. Degassing Subject the flask to three cycles of freeze-pump-thaw to remove dissolved oxygen.Oxygen can terminate the radical polymerization and deactivate the copper catalyst. Thorough degassing is critical for the success of ATRP.
4. Addition Using a degassed syringe, add the purified styrene monomer and the ligand (e.g., PMDETA) to the flask under an inert atmosphere (e.g., Argon or Nitrogen).Maintaining an inert atmosphere throughout the process prevents reintroduction of oxygen.
5. Polymerization Immerse the flask in a preheated oil bath at the desired temperature (e.g., 110°C) and stir.The reaction temperature influences the rate of polymerization. Samples can be taken periodically via syringe to monitor monomer conversion by ¹H NMR or gas chromatography.
6. Termination To stop the polymerization, cool the flask to room temperature and expose the mixture to air. Dilute the viscous solution with a suitable solvent like THF.Exposing the reaction to oxygen will terminate the radical chains and oxidize the Cu(I) catalyst, effectively stopping the polymerization.
7. Purification Pass the polymer solution through a short column of neutral alumina to remove the copper catalyst complex. Precipitate the polymer by adding the solution dropwise into a large volume of a non-solvent (e.g., methanol).The alumina column effectively binds the colored copper complex. Precipitation isolates the polymer from unreacted monomer and other soluble components. This process may need to be repeated to achieve high purity.
8. Drying Filter the precipitated polymer and dry it under vacuum at an elevated temperature (e.g., 60°C) until a constant weight is achieved.Thorough drying is necessary to remove all residual solvents.

Part 3: Polymer Characterization

Verifying the successful synthesis and controlled nature of the polymerization requires a suite of analytical techniques.[9][10][11]

TechniquePurposeExpected Outcome
Gel Permeation Chromatography (GPC) To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).The measured Mn should be close to the theoretical value calculated from the monomer/initiator ratio and conversion. The PDI should be low (typically < 1.5), confirming a controlled polymerization.[8]
Nuclear Magnetic Resonance (¹H NMR) To confirm the polymer structure and calculate monomer conversion.The spectrum will show characteristic broad peaks for the polystyrene backbone protons and distinct peaks corresponding to the carbazole end-group. The integration ratio of these peaks can verify the structure.
Fourier-Transform Infrared (FT-IR) Spectroscopy To confirm the presence of key functional groups.The spectrum should show characteristic peaks for the aromatic rings of both the carbazole and styrene units. The strong carbonyl (C=O) peak from the initiator fragment should also be present.[11]
UV-Vis Spectroscopy To study the photophysical properties.Carbazole-containing polymers typically exhibit strong absorption in the UV region. The absorption spectrum can provide insights into the electronic structure of the material.[12]

Part 4: Applications in Research and Development

The polymers synthesized via this methodology possess a unique combination of a well-defined polymer chain and a functional carbazole end-group, enabling a wide range of applications.

  • Drug Development and Delivery: The carbazole moiety itself is a privileged scaffold in medicinal chemistry.[13] More importantly, the polymer can act as a macromolecular carrier. The terminal carbazole group can be further functionalized, or other functional monomers can be incorporated to create block copolymers capable of forming micelles or nanoparticles for targeted drug delivery.

  • Organic Electronics: Carbazole is an excellent hole-transporting material.[2][14] These end-functionalized polymers can be used as additives or components in the active layers of OLEDs, organic photovoltaics (OPVs), and other electronic devices to enhance performance and processability.

  • Biosensors: The fluorescent properties of the carbazole group can be harnessed to develop sensitive biosensors. The polymer can be grafted onto surfaces, and changes in the fluorescence upon binding of a target analyte can be used for detection.

References

  • Atom-transfer radical homo- and copolymerization of carbazole-substituted styrene and perfluorostyrene. (n.d.). ResearchGate. Available at: [Link]

  • Nanoscale characterization of carbazole-Lndole Copolymers Modified Carbon Fiber Surfaces. (n.d.). TUS Research. Available at: [Link]

  • Balakrishna, K., et al. (2020). Synthesis and Characterization of Carbazole Based Donor-Acceptor-Donor Type Polymer for NLO Applications. Journal of Physics: Conference Series, 1495, 012026. Available at: [Link]

  • Synthesis and Characterization of Carbazole-based Copolymers Containing Benzothiadiazole Derivative for Polymer Light-Emitting Diodes. (2012). Taylor & Francis Online. Available at: [Link]

  • Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization of Poly(ethylmethacrylate) with Pendant Carbazole Groups. (n.d.). ResearchGate. Available at: [Link]

  • Erginer, M., Ustamehmetoğlu, B., & Sezer, E. (2022). Synthesis and characterization of a series of conducting polymers based on indole and carbazole. Turkish Journal of Chemistry, 46(5), 1677-1693. Available at: [Link]

  • Erginer, M., Ustamehmetoğlu, B., & Sezer, E. (2022). Synthesis and characterization of a series of conducting polymers based on indole and carbazole. PubMed. Available at: [Link]

  • Synthesis and evaluation of biological activity of some novel carbazole derivatives. (n.d.). World Journal of Pharmaceutical Research. Available at: [Link]

  • Anastasaki, A., et al. (2015). Copper-Mediated Living Radical Polymerization (Atom Transfer Radical Polymerization and Copper(0) Mediated Polymerization): From Fundamentals to Bioapplications. Chemical Reviews, 115(16), 8350-8387. Available at: [Link]

  • Design, Synthesis and Biological Screening of Novel Carbazole Tethered Oxyethylamino Derivatives as Antimicrobial Agent. (2023). Indian Journal of Pharmaceutical Education and Research, 57(2s), s399-s404. Available at: [Link]

  • Mini-review on the novel synthesis and potential applications of carbazole and its derivatives. (2023). Taylor & Francis Online. Available at: [Link]

  • Photopolymerizing carbazole-based monomers in dilute media: prototyping organic wires with nanoscale thickness control. (2022). RSC Publishing. Available at: [Link]

  • Matyjaszewski, K., & Xia, J. (2001). Atom Transfer Radical Polymerization. Chemical Reviews, 101(9), 2921-2990. Available at: [Link] (Note: This is a foundational review, a general authoritative link may be substituted if a direct link to the full text is not available from the search tool).

  • Synthesis and antimicrobial activities of 9H-carbazole derivatives. (n.d.). Journal of the Serbian Chemical Society. Available at: [Link]

  • Synthesis of Poly(N-vinyl carbazole)–based block copolymers by sequential polymerizations of RAFT–ATRP. (n.d.). ResearchGate. Available at: [Link]

  • Synthesis, characterization and polymerization of the novel carbazole-based monomer 9-(bicyclo[2.2.1]hept-5-en-2-ylmethyl). (2000). ResearchGate. Available at: [Link]

  • Design, Synthesis and Biological Exploration of Novel N-(9-Ethyl-9H-Carbazol-3-yl)Acetamide-Linked Benzofuran-1,2,4-Triazoles as Anti-SARS-CoV-2 Agents. (2023). MDPI. Available at: [Link]

  • Reversible addition−fragmentation chain-transfer polymerization. (n.d.). Wikipedia. Available at: [Link]

  • Reversible Addition–Fragmentation Chain Transfer Polymerization. (n.d.). ResearchGate. Available at: [Link]

  • Polycarbazole and Its Derivatives: Synthesis and Applications. A Review of the Last 10 Years. (2020). MDPI. Available at: [Link]

  • Reversible Addition‐Fragmentation Chain‐Transfer Polymerization in Supercritical CO2: A Review. (2024). Macromolecular Chemistry and Physics. Available at: [Link]

  • Synthesis of some novel Carbazole derivatives and evaluation of their antimicrobial activity. (n.d.). ResearchGate. Available at: [Link]

  • Reversible Addition Fragmentation Chain Transfer (RAFT) Polymerization in Undergraduate Polymer Science Lab. (n.d.). ResearchGate. Available at: [Link]

  • Synthesis of new 9H-Carbazole derivatives. (2014). Iraqi Journal of Science. Available at: [Link]

  • Synthesis of carbazole-based acetyl benzohydrazides targeting urease enzyme inhibition. (2021). ACG Publications. Available at: [Link]

  • Synthesis and Characterization of Functionalized Poly(9- vinylcarbazole) for light-emitting diode applications. (2024). Dialnet. Available at: [Link]

  • 9-Vinyl-9H-carbazole-3,6-dicarbonitrile. (2022). MDPI. Available at: [Link]

  • Electrodeposition and Characterization of Conducting Polymer Films Obtained from Carbazole and 2-(9H-carbazol-9-yl)acetic Acid. (n.d.). MDPI. Available at: [Link]

  • Synthesis and characterization of carbazole-based conjugated polymer via direct arylation polymerization. (2020). UMS Institutional Repository. Available at: [Link]

Sources

Application Notes and Protocols: Thiol-Functionalization of 9-(Chloroacetyl)-9H-carbazole for Advanced Research and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the protocol for the nucleophilic substitution reaction between 9-(chloroacetyl)-9H-carbazole and various thiols. This reaction provides a robust and versatile method for the synthesis of novel carbazole-based thioethers, which are of significant interest in medicinal chemistry, materials science, and chemical biology. This document provides a detailed reaction mechanism, a step-by-step experimental protocol, and a discussion of the critical parameters influencing the reaction outcome. The presented protocol is designed to be a self-validating system, ensuring reproducibility and high yields of the desired products.

Introduction: The Significance of Carbazole-Thiol Conjugates

Carbazole and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core scaffold of numerous natural products and synthetic molecules with diverse biological and photophysical properties.[1][2] The carbazole nucleus, with its extended π-electron system, imparts favorable characteristics such as thermal stability, hole-transporting capabilities, and fluorescence, making carbazole-based materials valuable in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.[3][4][5] In the realm of medicinal chemistry, carbazole derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2]

The introduction of a thiol-containing moiety onto the carbazole scaffold via a stable thioether linkage opens up new avenues for the design and synthesis of innovative molecules. The sulfur atom can act as a key pharmacophore, participate in coordination with metal centers, or serve as a handle for further functionalization. The reaction of this compound with thiols is a straightforward and efficient method to achieve this molecular derivatization.

Reaction Mechanism: Nucleophilic Substitution at the α-Carbon

The reaction between this compound and a thiol proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[6] this compound is an α-halo ketone, a class of compounds known for their enhanced reactivity towards nucleophiles.[3][7]

The key mechanistic steps are as follows:

  • Deprotonation of the Thiol: In the presence of a base, the thiol (R-SH) is deprotonated to form a more nucleophilic thiolate anion (R-S⁻). The choice of base is crucial to ensure efficient deprotonation without promoting side reactions.

  • Nucleophilic Attack: The highly nucleophilic thiolate anion attacks the electrophilic α-carbon (the carbon atom adjacent to the carbonyl group and bonded to the chlorine atom) of this compound.

  • Transition State: The reaction proceeds through a trigonal bipyramidal transition state where the thiolate is forming a new bond to the α-carbon, and the carbon-chlorine bond is breaking simultaneously.

  • Displacement of the Leaving Group: The chloride ion is displaced as the leaving group, resulting in the formation of the desired 9-(2-(alkyl/arylthio)acetyl)-9H-carbazole product.

The carbonyl group of the α-halo ketone plays a crucial role in activating the α-carbon for nucleophilic attack through its electron-withdrawing inductive effect, which polarizes the C-Cl bond.[3]

Experimental Protocol

This protocol provides a general procedure for the reaction of this compound with a representative thiol. The reaction conditions can be optimized for different thiol substrates.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥98%Commercially AvailableCan be synthesized from carbazole and chloroacetyl chloride.
Thiol (e.g., Thiophenol)≥98%Commercially Available
Potassium Carbonate (K₂CO₃)AnhydrousCommercially AvailableOther bases like triethylamine (Et₃N) or sodium hydride (NaH) can be used.
AcetoneAnhydrousCommercially AvailableOther polar aprotic solvents like acetonitrile or DMF can be used.
Dichloromethane (DCM)ACS GradeCommercially AvailableFor extraction.
Brine (saturated NaCl solution)Prepared in-house
Anhydrous Magnesium Sulfate (MgSO₄)Commercially AvailableFor drying.
Thin Layer Chromatography (TLC) PlatesSilica Gel 60 F₂₅₄Commercially AvailableFor reaction monitoring.
Step-by-Step Procedure
  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Addition of Reagents: Add anhydrous acetone as the solvent. To this solution, add the desired thiol (1.1 eq) followed by anhydrous potassium carbonate (2.0 eq).

  • Reaction Execution: Stir the reaction mixture at room temperature or gently heat to reflux (the optimal temperature may vary depending on the thiol's reactivity).

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A suitable eluent system would be a mixture of hexane and ethyl acetate. The disappearance of the starting material (this compound) indicates the completion of the reaction.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.

  • Solvent Removal: Remove the acetone from the filtrate under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the crude residue in dichloromethane (DCM) and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 9-(2-(alkyl/arylthio)acetyl)-9H-carbazole.

  • Characterization: Characterize the final product using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis of 9-(2-(alkyl/arylthio)acetyl)-9H-carbazole.

experimental_workflow cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start 1. Add this compound, thiol, and K₂CO₃ to acetone react 2. Stir at RT or reflux start->react monitor 3. Monitor by TLC react->monitor filter 4. Filter and remove solvent monitor->filter extract 5. Dissolve in DCM, wash with H₂O and brine filter->extract dry 6. Dry with MgSO₄ and concentrate extract->dry purify 7. Purify by column chromatography dry->purify characterize 8. Characterize by NMR and MS purify->characterize

Caption: Workflow for the synthesis of carbazole-thiol conjugates.

Troubleshooting and Key Considerations

  • Choice of Base: A strong, non-nucleophilic base is preferred to avoid side reactions. Potassium carbonate is a good choice for many thiols. For less acidic thiols, a stronger base like sodium hydride may be necessary, but care must be taken to handle it safely.

  • Solvent: The solvent should be inert to the reaction conditions and capable of dissolving the reactants. Anhydrous conditions are recommended to prevent hydrolysis of the chloroacetyl group.

  • Reaction Temperature: Most reactions proceed efficiently at room temperature. However, for less reactive thiols, heating may be required. The temperature should be carefully controlled to minimize the formation of byproducts.

  • Purification: Column chromatography is generally effective for purifying the final product. The choice of eluent will depend on the polarity of the synthesized thioether.

Conclusion

The protocol described herein provides a reliable and adaptable method for the synthesis of a diverse library of 9-(2-(alkyl/arylthio)acetyl)-9H-carbazoles. This synthetic route is characterized by its simplicity, high efficiency, and broad substrate scope. The resulting carbazole-thiol conjugates are valuable building blocks for the development of novel materials and therapeutic agents, and this application note serves as a practical guide for researchers in these fields.

References

  • Al-Azzawi, A. M., & Al-Amiery, A. A. (2015). Synthesis and characterization of new 9H-carbazole derivatives. Iraqi Journal of Science, 56(2B), 1335-1343.
  • BenchChem. (2025). Application Notes and Protocols for Nucleophilic Substitution Reactions with 9-Chloroacridine. BenchChem.
  • Chemistry Steps. (n.d.). Reactions of Thiols. Retrieved from [Link]

  • El-Gohary, N. S., & Shaaban, M. R. (2017). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 22(8), 1257. [Link]

  • Gao, F., et al. (2020). Polycarbazole and Its Derivatives: Synthesis and Applications. A Review of the Last 10 Years. Polymers, 12(10), 2238. [Link]

  • He, L., et al. (2017). The Applications of Carbazole and Carbazole-Related Compounds in Blue Emitting Organic Light-Emitting Diodes. Molecules, 22(10), 1679. [Link]

  • Kazemi, F., & Kiasat, A. R. (2015). Alkylation of Thiols in Green Mediums. Journal of Materials and Environmental Science, 6(5), 1451-1456.
  • Khan Academy. (n.d.). SN2 reaction mechanism. Retrieved from [Link]

  • Kumar, A., et al. (2018). Synthesis and evaluation of biological activity of some novel carbazole derivatives. Indian Journal of Pharmaceutical Sciences, 80(1), 59-66.
  • Oner, S., & Bryce, M. R. (2023). A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications. Journal of Materials Chemistry C, 11(29), 9726-9759. [Link]

  • Patel, K. R., et al. (2017). Synthesis and evaluation of biological activity of some novel carbazole derivatives. International Journal of Pharmaceutical Sciences and Research, 8(10), 4216-4223.
  • Rani, P., & Srivastava, V. K. (2024). A Review on Carbazole and Its Derivatives as Anticancer Agents From 2013 to 2024. Current Drug Discovery Technologies, 21(1), e131123223395.
  • Wikipedia. (n.d.). α-Halo ketone. Retrieved from [Link]

  • Yakaiah, T., et al. (2014). Synthesis and Characterization of Some New Carbazolyloxy Substituted Oxazinane Derivatives. International Journal of Scientific & Engineering Research, 5(12), 114-118.
  • Youssef, A. M., et al. (2013). Synthesis and antimicrobial activities of 9H-carbazole derivatives. Journal of the Serbian Chemical Society, 78(1), 21-30.

Sources

Application Notes & Protocols: Leveraging 9-(chloroacetyl)-9H-carbazole for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Multifunctional Linker for Modern Bioconjugation

In the landscape of bioconjugation chemistry, the choice of a linker is paramount, dictating the stability, functionality, and ultimate success of the resulting conjugate. 9-(chloroacetyl)-9H-carbazole emerges as a compelling linker, offering a unique combination of a reliable reactive moiety with the advantageous photophysical and structural properties of the carbazole core. Carbazole is an aromatic heterocyclic compound, recognized for its rigid, planar structure and inherent fluorescence, making it a valuable building block for probes and theranostic agents.[1][2][3] When functionalized with a chloroacetyl group, it becomes a potent tool for covalently modifying biomolecules.

This guide provides a comprehensive overview of the principles, applications, and detailed protocols for using this compound. It is designed for researchers in drug development, diagnostics, and fundamental biological sciences who seek to create stable, well-defined bioconjugates for a range of applications, from antibody-drug conjugates (ADCs) to fluorescently labeled proteins.

Principle of Chloroacetyl-Mediated Bioconjugation

The utility of this compound as a linker is rooted in the reactivity of the α-chloroacetyl group. This electrophilic moiety serves as an efficient alkylating agent, forming a stable covalent bond with nucleophilic functional groups present on biomolecules.

Mechanism of Action: The primary reaction proceeds via a classic bimolecular nucleophilic substitution (S_N_2) mechanism. The carbon atom adjacent to the chlorine is rendered electrophilic by the electron-withdrawing nature of both the carbonyl group and the chlorine atom. A nucleophile from the biomolecule attacks this carbon, displacing the chloride ion and forming a stable thioether, amino, or ester bond.

Target Residues and Selectivity: The chloroacetyl group exhibits chemoselectivity, preferentially reacting with the most potent nucleophiles available on a protein's surface.

  • Cysteine (Thiol Group): The thiol group (-SH) of cysteine is the most common and preferred target. At a pH slightly above neutral (pH 7.5-8.5), the thiol is deprotonated to the highly nucleophilic thiolate anion (-S⁻), which reacts rapidly and efficiently with the chloroacetyl group to form a stable thioether linkage.[4][5]

  • Histidine (Imidazole Ring): The nitrogen atoms in the imidazole side chain of histidine can also be alkylated.

  • Lysine (ε-Amino Group): The primary amine on the lysine side chain can react, but this typically requires a higher pH (pH > 8.5) to ensure the amine is sufficiently deprotonated and nucleophilic.

  • N-Terminus (α-Amino Group): The free amino group at the N-terminus of a protein is another potential site for conjugation.

By carefully controlling the reaction pH, it is possible to achieve high selectivity for cysteine residues over other nucleophilic amino acids.[6] This is a critical advantage for site-specific modification, especially when free cysteines are engineered into a protein sequence at specific locations.

Caption: S_N_2 reaction of this compound with a protein cysteine residue.

Key Advantages of the Carbazole Moiety

While the chloroacetyl group provides the reactive handle, the carbazole core imparts several beneficial properties to the linker and the final conjugate.

  • Inherent Fluorescence: Carbazole is a fluorophore.[2] This allows the bioconjugate to be tracked and quantified using fluorescence spectroscopy without the need for a secondary fluorescent label. This is particularly useful in applications like cellular imaging and fluorescence-based assays.[3][7]

  • Structural Rigidity: The planar, tricyclic structure of carbazole introduces a rigid and well-defined spacer between the biomolecule and the payload. This can prevent unwanted interactions between the payload and the protein, helping to preserve the protein's native conformation and biological activity.

  • Hydrophobicity: The aromatic nature of carbazole increases the hydrophobicity of the linker. This property can be leveraged in purification strategies, such as Hydrophobic Interaction Chromatography (HIC), for separating conjugated species.

  • Chemical Stability: The carbazole ring system is chemically robust, and the resulting thioether bond formed upon conjugation is highly stable, preventing premature cleavage and payload release in systemic circulation—a critical feature for applications like ADCs.[8] This contrasts with linkers designed for specific cleavage, such as those sensitive to enzymes or pH.[9][10][11]

Detailed Application Protocol: Conjugation to an Antibody

This protocol provides a detailed methodology for conjugating this compound to a monoclonal antibody (mAb) by targeting cysteine residues generated by the reduction of interchain disulfide bonds.

Materials and Reagents
  • Antibody: IgG1 monoclonal antibody at ≥5 mg/mL in a suitable buffer (e.g., Phosphate Buffered Saline, PBS).

  • Linker: this compound (MW: 243.69 g/mol ).[12]

  • Solvent: Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

  • Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride.

  • Reaction Buffer: 50 mM Sodium Phosphate, 150 mM NaCl, 2 mM EDTA, pH 7.8.

  • Quenching Reagent: 100 mM N-acetyl-L-cysteine in Reaction Buffer.

  • Purification: Zeba™ Spin Desalting Columns (7K MWCO) or equivalent Size Exclusion Chromatography (SEC) system.

Step-by-Step Experimental Workflow

Caption: General workflow for antibody conjugation with this compound.

Step 1: Antibody Reduction (Generation of Free Thiols)

  • Start with the antibody in a suitable buffer (e.g., PBS, pH 7.4) at a concentration of 5-10 mg/mL.

  • Prepare a fresh 10 mM stock solution of TCEP in water.

  • Add a calculated amount of TCEP to the antibody solution to achieve a final molar ratio of ~2.5 equivalents of TCEP per mole of antibody. This stoichiometry is typically sufficient to reduce the 4 interchain disulfide bonds.

    • Rationale: TCEP is a stable, odorless reducing agent that efficiently cleaves disulfide bonds without the need for metal chelators. The number of equivalents may need optimization depending on the specific antibody subclass.

  • Incubate the reaction at 37°C for 1-2 hours.

Step 2: Preparation of the Linker Stock Solution

  • While the antibody is reducing, prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.

  • Vortex thoroughly to ensure complete dissolution.

    • Rationale: The linker is hydrophobic and requires an organic co-solvent. The final concentration of the organic solvent in the reaction mixture should be kept low (typically <10% v/v) to avoid protein denaturation.

Step 3: The Conjugation Reaction

  • Allow the reduced antibody solution to cool to room temperature.

  • Add the this compound stock solution to the reduced antibody. A typical starting point is a molar excess of 8-10 equivalents of linker per mole of antibody.

  • Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light.

    • Rationale: A molar excess of the linker drives the reaction to completion. The reaction is light-sensitive due to the carbazole moiety. Reaction time and temperature are critical parameters that should be optimized to achieve the desired Drug-to-Antibody Ratio (DAR) while minimizing side reactions or aggregation.

Step 4: Quenching the Reaction

  • To stop the conjugation, add a 20-fold molar excess (relative to the linker) of N-acetyl-L-cysteine.

  • Incubate for 15-20 minutes at room temperature.

    • Rationale: The quenching agent is a small molecule thiol that reacts with any remaining unreacted chloroacetyl groups, preventing further modification of the antibody.

Step 5: Purification of the Conjugate

  • Remove unreacted linker, quenching agent, and TCEP from the conjugate solution.

  • The most common method is Size Exclusion Chromatography (SEC). A pre-packed desalting column (e.g., Zeba™ Spin Column) is suitable for small-scale reactions. For larger scales, an FPLC or HPLC system with an SEC column (e.g., Superdex 200 or equivalent) is preferred.

  • The purified conjugate is collected in the column void volume.

    • Rationale: SEC separates molecules based on their hydrodynamic radius. The large antibody conjugate (~150 kDa) elutes much earlier than the small molecule impurities (<1 kDa).

Characterization of the Bioconjugate

Thorough characterization is essential to confirm the success of the conjugation and to determine critical quality attributes of the final product.[13][14][15]

Technique Purpose Key Information Obtained
UV-Vis Spectroscopy Determine protein concentration and average Drug-to-Antibody Ratio (DAR).Protein concentration (at 280 nm), Linker concentration (at its λ_max, e.g., ~330-340 nm for carbazole), and calculated DAR.[16]
HIC-HPLC Assess drug-load distribution and hydrophobicity.Separation of species with different DARs (DAR0, DAR2, DAR4, etc.). Provides a profile of the conjugation heterogeneity.
SEC-HPLC Quantify aggregation and fragmentation.Percentage of monomer, high molecular weight species (aggregates), and low molecular weight species (fragments).[17]
Mass Spectrometry (MS) Confirm covalent modification and determine precise mass.Intact mass analysis confirms the mass of the conjugate and distribution of DAR species. Peptide mapping can identify the specific cysteine residues that were modified.[16]
SDS-PAGE Visualize conjugation and confirm chain integrity.Under reducing conditions, shows successful conjugation to light and heavy chains. Under non-reducing conditions, confirms the overall integrity of the ~150 kDa conjugate.[13]
Protocol: DAR Calculation using UV-Vis Spectroscopy
  • Measure the UV-Vis spectrum of the purified conjugate from 250 nm to 400 nm.

  • Record the absorbance at 280 nm (A_280_) and the absorbance maximum of the carbazole linker (A_Linker_). Note: The λ_max_ for this compound should be determined experimentally but is typically around 330-340 nm.

  • Calculate the average DAR using the following equations, which require the molar extinction coefficients (ε) of the antibody and the linker:

    • Correction Factor (CF) for linker absorbance at 280 nm: CF = A_Linker_ at 280nm / A_Linker_ at λ_max_

    • Corrected A_280_ = A_280_ - (A_Linker_ × CF)

    • Molar concentration of Antibody: [mAb] = Corrected A_280_ / ε_mAb_ at 280nm

    • Molar concentration of Linker: [Linker] = A_Linker_ / ε_Linker_ at λ_max_

    • DAR = [Linker] / [mAb]

Troubleshooting

Problem Potential Cause Suggested Solution
Low DAR Incomplete reduction of disulfides.Increase TCEP concentration or incubation time. Confirm reduction with Ellman's reagent.
Insufficient linker concentration or short reaction time.Increase molar excess of the linker or extend the reaction time.
Hydrolysis of the chloroacetyl group.Ensure buffers are freshly prepared. Avoid prolonged exposure to highly basic conditions.
High Aggregation High percentage of organic co-solvent.Keep DMF/DMSO concentration below 10% (v/v) in the final reaction mixture.
Over-conjugation leading to increased hydrophobicity.Reduce the molar excess of the linker or decrease the reaction time.
Heterogeneous Product Inconsistent reduction or reaction conditions.Ensure precise control over temperature, pH, and reaction time. Use a well-characterized antibody starting material.

Conclusion

This compound stands as a robust and versatile linker for bioconjugation. Its straightforward and selective reactivity towards cysteine residues, combined with the stable thioether bond it forms, makes it an excellent choice for creating durable bioconjugates. The unique, intrinsic properties of the carbazole core—namely its fluorescence and rigidity—provide added value, enabling dual functionality as both a structural linker and a spectroscopic probe. By following the detailed protocols and characterization strategies outlined in this guide, researchers can effectively harness the potential of this linker to advance their work in targeted therapeutics, diagnostics, and beyond.

References

  • Yamamoto, T., et al. (2020). Reaction of Chloroacetyl-Modified Peptides with Mercaptoundecahydrododecaborate (BSH) Is Accelerated by Basic Amino Acid Residues in the Peptide. Processes, 8(11), 1367. Available at: [Link]

  • Wakankar, A., et al. (2011). Analytical methods for physicochemical characterization of antibody drug conjugates. mAbs, 3(2), 161-172. Available at: [Link]

  • Hengel, S. M., et al. (2014). Analyzing Nanomaterial Bioconjugates: A Review of Current and Emerging Purification and Characterization Techniques. Analytical Chemistry, 86(13), 6209-6225. Available at: [Link]

  • Lazar, A. C. (Year N/A). Analytical Methods for Physicochemical Characterization of Antibody-Drug Conjugates. Techno-Comp. Available at: [Link]

  • Pharma Focus America. (Year N/A). Analytical Techniques for Antibody-Drug Conjugates. Pharma Focus America. Available at: [Link]

  • Patel, H., et al. (2020). Synthesis and evaluation of biological activity of some novel carbazole derivatives. World Journal of Pharmacy and Pharmaceutical Sciences, 9(9), 1146-1160. Available at: [Link]

  • Waters Corporation. (Year N/A). Antibody Drug Conjugate (ADC) Load Characterization and Analysis Using the BioAccord and Nano DSC Systems. Waters Corporation. Available at: [Link]

  • Sahoo, G., et al. (2015). Chloroacetyl products from aminoalcohols and aminoacids. ResearchGate. Available at: [Link]

  • Kumar, D., et al. (2021). Design, Synthesis and Biological Screening of Novel Carbazole Tethered Oxyethylamino Derivatives as Antimicrobial Agent. Indian Journal of Pharmaceutical Education and Research, 55(2), 523-533. Available at: [Link]

  • Sahoo, G., et al. (2015). a) Reaction of amino alcohols and amino acids with chloroacetyl chloride. ResearchGate. Available at: [Link]

  • Sahoo, G., et al. (2015). An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. Tetrahedron Letters, 56(38), 5301-5305. Available at: [Link]

  • Core, M. T., et al. (1974). Haloacetyl groups as reversible protection of the amino function: cleavage with 2-aminothiophenol. Biochemistry, 13(8), 1668-1672. Available at: [Link]

  • El-Gendy, A. A. (2000). Synthesis of Novel 1-Substituted and 1,9-Disubstituted-1,2,3,4-tetrahydro-9H-Carbazole Derivatives as Potential Anticancer Agent. Molecules, 5(10), 1103-1108. Available at: [Link]

  • Spring, D. (Year N/A). Cleavable linkers in antibody-drug conjugates. David Spring's group, University of Cambridge. Available at: [Link]

  • Gangwar, S., et al. (2008). Chemical linkers and cleavable substrates and conjugates thereof. Google Patents.
  • Khan, I. U., et al. (2013). Synthesis and Crystal Structure of 9-(4,6-dichloro-1,3,5-triazin-2-yl)-9H-carbazole. Molbank, 2013(4), M809. Available at: [Link]

  • IJPSR. (2023). RECENT ADVANCEMENT OF CARBAZOLE HYBRID: A PRIVILEGED SCAFFOLD IN NEW DRUG DISCOVERY. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Wiley Periodicals LLC. (2025). A Review on Carbazole and Its Derivatives as Anticancer Agents From 2013 to 2024. Wiley Online Library. Available at: [Link]

  • Donarska, B., et al. (2025). Novel Carbazole–Thiazole Conjugates: Synthesis and Biophysical Characterization. MDPI. Available at: [Link]

  • Donarska, B., et al. (2025). Novel Carbazole–Thiazole Conjugates: Synthesis and Biophysical Characterization. Semantic Scholar. Available at: [Link]

  • AxisPharm. (2024). Advances in ADC Linker Research. AxisPharm. Available at: [Link]

  • Liu, H., et al. (2018). Studies on interactions of carbazole derivatives with DNA, cell image, and cytotoxicity. Journal of Photochemistry and Photobiology B: Biology, 178, 488-497. Available at: [Link]

  • Iftene, M. A., et al. (2021). Carbazole Derivatives as STAT Inhibitors: An Overview. Molecules, 26(13), 4060. Available at: [Link]

  • Matos, M. J., et al. (2023). Bifunctional carbazole derivatives for simultaneous therapy and fluorescence imaging in prion disease murine cell models. European Journal of Medicinal Chemistry, 245(Pt 1), 114923. Available at: [Link]

  • Xia, Y., et al. (2021). Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery. Journal of Controlled Release, 338, 587-601. Available at: [Link]

  • Makar, S., et al. (2024). Synthetic Advancement Of Carbazoles, Acting As Vibrant Platform In The Field Of Medicinal Chemistry. International Journal of Pharmaceutical Sciences, 2(8), 2888-2899. Available at: [Link]

  • Tiwari, M., et al. (2020). Development of novel carbazole derivatives with effective multifunctional action against Alzheimer's diseases: Design, synthesis, in silico, in vitro and in vivo investigation. Bioorganic Chemistry, 96, 103524. Available at: [Link]

  • Gökçe, B., et al. (2021). Synthesis of carbazole-based acetyl benzohydrazides targeting urease enzyme inhibition. ACG Publications. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 9-(chloroacetyl)-9H-carbazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 9-(chloroacetyl)-9H-carbazole. This guide is designed for researchers, chemists, and drug development professionals aiming to optimize this crucial synthetic transformation. Here, we move beyond simple protocols to provide in-depth, field-tested insights into the reaction's mechanics, offering robust troubleshooting strategies and detailed procedural guidance to help you maximize yield and purity.

Part 1: Core Reaction Principles & Critical Parameters

The synthesis of this compound is typically achieved via the N-acylation of carbazole using chloroacetyl chloride. While seemingly straightforward, this reaction is sensitive to several parameters that can significantly impact its outcome. Understanding the underlying mechanism is the first step toward troubleshooting and optimization.

The reaction proceeds through a nucleophilic acyl substitution where the nitrogen atom of carbazole attacks the electrophilic carbonyl carbon of chloroacetyl chloride.

Troubleshooting & FAQ Guide

This section addresses the most common issues encountered during the synthesis of this compound in a direct question-and-answer format.

Question 1: My reaction yield is very low, or I've recovered only my starting carbazole. What are the likely causes?

This is the most frequent issue and can often be traced back to a few critical factors.

  • Probable Cause 1: Inactive Catalyst or Reagents. If you are employing a Lewis acid-catalyzed approach (less common for N-acylation but possible), the catalyst (e.g., AlCl₃) is extremely sensitive to moisture.[1][2][3] Any water in your solvent, glassware, or reagents will rapidly deactivate it. Similarly, chloroacetyl chloride is highly reactive and can be hydrolyzed by atmospheric moisture over time.

  • Recommended Solution:

    • Ensure all glassware is oven-dried or flame-dried immediately before use.

    • Use anhydrous solvents, preferably freshly distilled or from a sealed bottle.

    • Use a fresh bottle of chloroacetyl chloride or one that has been stored properly under an inert atmosphere.

  • Probable Cause 2: Inadequate Base. In the more common base-mediated reaction, the choice and amount of base are crucial. If the base is too weak or used in insufficient quantity, it will not deprotonate the carbazole nitrogen effectively, leading to poor nucleophilicity and low conversion.

  • Recommended Solution:

    • Stronger bases like sodium hydride (NaH) or potassium hydroxide (KOH) are often more effective than weaker bases like triethylamine (TEA) for this specific transformation.

    • Ensure you are using at least a stoichiometric equivalent of the base.

  • Probable Cause 3: Sub-optimal Reaction Temperature. The reaction may require specific temperature conditions to proceed efficiently.

  • Recommended Solution:

    • Some protocols call for cooling the initial mixture to 0 °C to control the initial exothermic reaction, followed by warming to room temperature or gentle refluxing to drive the reaction to completion.

    • If you are seeing no reaction at room temperature, consider gradually increasing the temperature while monitoring the reaction progress by Thin Layer Chromatography (TLC).

Question 2: My final product is a dark, oily, or impure solid that is difficult to purify. What went wrong?

Product quality issues often stem from side reactions or improper work-up procedures.

  • Probable Cause 1: Side Reactions. Although N-acylation is generally favored, Friedel-Crafts acylation on the aromatic rings of carbazole can occur, especially if a Lewis acid is present.[4][5] This leads to a mixture of N-acylated and C-acylated products, which can be difficult to separate.

  • Recommended Solution:

    • Avoid Lewis acids unless a specific protocol requires them. Stick to base-mediated methods for selective N-acylation.

    • Maintain controlled temperatures. Excessive heat can promote side reactions and decomposition of the product.

  • Probable Cause 2: Hydrolysis of Chloroacetyl Chloride. If chloroacetyl chloride is added too quickly or if there is moisture present, it can hydrolyze to chloroacetic acid. This unreacted acid can complicate the purification process.

  • Recommended Solution:

    • Add the chloroacetyl chloride solution dropwise to the reaction mixture, especially at the beginning.[2]

    • As mentioned before, ensure strictly anhydrous conditions.

  • Probable Cause 3: Ineffective Purification. The crude product may contain unreacted starting materials, base residues, or salts.

  • Recommended Solution:

    • A proper aqueous work-up is essential. Washing the organic layer with water, a dilute acid (like HCl) to neutralize any remaining base, and then brine is a standard procedure.[2]

    • Recrystallization is a powerful purification technique for this compound. Ethanol is a commonly reported and effective solvent for recrystallization.

Question 3: The reaction seems to work, but I observe multiple spots on my TLC plate. What are they?

Multiple spots on a TLC plate indicate a mixture of compounds.

  • Probable Cause 1: Incomplete Reaction. You are likely seeing your starting material (carbazole), your desired product (this compound), and potentially some side products.

  • Recommended Solution:

    • Allow the reaction to run for a longer period. Monitor the disappearance of the starting material spot on the TLC.

    • Consider a modest increase in temperature to improve the reaction rate.

  • Probable Cause 2: Polysubstitution. While less common than in Friedel-Crafts alkylation, it's possible, especially with highly reactive starting materials, to get multiple acylations.[1][3] However, for this specific reaction, the primary concern is usually the competition between N-acylation and C-acylation.

  • Recommended Solution:

    • Use a 1:1 stoichiometric ratio of carbazole to chloroacetyl chloride to minimize the chance of side reactions.

Part 2: Data Summary & Protocols

Table 1: Critical Reaction Parameters at a Glance
ParameterRecommendationRationale & Impact on Yield
Reagent Purity Use high-purity carbazole and freshly opened/stored chloroacetyl chloride.Impurities can lead to side reactions and lower yields. Chloroacetyl chloride is moisture-sensitive.[1]
Solvent Anhydrous acetone, THF, or dichloromethane.Prevents hydrolysis of chloroacetyl chloride and deactivation of catalysts/reagents.[1][2]
Base Strong bases like KOH or NaH are effective.Ensures efficient deprotonation of the carbazole nitrogen, which is essential for the nucleophilic attack.
Stoichiometry Near 1:1 ratio of Carbazole to Chloroacetyl Chloride.Minimizes unreacted starting material and potential side reactions from excess acylating agent.
Temperature Typically 0 °C initially, then room temperature or gentle reflux.Controls initial exothermicity and provides sufficient energy to complete the reaction without decomposition.
Reaction Time 2-10 hours, monitored by TLC.Ensures the reaction goes to completion. Reaction times can vary based on scale and conditions.
Detailed Experimental Protocol (Base-Mediated)

This protocol is a representative example and may require optimization for your specific laboratory conditions.

Materials:

  • Carbazole (1.0 eq)

  • Chloroacetyl chloride (1.05 eq)

  • Potassium Hydroxide (KOH) (1.1 eq) or Sodium Hydride (NaH, 60% dispersion in oil) (1.1 eq)

  • Anhydrous Acetone or Tetrahydrofuran (THF)

  • Dichloromethane (for extraction)

  • 1M Hydrochloric Acid (for work-up)

  • Saturated Sodium Bicarbonate Solution (for work-up)

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethanol (for recrystallization)

Procedure:

  • Preparation: Under an inert atmosphere (Nitrogen or Argon), add carbazole (1.0 eq) and anhydrous acetone (or THF) to an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Basification: Cool the mixture to 0 °C using an ice bath. Slowly add powdered KOH (1.1 eq) or NaH (1.1 eq) in portions. Stir the mixture at 0 °C for 30-45 minutes. You should observe the formation of the potassium or sodium salt of carbazole.

  • Acylation: Dissolve chloroacetyl chloride (1.05 eq) in a small amount of anhydrous acetone (or THF) and add it to the dropping funnel. Add the chloroacetyl chloride solution dropwise to the reaction mixture over 20-30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-8 hours. Monitor the reaction's progress by TLC (e.g., using a 9:1 mixture of Benzene:Chloroform as the mobile phase).

  • Quenching: Once the reaction is complete (indicated by the consumption of carbazole), carefully pour the reaction mixture into a beaker containing cold water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and finally with brine.[2]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent using a rotary evaporator.

  • Purification: Recrystallize the resulting crude solid from hot ethanol to obtain pure this compound as a solid product.

Safety Precautions:

  • Chloroacetyl chloride is highly corrosive, toxic, and reacts violently with water.[6][7][8] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[9]

  • Sodium hydride (NaH) is a flammable solid and reacts violently with water. Handle it under an inert atmosphere.

  • Always perform the quenching step slowly and carefully.

Part 3: Visual Guides

Diagram 1: General Experimental Workflow

This diagram outlines the key stages of the synthesis process, from setup to final product purification.

G cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification A Dry Glassware B Add Carbazole & Anhydrous Solvent A->B C Inert Atmosphere (N2/Ar) B->C D Cool to 0°C C->D E Add Base (e.g., KOH) D->E F Dropwise addition of Chloroacetyl Chloride E->F G Warm to RT & Stir (Monitor by TLC) F->G H Quench with Water G->H I Extract with CH2Cl2 H->I J Wash Organic Layer I->J K Dry & Concentrate J->K L Recrystallize from Ethanol K->L M Obtain Pure Product L->M G Start Problem: Low or No Yield Q1 Was the reaction monitored by TLC? Start->Q1 A1_Yes Yes Q1->A1_Yes  Yes A1_No No Q1->A1_No No   Check_TLC What did TLC show? A1_Yes->Check_TLC Action_No_TLC Action: Run a TLC of the crude mixture A1_No->Action_No_TLC TLC_SM Only Starting Material (SM) Check_TLC->TLC_SM TLC_Mix Mix of SM, Product & Spots Check_TLC->TLC_Mix Cause_No_Reaction Probable Cause: - Inactive Reagents - Insufficient Base - Temp too low TLC_SM->Cause_No_Reaction Cause_Incomplete Probable Cause: - Insufficient time - Low Temp TLC_Mix->Cause_Incomplete Solution_No_Reaction Solution: - Use fresh reagents - Ensure anhydrous conditions - Use stronger base - Increase temperature Cause_No_Reaction->Solution_No_Reaction Solution_Incomplete Solution: - Increase reaction time - Increase temperature Cause_Incomplete->Solution_Incomplete Action_No_TLC->Check_TLC

Caption: A decision tree for troubleshooting low yield in the N-acylation of carbazole.

References

  • Patel, R. B., et al. (2013). Synthesis and evaluation of biological activity of some novel carbazole derivatives. International Journal of Pharmaceutical and Biological Archives, 4(4), 744-748. Available at: [Link]

  • Indian Journal of Pharmaceutical Education and Research. Design, Synthesis and Biological Screening of Novel Carbazole Tethered Oxyethylamino Derivatives as Antimicrobial Agent. Available at: [Link]

  • Clamor, N., et al. (2024). Synthesis of N-acyl carbazoles, phenoxazines and acridines from cyclic diaryliodonium salts. Beilstein Journal of Organic Chemistry, 20, 1-9. Available at: [Link]

  • Baddeley, G., & Voss, D. (1954). The mechanism of Friedel–Crafts acylation. Journal of the Chemical Society, 418–422. Available at: [Link]

  • National Institutes of Health (NIH). Site-selective Aerobic C–H Mono-Acylation of Carbazoles by a Sustainable Palladium Catalysis. Available at: [Link]

  • BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. Available at: [Link]

  • Wikipedia. Friedel–Crafts reaction. Available at: [Link]

  • ResearchGate. Controlled Friedel-Crafts Acylation of 3,6-Disubstituted-9H-carbazole. Available at: [Link]

  • PTC Organics, Inc. PTC N-Alkylation of Carbazole Derivative. Available at: [Link]

  • Loba Chemie. CHLOROACETYL CHLORIDE FOR SYNTHESIS MSDS. Available at: [Link]

  • Chemistry Steps. Friedel-Crafts Acylation with Practice Problems. Available at: [Link]

  • SciSpace by Typeset. Synthesis of Novel 1-Substituted and 1,9-Disubstituted-1,2,3,4-tetrahydro-9H-Carbazole Derivatives as Potential Anticancer Agent. Available at: [Link]

  • MDPI. Synthesis and Crystal Structure of 9-(4,6-dichloro-1,3,5-triazin-2-yl)-9H-carbazole. Available at: [Link]

  • Reddit. Why can't this reaction continue? : r/chemhelp. Available at: [Link]

  • ChemRxiv. Synthesis of N-acyl carbazoles, phenoxazines and acridines from cyclic diaryliodonium salts. Available at: [Link]

  • The Royal Society of Chemistry. Supporting Information. Available at: [Link]

  • RSC Publishing. Recent synthetic strategies for the construction of functionalized carbazoles and their heterocyclic motifs enabled by Lewis acids. Available at: [Link]

  • ACG Publications. Synthesis of carbazole-based acetyl benzohydrazides targeting urease enzyme inhibition. Available at: [Link]

  • SciSpace by Typeset. 9-((2-methyl-1H-imidazole-1-yl)ethyl)-9H-carbazole synthesis method. Available at: [Link]

  • Google Patents. Method of purifying carbazole ester precursors of 6-chloro-alpha-methyl-carbazole-2-acetic acid.

Sources

Troubleshooting common side reactions in the chloroacetylation of carbazole

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the chloroacetylation of carbazole. As Senior Application Scientists with extensive experience in heterocyclic chemistry, we have designed this guide to help you navigate the common challenges and side reactions encountered during this important synthetic transformation. This resource is structured as a series of troubleshooting questions and answers, providing not only solutions but also the underlying chemical principles to empower you to optimize your reactions and ensure the integrity of your results.

Diagram: Reaction Pathways in the Chloroacetylation of Carbazole

G Carbazole Carbazole Base_Conditions Base (e.g., K2CO3, Et3N) No Lewis Acid Carbazole->Base_Conditions FC_Conditions Lewis Acid (e.g., AlCl3) Friedel-Crafts Conditions Carbazole->FC_Conditions ChloroacetylChloride Chloroacetyl Chloride (ClCOCH2Cl) ChloroacetylChloride->Base_Conditions ChloroacetylChloride->FC_Conditions N_Acyl N-Chloroacetylcarbazole (Desired Product/Side Product) C3_Acyl 3-Chloroacetylcarbazole (Desired Product/Side Product) Harsh_FC_Conditions Excess Reagents Higher Temperature C3_Acyl->Harsh_FC_Conditions C36_Diacyl 3,6-Dichloroacetylcarbazole (Side Product) Other_C_Acyl Other C-Acylated Isomers (e.g., 1- or 2-substituted) (Minor Side Products) Base_Conditions->N_Acyl Favored Pathway FC_Conditions->C3_Acyl Favored Pathway FC_Conditions->Other_C_Acyl Minor Harsh_FC_Conditions->C36_Diacyl

Caption: Reaction pathways in the chloroacetylation of carbazole, illustrating the influence of reaction conditions on product distribution.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: My primary product is N-chloroacetylcarbazole, but I was targeting C-acylation.

Question: I performed a chloroacetylation of carbazole expecting to get the 3-chloroacetyl derivative, but my analysis shows the major product is N-chloroacetylcarbazole. What went wrong?

Answer:

This is a classic case of competing N- vs. C-acylation, a common challenge in the functionalization of nitrogen-containing heterocycles like carbazole.[1] The outcome of the reaction is highly dependent on the reaction conditions, particularly the presence or absence of a Lewis acid catalyst.

  • The Chemistry Behind the Issue:

    • N-Acylation (Kinetic Product): The nitrogen atom in carbazole possesses a lone pair of electrons, making it a nucleophilic site. In the absence of a strong Lewis acid, or in the presence of a base, the nitrogen can directly attack the electrophilic carbonyl carbon of chloroacetyl chloride. This reaction is often kinetically favored, meaning it happens faster at lower temperatures.

    • C-Acylation (Thermodynamic Product under Friedel-Crafts Conditions): To achieve acylation on the carbazole ring (C-acylation), a Friedel-Crafts acylation is necessary.[2][3] This reaction requires a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to activate the chloroacetyl chloride, forming a highly electrophilic acylium ion (ClCH₂CO⁺). This potent electrophile can then be attacked by the electron-rich aromatic ring of carbazole. The most electron-rich positions on the carbazole ring are C-3 and C-6, making them the primary sites for electrophilic aromatic substitution.

  • Troubleshooting and Prevention:

    • Introduce a Lewis Acid Catalyst: The most critical step to favor C-acylation is the use of a Lewis acid. Aluminum chloride (AlCl₃) is a common choice for Friedel-Crafts acylations.[3]

    • Solvent Selection: Use an appropriate solvent for Friedel-Crafts reactions, such as dichloromethane (DCM), carbon disulfide (CS₂), or nitrobenzene. Aprotic solvents are generally preferred.

    • Temperature Control: While N-acylation can occur at lower temperatures, Friedel-Crafts reactions may require heating to proceed at an appreciable rate. However, excessive heat can lead to other side reactions. Monitor your reaction progress carefully.

  • Recommended Protocol for 3-Chloroacetylcarbazole (C-acylation):

    • In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend carbazole in a dry, inert solvent like dichloromethane.

    • Cool the mixture in an ice bath (0 °C).

    • Carefully add anhydrous aluminum chloride (AlCl₃) portion-wise with stirring. A slight excess (e.g., 1.1 to 1.5 equivalents) relative to chloroacetyl chloride is often used.

    • Slowly add chloroacetyl chloride (typically 1.0 to 1.2 equivalents) to the stirring suspension.

    • Allow the reaction to stir at 0 °C for a period and then let it warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.

    • Extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate it under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

Issue 2: My reaction produced a significant amount of a di-substituted product.

Question: I was attempting to synthesize 3-chloroacetylcarbazole, but my results show a mixture of my desired mono-acylated product and a di-acylated species. How can I improve the selectivity for the mono-substituted product?

Answer:

The formation of a di-substituted product, most commonly 3,6-dichloroacetylcarbazole, is a frequent side reaction in the Friedel-Crafts acylation of carbazole. This occurs because the initial chloroacetyl group is not strongly deactivating, and the carbazole ring remains sufficiently activated to undergo a second acylation.

  • The Chemistry Behind the Issue:

    • The first chloroacetylation at the C-3 position yields 3-chloroacetylcarbazole.

    • The acetyl group is an electron-withdrawing group, which deactivates the aromatic ring towards further electrophilic substitution. However, this deactivation may not be sufficient to completely prevent a second reaction, especially under forcing conditions.

    • The nitrogen atom of the carbazole is still capable of activating the other benzene ring, directing the second electrophilic attack to the C-6 position, which is para to the nitrogen and electronically similar to the C-3 position.

  • Troubleshooting and Prevention:

ParameterRecommendation for Mono-substitutionRationale
Stoichiometry Use a slight excess of carbazole relative to chloroacetyl chloride (e.g., 1.2:1).Limiting the amount of the acylating agent will favor mono-substitution.
Temperature Maintain a low reaction temperature (e.g., 0 °C to room temperature).Higher temperatures provide the activation energy for the second, less favorable acylation.
Reaction Time Monitor the reaction closely by TLC and stop it as soon as the starting material is consumed.Prolonged reaction times increase the likelihood of di-acylation.
Lewis Acid Use the minimum effective amount of Lewis acid.Excess Lewis acid can increase the reactivity of the system.
  • Purification Strategy:

    • If a mixture of mono- and di-acylated products is formed, they can often be separated by column chromatography on silica gel, as the di-acylated product is typically more polar.

    • Recrystallization from a suitable solvent system may also be effective, as the two compounds will likely have different solubilities.

Issue 3: I am getting a mixture of N-acylated and C-acylated products. How can I separate them and prevent this in the future?

Question: My chloroacetylation of carbazole has resulted in a mixture of N-chloroacetylcarbazole and 3-chloroacetylcarbazole. What is the best way to purify my desired C-acylated product, and how can I avoid this mixture in subsequent reactions?

Answer:

The simultaneous formation of N- and C-acylated products indicates that the reaction conditions are not sufficiently selective for one pathway over the other.

  • The Chemistry Behind the Issue:

    • This outcome suggests that the conditions were likely somewhere between those ideal for exclusive N-acylation (basic or neutral) and those for Friedel-Crafts C-acylation (strong Lewis acid). This can happen if an insufficient amount of Lewis acid was used, or if the Lewis acid was partially deactivated by moisture.

  • Purification Strategy:

    • Column Chromatography: This is the most reliable method for separating isomers. N-chloroacetylcarbazole and 3-chloroacetylcarbazole will have different polarities and thus different retention times on a silica gel column. You can use a solvent system such as a mixture of hexane and ethyl acetate, gradually increasing the polarity of the eluent.

    • Recrystallization: Due to their different structures, the two isomers will likely have different solubilities in various solvents. Experiment with different solvents (e.g., ethanol, acetone, toluene) to find one that selectively crystallizes one of the isomers.

  • Prevention:

    • To favor C-acylation , ensure you are using a sufficient amount of a high-quality, anhydrous Lewis acid (like AlCl₃) and dry solvents and glassware. This will promote the formation of the acylium ion necessary for the Friedel-Crafts reaction.

    • To favor N-acylation , avoid Lewis acids entirely. The reaction of carbazole with chloroacetyl chloride in a solvent like acetone, often with a non-nucleophilic base like potassium carbonate or triethylamine to scavenge the HCl byproduct, will selectively yield the N-acylated product.[4][5]

References

  • Indian Journal of Pharmaceutical Education and Research. (n.d.). Design, Synthesis and Biological Screening of Novel Carbazole Tethered Oxyethylamino Derivatives as Antimicrobial Agent. Retrieved from [Link]

  • Synthesis and evaluation of biological activity of some novel carbazole derivatives. (n.d.). Retrieved from [Link]

  • Beilstein Journals. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. Retrieved from [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • ResearchGate. (n.d.). New Synthesis Method of N-Alkylation of Carbazole Under Microwave Irradiation in Dry Media. Retrieved from [Link]

  • ResearchGate. (n.d.). Controlled Friedel-Crafts Acylation of 3,6-Disubstituted-9H-carbazole. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch12: Friedel-Crafts limitations. Retrieved from [Link]

  • REGIOSELECTIVE N-ACYLATION OF. (n.d.). Retrieved from [Link]

  • YouTube. (2021). 18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-acylation. Retrieved from [Link]

  • Beilstein Journals. (2014). Regioselective N-acylation of nitrogenous heterocyclic compounds under solvent-free conditions catalyzed by a naturally available reusable clay. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and characterization of poly(N-acryloylcarbazole). Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, Characterization and Crystal Structure of 3,6-Dibenzoyl-9-butyl-9H-carbazole. Retrieved from [Link]

Sources

Technical Support Center: Purification of 9-(chloroacetyl)-9H-carbazole

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who are working with 9-(chloroacetyl)-9H-carbazole and require a robust method for its purification via recrystallization. My goal is to move beyond simple procedural lists and provide you with the underlying principles and troubleshooting strategies that come from field experience. The purification of a synthetic compound is as critical as its synthesis; the integrity of your subsequent data depends on it. This document is structured to anticipate the challenges you might face and provide clear, scientifically-grounded solutions.

Troubleshooting Guide: Recrystallization of this compound

This section addresses specific experimental issues in a question-and-answer format.

Question 1: My crude this compound won't fully dissolve in the hot solvent, even after adding a large volume.

  • Probable Cause 1: Incorrect Solvent Choice. The fundamental principle of recrystallization is that the compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[1][2] If the compound has very low solubility even when hot, the solvent is unsuitable.

  • Probable Cause 2: Presence of Insoluble Impurities. The synthesis of this compound, typically via N-acylation of carbazole with chloroacetyl chloride, can sometimes result in polymeric byproducts or inorganic salts that are insoluble in common organic solvents.

  • Solution(s):

    • Re-evaluate Your Solvent. For this compound and similar derivatives, ethanol is a frequently cited and effective solvent.[3] If you are using a non-polar solvent like hexanes, you are unlikely to succeed. Consider moderately polar solvents such as acetone, ethyl acetate, or isopropanol.

    • Perform a Small-Scale Solvent Screen. Before committing your entire batch, test the solubility of a few milligrams of your crude product in ~0.5 mL of various candidate solvents (e.g., ethanol, methanol, acetone, ethyl acetate) in test tubes. Heat the tubes to observe dissolution and allow them to cool to check for crystal formation.[4]

    • Perform a Hot Filtration. If you suspect insoluble impurities, the correct procedure is to dissolve the desired compound in a sufficient amount of hot solvent and then perform a gravity filtration while the solution is still hot to remove the insoluble materials.[5] To prevent premature crystallization in the funnel, use a pre-heated funnel and flask and add a slight excess of solvent (~5-10%) before filtering.

Question 2: The compound dissolved, but upon cooling, an oil formed instead of crystals. What is "oiling out" and how do I fix it?

  • Probable Cause 1: Solution is Supersaturated Above the Compound's Melting Point. "Oiling out" occurs when the concentration of the solute is so high that it becomes insoluble at a temperature that is still above its melting point (or the melting point of the impure mixture). Instead of forming an ordered crystal lattice, it separates as a liquid phase.[6]

  • Probable Cause 2: High Level of Impurity. Significant amounts of impurities can cause a depression of the melting point, increasing the likelihood of oiling out.

  • Probable Cause 3: Cooling Too Rapidly. Dropping a flask of hot solution directly into an ice bath is a common cause of oiling out, as the system doesn't have time to achieve equilibrium and form a crystal lattice.[6]

  • Solution(s):

    • Re-heat and Dilute. Warm the flask to re-dissolve the oil. Add a small amount (10-15%) more of the hot solvent to decrease the saturation concentration.[7]

    • Slow Down the Cooling Process. This is the most critical factor. Allow the flask to cool to room temperature on a benchtop, insulated with a cork ring or paper towels. Do not disturb it. Once at room temperature, you can then move it to a refrigerator and finally to an ice bath to maximize yield. Slow cooling is essential for the growth of large, pure crystals.[8]

    • Change Solvents or Use a Solvent System. If the problem persists, the boiling point of your solvent may be too high relative to your compound's melting point. Try a solvent with a lower boiling point. Alternatively, using a two-solvent (binary) system can be effective. Dissolve the compound in a minimal amount of a "good" solvent (in which it is very soluble), heat it, and then add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes faintly cloudy (the cloud point). Add a few more drops of the "good" solvent to clarify the solution, and then cool slowly.[5] For this compound, an ethanol/water or acetone/hexane system could be effective.

Question 3: My solution is clear and has cooled to room temperature, but no crystals have formed.

  • Probable Cause 1: Too Much Solvent Was Used. This is the most common reason for crystallization failure.[7] The solution may not be supersaturated at room temperature, meaning the compound remains fully dissolved.

  • Probable Cause 2: The Solution is Supersaturated but Lacks a Nucleation Site. Crystal growth requires an initial "seed" or surface to begin forming. A perfectly smooth glass surface and a very pure solution can sometimes lead to a stable supersaturated state.[7]

  • Solution(s):

    • Induce Nucleation. First, try scratching the inside of the flask just below the surface of the liquid with a glass stirring rod. The microscopic scratches on the glass provide nucleation sites for crystal growth.[6][9]

    • Add a Seed Crystal. If you have a small crystal of pure this compound from a previous batch, add it to the solution. This provides a perfect template for further crystal growth.

    • Reduce Solvent Volume. If nucleation techniques fail, you have likely used too much solvent. Gently heat the solution and boil off a portion of the solvent (e.g., 20-30% of the volume). Then, allow the solution to cool again slowly.[6]

    • Cool to a Lower Temperature. Once the flask has reached room temperature, place it in an ice-water bath to further decrease the compound's solubility and promote crystallization.

Question 4: I got crystals, but my final yield is very low.

  • Probable Cause 1: Excessive Solvent Usage. As mentioned above, using more solvent than the minimum required to dissolve the compound at boiling point will result in a significant portion of your product remaining in the "mother liquor" upon cooling.[6]

  • Probable Cause 2: Premature Crystallization During Hot Filtration. If you performed a hot filtration, some product may have crystallized in the funnel and filter paper and was discarded with the insoluble impurities.

  • Probable Cause 3: Washing with the Wrong Solvent. Washing the filtered crystals with room temperature or warm recrystallization solvent will dissolve some of your product.

  • Solution(s):

    • Optimize Solvent Volume. The goal is to use the minimum amount of boiling solvent to dissolve the crude product. Add the hot solvent in small portions to the solid, swirling and heating, until it just dissolves.[1]

    • Recover a Second Crop. The filtrate (mother liquor) still contains dissolved product. You can often recover more material by boiling off a significant portion of the solvent from the filtrate and cooling it again. Be aware that this "second crop" of crystals will likely be less pure than the first.

    • Wash Crystals Correctly. Always wash the filtered crystals with a small amount of ice-cold recrystallization solvent. The cold solvent will wash away soluble impurities adhering to the crystal surfaces without dissolving a significant amount of the product.

Frequently Asked Questions (FAQs)

Q: What is the best starting solvent for recrystallizing this compound?

A: Based on literature for similar carbazole derivatives, ethanol is an excellent first choice.[10] It is a moderately polar solvent that effectively dissolves many aromatic compounds when hot but has lower solvating power when cold. Its boiling point (78 °C) is suitable for safe handling. Always perform a small-scale test to confirm its suitability for your specific crude material.

Q: What are the likely impurities I am removing?

A: The primary impurities depend on the synthetic route but typically include:

  • Unreacted 9H-Carbazole: The starting material for the N-acylation reaction.

  • Hydrolyzed Reagents: Chloroacetyl chloride can hydrolyze to chloroacetic acid.

  • Polymeric Materials: Side reactions can sometimes lead to small amounts of insoluble, tar-like substances.

  • Ring-Acylated Byproducts: While N-acylation is generally favored, trace amounts of Friedel-Crafts acylation on the carbazole ring are possible under certain conditions, leading to isomeric impurities.

Q: Is it better to use a single solvent or a binary (two-solvent) mixture?

A: A single-solvent recrystallization is generally preferred for its simplicity.[2] However, a binary solvent system is a powerful technique when no single solvent has the ideal solubility profile.[5] For this compound, you would typically start with a single solvent like ethanol. If you find it is too soluble even when cold (leading to poor recovery) or not soluble enough when hot, then a binary system like ethanol-water or acetone-hexane would be the next logical step.

Standard Recrystallization Protocol

This protocol provides a reliable starting point for the purification.

  • Solvent Selection: Choose an appropriate solvent. Ethanol is recommended. Ensure you have tested its suitability on a small scale first.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask (do not use a beaker, as the wide mouth allows for rapid solvent evaporation and cooling). Add a boiling chip. In a separate flask, heat your chosen solvent to its boiling point. Add the minimum amount of boiling solvent in small portions to the flask containing your crude solid while heating and swirling until the solid just dissolves.

  • Hot Filtration (Optional): If insoluble impurities or colored tars are present, perform a hot gravity filtration. Place a small amount of activated charcoal in the flask to remove colored impurities, boil for a few minutes, and then filter through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Cooling and Crystallization: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Crystal formation should begin during this stage. Once at room temperature, place the flask in an ice-water bath for at least 15-20 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small portion of ice-cold solvent to rinse away any remaining mother liquor.

  • Drying: Allow the crystals to dry on the filter under vacuum for several minutes. Then, transfer the crystals to a watch glass and allow them to air-dry completely. For higher purity, drying in a vacuum oven (at a temperature well below the melting point) is recommended.

Supporting Data and Visualizations

Table 1: Properties of Common Recrystallization Solvents

SolventBoiling Point (°C)PolarityNotes
Ethanol 78PolarRecommended starting solvent. Good for many aromatic and moderately polar compounds.
Methanol 65PolarSimilar to ethanol but lower boiling point. Higher solubility for polar compounds.
Acetone 56Polar AproticStrong solvent, may be too effective, leading to poor recovery. Useful in binary systems.[11]
Ethyl Acetate 77Moderately PolarGood general-purpose solvent.
Toluene 111Non-polarGood for aromatic compounds, but its high boiling point can sometimes promote oiling out.
Hexane/Heptane ~69 / ~98Non-polarGenerally poor solvents for this compound; primarily used as the "poor" solvent in binary systems.
Water 100Very PolarCompound is likely insoluble. Can be used as the "poor" or anti-solvent with a miscible organic solvent like ethanol.[11]

Diagram 1: General Recrystallization Workflow

Recrystallization_Workflow cluster_dissolution Step 1: Dissolution cluster_purification Step 2: Purification & Cooling cluster_isolation Step 3: Isolation & Drying crude Crude Solid dissolve Dissolve in Minimal Hot Solvent crude->dissolve hot_filt Hot Filtration (Optional) dissolve->hot_filt if insoluble impurities cool Slow Cooling (Induce Crystallization) dissolve->cool if no insoluble impurities hot_filt->cool clear solution vac_filt Vacuum Filtration cool->vac_filt wash Wash with Ice-Cold Solvent vac_filt->wash dry Dry Crystals wash->dry pure Pure Product dry->pure

Caption: Workflow for the purification of this compound by recrystallization.

References

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. Education in Chemistry.
  • Science Learning Center. (n.d.). Experiment: Recrystallization – Part I: Solvent Selection.
  • Pavia, D. L., Lampman, G. M., & Kriz, G. S. (1976). Solvent selection for recrystallization: An undergraduate organic experiment.
  • Patel, R., Patel, V., & Chikhalia, K. (2011). Synthesis and evaluation of biological activity of some novel carbazole derivatives. Journal of Chemical and Pharmaceutical Research, 3(4), 180-189.
  • Ohta, H., et al. (2018). Controlled Friedel-Crafts Acylation of 3,6-Disubstituted-9H-carbazole. Chemistry Letters, 47(7), 894-897.
  • Chemistry Steps. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4.
  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Synthesis of new 9H-Carbazole derivatives. Iraqi Journal of Science, 53(2), 265-274.
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
  • University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations.
  • University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Recrystallization.
  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Synthesis of new 9H-Carbazole derivatives.
  • Indian Journal of Pharmaceutical Education and Research. (2020). Design, Synthesis and Biological Screening of Novel Carbazole Tethered Oxyethylamino Derivatives as Antimicrobial Agent. 54(2s), s286-s297.
  • Ghorab, M. M., et al. (2009). Synthesis of Novel 1-Substituted and 1,9-Disubstituted-1,2,3,4-tetrahydro-9H-Carbazole Derivatives as Potential Anticancer Agents. Molecules, 14(6), 2120-2135.
  • Wenzel, B., et al. (2018). 1-(4-Fluorobenzoyl)-9H-carbazole. Molbank, 2018(4), M1016.
  • Reddit. (2014). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad?. r/chemistry.
  • Kumar, S., et al. (2015). Synthesis and Crystal Structure of 9-(4,6-dichloro-1,3,5-triazin-2-yl)-9H-carbazole. Molbank, 2015(1), M848.
  • Welch, W. M., & Harbert, C. A. (1981). Carbazoles, process for their preparation, pharmaceutical compositions containing them, and intermediates thereto. U.S.
  • Royal Society of Chemistry. (n.d.). Supporting Information for [related article].
  • Organic Chemistry at SD Miramar College. (2017). Recrystallization - Organic Chemistry Lab Technique.
  • ChemBK. (n.d.). 9H-carbazole.
  • Organic Chemistry at SD Miramar College. (2017). Recrystallization of Benzoic Acid.
  • Sigma-Aldrich. (n.d.). This compound.
  • Woliński, P., et al. (2021). Effect of the Chloro-Substitution on Electrochemical and Optical Properties of New Carbazole Dyes.
  • ResearchGate. (n.d.). Measurement and Modeling of the Solubility of 9H-Carbazole in Sub- and Supercritical Propane. Request PDF.
  • ResearchGate. (2018). I'm looking for N-substition reactions of carbazole, does anyone have any tips for these in order to get efficent yield and simple synthesis protocol?.
  • Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation.
  • Xie, F., et al. (2006). Methyl 9H-carbazole-9-acetate. Acta Crystallographica Section E, 62(Pt 10), o4447–o4448.
  • Çapan, A., et al. (2021). Synthesis of carbazole-based acetyl benzohydrazides targeting urease enzyme inhibition.

Sources

Technical Support Center: Friedel-Crafts Acylation of 9H-Carbazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Friedel-Crafts acylation of 9H-carbazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction, troubleshoot common issues, and optimize for the desired acylated carbazole products. My insights are drawn from extensive experience in synthetic organic chemistry and are supported by established literature to ensure you have a reliable resource for your experimental work.

Frequently Asked Questions (FAQs)

Q1: I am observing a mixture of products in my Friedel-Crafts acylation of 9H-carbazole. What are the likely byproducts and why are they forming?

A1: The Friedel-Crafts acylation of 9H-carbazole can indeed lead to a mixture of products due to the nucleophilic nature of both the aromatic ring (C-acylation) and the nitrogen atom (N-acylation). The most common byproducts include:

  • Polyacylated Carbazoles: While the first acyl group is deactivating, making a second acylation less favorable, polyacylation can still occur, particularly with highly activated carbazole substrates or under harsh reaction conditions.[1] The most common diacylated products are the 3,6- and 1,8-isomers.

  • Isomeric C-Acylated Products: Acylation can occur at different positions on the carbazole ring, leading to a mixture of isomers. The primary sites of electrophilic attack are the 3- and 6-positions, followed by the 1- and 8-positions, due to electronic and steric factors. The exact ratio of these isomers is influenced by the reaction conditions.[2]

  • N-Acyl Carbazole: Direct acylation of the nitrogen atom can compete with C-acylation.[3][4] The pKa of the N-H proton in carbazole is approximately 17, allowing for deprotonation and subsequent N-acylation, especially in the presence of a base or with highly reactive acylating agents.

  • Products from Dealkylation-Acylation: If you are using a carbazole derivative with alkyl substituents (e.g., tert-butyl groups), cleavage of the alkyl group can occur, followed by acylation of the carbazole ring, leading to a mixture of products.[5][6]

Understanding the interplay of reaction parameters is crucial to controlling the product distribution.

Q2: My reaction is resulting in a low yield of the desired acylated carbazole. What are the common causes and how can I improve the yield?

A2: Low yields in the Friedel-Crafts acylation of carbazole can stem from several factors. Here's a troubleshooting guide to address the most common culprits:

Potential Cause Explanation Recommended Solution
Catalyst Inactivity Lewis acid catalysts like AlCl₃ are extremely sensitive to moisture. Any water in your solvent, glassware, or reagents will deactivate the catalyst.[1]Ensure all glassware is oven-dried. Use anhydrous solvents and freshly opened or purified reagents.
Insufficient Catalyst The product ketone forms a stable complex with the Lewis acid, effectively sequestering it.[7][8] Therefore, a stoichiometric amount of the catalyst is often required.Use at least a 1:1 molar ratio of the Lewis acid to the acylating agent. In some cases, an excess of the catalyst may be beneficial.
Suboptimal Temperature The reaction temperature significantly impacts the rate and selectivity. Excessively high temperatures can lead to byproduct formation and decomposition, while a temperature that is too low may result in an incomplete reaction.[1]Optimize the reaction temperature. Start with room temperature and gradually increase if the reaction is sluggish, monitoring by TLC.
Poor Reagent Quality Impurities in the 9H-carbazole or the acylating agent can interfere with the reaction and lead to unwanted side products.Purify the starting materials before use. 9H-carbazole can be recrystallized, and acyl chlorides can be distilled.

By systematically addressing these factors, you can significantly improve the yield of your desired product.

Q3: How can I selectively achieve C-acylation over N-acylation of 9H-carbazole?

A3: Favoring C-acylation over N-acylation is a common challenge. The key is to manipulate the reaction conditions to enhance the electrophilicity of the acylating agent and promote electrophilic aromatic substitution on the carbazole ring.

Here is a workflow to promote C-acylation:

C_vs_N_Acylation cluster_conditions Reaction Conditions for C-Acylation cluster_outcome Reaction Outcome Strong_Lewis_Acid Use a Strong Lewis Acid (e.g., AlCl₃, FeCl₃) C_Acylation Favored C-Acylation Strong_Lewis_Acid->C_Acylation N_Acylation Minimized N-Acylation Acyl_Halide Employ an Acyl Halide (e.g., RCOCl) Acyl_Halide->C_Acylation Non_polar_Solvent Use a Non-polar Solvent (e.g., CS₂, Nitrobenzene) Non_polar_Solvent->C_Acylation Moderate_Temp Moderate Temperature (e.g., 0 °C to RT) Moderate_Temp->C_Acylation FC_Acylation_Workflow Start Start Reagent_Prep Prepare Anhydrous Reagents and Glassware Start->Reagent_Prep Lewis_Acid_Complex Form Acylium Ion Complex: Acyl Chloride + AlCl₃ at 0 °C Reagent_Prep->Lewis_Acid_Complex Carbazole_Addition Add 9H-Carbazole at 0-5 °C Lewis_Acid_Complex->Carbazole_Addition Reaction React at Room Temperature (Monitor by TLC) Carbazole_Addition->Reaction Quench Quench with Ice/HCl Reaction->Quench Extraction Extract with Organic Solvent Quench->Extraction Wash Wash Organic Layer Extraction->Wash Dry_Concentrate Dry and Concentrate Wash->Dry_Concentrate Purification Purify by Chromatography or Recrystallization Dry_Concentrate->Purification End End Purification->End

Sources

Technical Support Center: Ensuring the Stability of 9-(chloroacetyl)-9H-carbazole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 9-(chloroacetyl)-9H-carbazole. The inherent reactivity of the chloroacetyl moiety, while essential for its synthetic utility, also presents significant stability challenges during storage. This document outlines the primary degradation pathways and offers a series of troubleshooting guides and best practices to maintain the integrity and purity of your material, ensuring the reliability and reproducibility of your experimental outcomes.

Section 1: Frequently Asked Questions (FAQs) - Quick Reference

This section addresses the most common initial queries regarding the stability of this compound.

Q1: What is the primary cause of degradation for this compound during storage?

A: The principal cause of degradation is hydrolysis. The chloroacetyl group is a reactive acyl chloride, which readily reacts with nucleophiles, most commonly ambient moisture from the atmosphere.[1][2][3] This reaction converts the parent compound into 9-(hydroxyacetyl)-9H-carbazole and generates hydrochloric acid (HCl) as a byproduct, which can further catalyze degradation.

Q2: I noticed a sharp, acidic smell and saw fumes when I opened the container. Is the product degraded?

A: Yes, this is a strong indicator of degradation. The fuming is caused by the reaction of the highly moisture-sensitive acyl chloride with humidity in the air, releasing hydrogen chloride (HCl) gas.[4][5][6] The sharp, pungent odor is characteristic of HCl. The presence of fumes indicates that the container's seal has been compromised or the material has been handled in a humid environment.

Q3: What are the ideal storage conditions for this compound?

A: Proper storage is critical to prevent degradation. The key objective is the strict exclusion of moisture and light. We recommend the following conditions, summarized in the table below.

Parameter Long-Term Storage (> 6 months) Short-Term / In-Use Storage Rationale
Temperature -20°C2-8°C or -20°CReduces reaction kinetics of degradation pathways.
Atmosphere Under inert gas (Argon or Nitrogen)Tightly sealed container, preferably with a desiccantPrevents contact with atmospheric moisture, the primary degradation agent.[1][4]
Light Amber glass vial, stored in the darkAmber glass vial, minimize exposure to direct lightThe carbazole moiety is photosensitive and can undergo photodegradation upon UV light exposure.[7][8][9]
Container Tightly sealed glass vial with a PTFE-lined capSame as long-termGlass is inert, and a PTFE liner provides a superior moisture barrier compared to other cap liners.

Q4: How can I quickly check if my material has started to degrade without running a full analysis?

A: A simple Thin-Layer Chromatography (TLC) analysis is the fastest way. Spot a small amount of your material on a TLC plate alongside a freshly opened or known-good reference standard (if available). The appearance of a new, more polar spot (which will have a lower Rf value) is indicative of the formation of the more polar hydrolysis product, 9-(hydroxyacetyl)-9H-carbazole.

Section 2: Troubleshooting Guide for Stability Issues

This section provides a structured approach to identifying and resolving common problems encountered during the use of this compound.

Issue: Inconsistent Reaction Yields or Unexpected Byproducts
  • Symptoms: You observe a significant drop in your reaction yield, or you identify unexpected side products that were not present in previous runs of the same experiment.

  • Causality: The most likely cause is a loss of purity in your this compound starting material. If a portion of the reagent has hydrolyzed, its effective molarity is lower than calculated. Furthermore, the hydrolysis product, 9-(hydroxyacetyl)-9H-carbazole, can act as a nucleophile itself, potentially leading to the formation of undesired oligomeric or side products in your reaction.

  • Troubleshooting Workflow: Follow this logical pathway to diagnose and resolve the issue.

G A Inconsistent Experimental Results Observed B Hypothesis: Reagent Degradation A->B  Probable Cause C Action: Verify Reagent Purity B->C D Perform Quick QC Check: Thin-Layer Chromatography (TLC) C->D  Fast, Qualitative E Perform Quantitative QC: High-Performance Liquid Chromatography (HPLC) C->E  Definitive, Quantitative F Single, sharp spot matching reference? D:e->F:w G Multiple spots or Rf shift observed? D:e->G:w H Purity >95% by area? (or per specification) E:e->H:w I Significant impurity peaks detected? E:e->I:w M Root Cause: Reagent Purity is NOT the issue F->M J Root Cause: Reagent is Degraded G->J H->M I->J K Corrective Action: Discard degraded reagent. Procure new, high-purity stock. J->K L Preventative Action: Implement Strict Storage & Handling Protocol (See Section 3) K->L N Action: Investigate other experimental parameters (solvents, other reagents, temperature, etc.) M->N

Caption: Troubleshooting workflow for inconsistent experimental results.

Protocol: Quantitative Purity Assessment by HPLC

High-Performance Liquid Chromatography (HPLC) is the definitive method for quantifying the purity of this compound and its degradation products.[10]

Objective: To resolve and quantify this compound from its primary hydrolytic degradant.

Methodology:

  • System Preparation:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with Acetonitrile and Water (e.g., 70:30 v/v). Note: The exact ratio may need to be optimized for your specific column and system.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV-Vis Detector at 254 nm or a wavelength appropriate for the carbazole chromophore.

    • Column Temperature: 25°C.

  • Sample Preparation:

    • Accurately weigh approximately 5 mg of your this compound and dissolve it in 10 mL of acetonitrile to create a stock solution.

    • Dilute this stock solution 1:10 with acetonitrile to prepare the final sample for injection.

  • Analysis:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject 10 µL of the prepared sample.

    • Run the analysis for approximately 15 minutes.

  • Data Interpretation:

    • The parent compound, this compound, will be less polar and thus have a longer retention time.

    • The hydrolysis product, 9-(hydroxyacetyl)-9H-carbazole, is more polar and will elute earlier with a shorter retention time.

    • Calculate the purity by dividing the peak area of the parent compound by the total area of all peaks and multiplying by 100. A purity level below your experimental requirement (typically <95%) confirms significant degradation.

Section 3: Best Practices for Proactive Stability Management

Adopting rigorous handling and storage protocols is the most effective strategy for preventing degradation.

Protocol: Inert Atmosphere Aliquoting for Long-Term Storage

This protocol minimizes the exposure of your bulk material to atmospheric moisture and is highly recommended upon receiving a new batch of the compound.

  • Preparation:

    • Place the sealed stock bottle of this compound, several smaller amber glass vials with PTFE-lined caps, and necessary weighing tools inside a nitrogen- or argon-filled glovebox.

    • Alternatively, if a glovebox is unavailable, prepare a dry setup using a Schlenk line. Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas.

  • Aliquoting:

    • Inside the inert atmosphere, carefully open the main stock bottle.

    • Quickly weigh and dispense the desired amounts of the compound (e.g., 50 mg, 100 mg) into the smaller vials. Work efficiently to minimize the time the stock bottle is open.

  • Sealing and Storage:

    • Tightly seal each vial immediately after dispensing.

    • For extra protection, wrap the cap-vial interface of each vial with Parafilm®.

    • Label each vial clearly with the compound name, lot number, and date.

    • Store the aliquoted vials and the main stock bottle at -20°C in a dark, designated storage area.

By using single-use aliquots, you avoid repeatedly exposing the main stock to the atmosphere, preserving its integrity for future experiments.[4]

Section 4: Understanding the Degradation Pathways

A fundamental understanding of the chemical breakdown mechanisms is key to preventing them.

G cluster_main Key Degradation Pathways cluster_hydrolysis Hydrolytic Pathway cluster_photo Photolytic Pathway Parent This compound (Stable) Hydrolysis_Product 9-(hydroxyacetyl)-9H-carbazole Parent->Hydrolysis_Product Hydrolysis HCl HCl (gas) (Corrosive byproduct) Parent->HCl Hydrolysis Photo_Product Potential Photodegradation Products (e.g., dehalogenated species) Parent->Photo_Product Photodegradation H2O H₂O (Atmospheric Moisture) H2O->Parent Attacks Acyl Chloride Light UV Light / Sunlight Light->Parent Excites Carbazole Moiety

Caption: Primary degradation pathways for this compound.

  • Hydrolytic Degradation: This is the most significant and rapid degradation pathway. The electrophilic carbonyl carbon of the chloroacetyl group is highly susceptible to nucleophilic attack by water.[2][11][12] This addition-elimination reaction results in the substitution of the chloride leaving group with a hydroxyl group, yielding the corresponding carboxylic acid derivative and HCl. This process is often autocatalytic, as the generated HCl can protonate the carbonyl oxygen, further increasing its electrophilicity.

  • Photodegradation: The carbazole ring system is known to be photoactive, absorbing UV radiation.[7][9][13] While specific studies on this compound are limited, related studies on polyhalogenated carbazoles show that photodegradation can lead to dehalogenation and other structural changes.[7][9] Therefore, protecting the compound from light, especially UV sources, is a critical preventative measure to avoid the slow accumulation of photoproducts.

By implementing the rigorous storage and handling protocols outlined in this guide, you can significantly enhance the shelf-life of your this compound, ensuring its purity and the integrity of your research.

References

  • Photochemical degradation of polyhalogenated carbazoles in hexane by sunlight. Science of the Total Environment.[Link]

  • Photochemical degradation of polyhalogenated carbazoles in hexane by sunlight. PubMed.[Link]

  • Properties, environmental fate and biodegradation of carbazole. National Institutes of Health (NIH).[Link]

  • A carbazole-based fully conjugated sp2c D–A covalent organic polymer for visible light mediated photocatalytic degradation of rhodamine B and Rose Bengal. RSC Publishing.[Link]

  • CARBAZOLE FOR SYNTHESIS. Loba Chemie.[Link]

  • Hydrolytic removal of the chlorinated products from the oxidative free-radical-induced degradation of chloroethylenes: acid chlorides and chlorinated acetic acids. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).[Link]

  • Carbazole | C12H9N | CID 6854. PubChem - NIH.[Link]

  • Safety Data Sheet: Carbazole. Carl ROTH.[Link]

  • Acyl chlorides stability. Sciencemadness Discussion Board.[Link]

  • Reactions of Acid Chlorides (ROCl) with Nucleophiles. Chemistry Steps.[Link]

  • Mechanisms of solvolyses of acid chlorides and chloroformates. Chloroacetyl and phenylacetyl chloride as similarity models. PubMed.[Link]

  • Acetyl Chloride Storage. Reddit.[Link]

  • Chemistry Acid Chloride. sathee jee.[Link]

  • Relative Ease of Hydrolysis (Cambridge (CIE) A Level Chemistry): Revision Note. Save My Exams.[Link]

  • Problem using Chloroacetyl Chloride. Sciencemadness.org.[Link]

  • An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization of forced degradation compounds. ACG Publications.[Link]

Sources

Challenges in the scale-up synthesis of 9-(chloroacetyl)-9H-carbazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 9-(chloroacetyl)-9H-carbazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the scale-up synthesis of this important chemical intermediate.

Introduction

This compound is a key building block in the synthesis of various pharmaceutical compounds and functional materials. The N-acylation of carbazole with chloroacetyl chloride is the most common synthetic route. While this reaction appears straightforward on a lab scale, significant challenges can arise during scale-up. These challenges often relate to reaction control, impurity profiles, and product isolation. This guide provides practical, field-proven insights to help you navigate these complexities and ensure a robust and scalable synthesis.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound, particularly during scale-up efforts.

Issue 1: Low Yield of this compound

Symptoms:

  • The isolated yield of the desired product is significantly lower than expected.

  • Large amounts of unreacted carbazole are recovered.

  • Significant formation of dark, tarry byproducts.

Possible Causes & Solutions:

CauseScientific RationaleTroubleshooting Steps
Incomplete Deprotonation of Carbazole The N-H proton of carbazole (pKa ≈ 17) requires a sufficiently strong base for deprotonation to form the nucleophilic carbazolide anion. Incomplete deprotonation leads to unreacted starting material.- Use a stronger base: Consider switching from weaker bases like triethylamine to stronger bases such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). - Ensure anhydrous conditions: Water will quench the strong base and the carbazolide anion. Dry all solvents and reagents thoroughly.
Hydrolysis of Chloroacetyl Chloride Chloroacetyl chloride is highly reactive and readily hydrolyzes with trace amounts of water to form chloroacetic acid, which will not acylate the carbazole.[1][2]- Use fresh, high-purity chloroacetyl chloride. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture. [1] - Add chloroacetyl chloride slowly to the reaction mixture to control the exotherm and minimize side reactions.
Side Reactions (Friedel-Crafts Acylation) Under certain conditions, particularly with Lewis acid catalysis, Friedel-Crafts acylation can occur on the electron-rich aromatic rings of carbazole, leading to C-acylated isomers.[3]- Avoid Lewis acid catalysts if N-acylation is the desired outcome. - Control reaction temperature: Lower temperatures generally favor N-acylation over C-acylation.
Issue 2: Formation of Significant Impurities

Symptoms:

  • TLC or HPLC analysis shows multiple spots/peaks in addition to the product and starting material.

  • Difficulty in purifying the product to the desired specification.

Possible Causes & Solutions:

CauseScientific RationaleTroubleshooting Steps
Diacylation of Carbazole If an excess of chloroacetyl chloride is used or if the reaction conditions are too harsh, diacylation can occur, leading to the formation of 3,6-bis(chloroacetyl)-9H-carbazole.- Use a stoichiometric amount or a slight excess (e.g., 1.05-1.1 equivalents) of chloroacetyl chloride. - Maintain a low reaction temperature (e.g., 0-10 °C) during the addition of chloroacetyl chloride.
Polymerization/Decomposition Chloroacetyl chloride can be unstable at elevated temperatures and can lead to the formation of polymeric byproducts.- Maintain strict temperature control throughout the reaction. - Quench the reaction promptly once complete.
Formation of C-acylated Isomers As mentioned previously, Friedel-Crafts acylation can lead to isomeric impurities that may be difficult to separate from the desired N-acylated product.- Carefully select the reaction conditions to favor N-acylation. - Employ chromatographic purification if necessary to separate isomers.
Issue 3: Difficulties with Product Isolation and Purification

Symptoms:

  • The product precipitates as an oil or a sticky solid.

  • The product is difficult to crystallize.

  • The product remains contaminated with residual solvent or starting materials even after purification.

Possible Causes & Solutions:

CauseScientific RationaleTroubleshooting Steps
Incomplete Reaction or Quenching Residual reactive species can interfere with crystallization and lead to the formation of impurities during workup.- Ensure the reaction has gone to completion by TLC or HPLC monitoring. - Thoroughly quench the reaction, for example, by adding water or a dilute aqueous acid to neutralize any remaining base and hydrolyze excess chloroacetyl chloride.
Inappropriate Crystallization Solvent The choice of solvent is critical for obtaining a crystalline solid with high purity.- Perform a solvent screen to identify a suitable crystallization solvent or solvent system. Common solvents for carbazole derivatives include ethanol, acetone, and toluene. - Consider anti-solvent crystallization by dissolving the product in a good solvent and slowly adding a poor solvent to induce precipitation.
Presence of Tarry Impurities Tarry byproducts can inhibit crystallization and contaminate the final product.- Before crystallization, consider a pre-purification step such as a silica gel plug filtration to remove baseline impurities. - Charcoal treatment of the solution before crystallization can sometimes help to remove colored impurities.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when working with chloroacetyl chloride on a large scale?

A1: Chloroacetyl chloride is a highly corrosive and toxic substance.[1][4] Key safety considerations for scale-up include:

  • Toxicity and Corrosivity: It is a lachrymator and can cause severe burns to the skin, eyes, and respiratory tract.[2] Work in a well-ventilated fume hood and use appropriate personal protective equipment (PPE), including chemical resistant gloves, splash goggles, a face shield, and a lab coat.

  • Exothermic Reaction: The reaction with carbazole and other nucleophiles is exothermic. On a large scale, this can lead to a runaway reaction if not properly controlled. Ensure adequate cooling capacity and add the chloroacetyl chloride slowly.

  • HCl Gas Evolution: The reaction produces hydrogen chloride (HCl) gas as a byproduct.[2] A robust gas scrubbing system, typically with a caustic solution (e.g., sodium hydroxide), is essential to neutralize the evolved HCl gas, especially at scale.[5]

Q2: How can I effectively control the reaction temperature during a large-scale synthesis?

A2: Temperature control is critical for safety and to minimize side reactions. For large-scale reactions:

  • Use a jacketed reactor with a circulating temperature control unit.

  • Employ a controlled addition rate for the chloroacetyl chloride using a syringe pump or a dropping funnel.

  • Ensure efficient stirring to promote heat transfer and avoid localized hot spots.

  • Consider a semi-batch process where the chloroacetyl chloride is added portion-wise.

Q3: Are there any alternative, less hazardous acylating agents to chloroacetyl chloride?

A3: Yes, while chloroacetyl chloride is common, other reagents can be used for acylation, which may be more suitable for certain applications or offer a better safety profile.[6] These include:

  • Chloroacetic anhydride: Less volatile and less reactive with water than chloroacetyl chloride.

  • Thioesters: Can be used for chemoselective N-acylation of carbazoles.

  • Coupling reagents: Using chloroacetic acid with a coupling agent like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be a milder alternative, though atom economy is lower.

Q4: What is the best way to monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction. A suitable solvent system might be a mixture of hexane and ethyl acetate. The disappearance of the carbazole spot and the appearance of the product spot indicate the reaction's progress. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is recommended.

Q5: My final product has a persistent color. How can I decolorize it?

A5: A persistent color is often due to minor, highly colored impurities.

  • Recrystallization: One or two additional recrystallizations from a suitable solvent can often remove color.

  • Activated Carbon (Charcoal) Treatment: Dissolve the crude product in a suitable solvent, add a small amount of activated carbon, heat briefly, and then filter through celite to remove the carbon. The product can then be crystallized from the filtrate. Be aware that charcoal can sometimes adsorb the product, leading to a loss of yield.

Experimental Protocol: Synthesis of this compound

This protocol is a general guideline and may require optimization based on your specific equipment and scale.

Materials:

  • 9H-Carbazole

  • Chloroacetyl chloride

  • Triethylamine (or another suitable base)

  • Anhydrous Acetone (or another suitable solvent)

  • Deionized water

  • Ethanol (for recrystallization)

Equipment:

  • Jacketed glass reactor with overhead stirrer, thermocouple, and condenser

  • Addition funnel or syringe pump

  • Inert gas supply (Nitrogen or Argon)

  • Gas scrubber system (containing a solution of sodium hydroxide)

  • Filtration apparatus (e.g., Buchner funnel)

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Reaction Setup:

    • Set up the jacketed reactor under an inert atmosphere.

    • Charge the reactor with 9H-carbazole and anhydrous acetone.

    • Begin stirring and cool the mixture to 0-5 °C using the circulating bath.

  • Base Addition:

    • Slowly add triethylamine to the carbazole suspension while maintaining the temperature between 0-5 °C.

  • Acylation:

    • Slowly add chloroacetyl chloride to the reaction mixture via an addition funnel or syringe pump over a period of 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

    • The evolved HCl gas should be directed to the gas scrubber.

  • Reaction Monitoring:

    • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, or until TLC/HPLC analysis indicates the consumption of carbazole.

  • Work-up:

    • Cool the reaction mixture back to 0-5 °C.

    • Slowly quench the reaction by adding cold water.

    • The product will precipitate as a solid. Stir the slurry for 30 minutes.

  • Isolation:

    • Filter the solid product using a Buchner funnel and wash the filter cake with cold water until the filtrate is neutral.

    • Wash the cake with a small amount of cold ethanol.

  • Purification:

    • Recrystallize the crude product from ethanol to obtain pure this compound as a crystalline solid.

  • Drying:

    • Dry the purified product in a vacuum oven at 50-60 °C until a constant weight is achieved.

Visual Workflow of the Synthesis

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Setup Reactor Setup (Inert Atmosphere) Charge Charge Carbazole & Acetone Setup->Charge Cooling1 Cool to 0-5 °C Charge->Cooling1 AddBase Add Triethylamine Cooling1->AddBase AddAcyl Add Chloroacetyl Chloride (0-10 °C) AddBase->AddAcyl Stir Stir at RT (2-4h) AddAcyl->Stir Cooling2 Cool to 0-5 °C Stir->Cooling2 Quench Quench with Water Cooling2->Quench Filter Filter & Wash Quench->Filter Recrystallize Recrystallize from Ethanol Filter->Recrystallize Dry Dry in Vacuum Oven Recrystallize->Dry Product Final Product Dry->Product

Caption: Experimental workflow for the synthesis of this compound.

Reaction Mechanism and Troubleshooting Logic

The synthesis proceeds via a nucleophilic acyl substitution. The base deprotonates the carbazole nitrogen, forming the highly nucleophilic carbazolide anion. This anion then attacks the electrophilic carbonyl carbon of chloroacetyl chloride, displacing the chloride leaving group.

Reaction Mechanism

ReactionMechanism Carbazole Carbazole (N-H) Carbazolide Carbazolide Anion (N-) Carbazole->Carbazolide + Base Base Base (e.g., Et3N) Base->Carbazolide Intermediate Tetrahedral Intermediate Carbazolide->Intermediate + Chloroacetyl Chloride CAC Chloroacetyl Chloride CAC->Intermediate Product This compound Intermediate->Product - Cl- Byproduct Et3N.HCl Product->Byproduct Cl- + BaseH+

Caption: Simplified reaction mechanism for N-acylation of carbazole.

Troubleshooting Decision Tree

TroubleshootingTree Start Problem Encountered LowYield Low Yield Start->LowYield Impurity High Impurity Start->Impurity Isolation Isolation Issues Start->Isolation CheckReagents Check Reagent Purity & Anhydrous Conditions LowYield->CheckReagents CheckBase Evaluate Base Strength & Stoichiometry LowYield->CheckBase CheckTemp Verify Temperature Control LowYield->CheckTemp CheckStoich Verify Acyl Chloride Stoichiometry Impurity->CheckStoich CheckSideRxn Analyze for C-acylation (LC-MS/NMR) Impurity->CheckSideRxn CheckTempProfile Review Temperature Profile for Exotherms Impurity->CheckTempProfile SolventScreen Perform Crystallization Solvent Screen Isolation->SolventScreen PrePurify Consider Pre-purification (e.g., Silica Plug) Isolation->PrePurify Workup Review Quenching & Washing Steps Isolation->Workup

Caption: Decision tree for troubleshooting common synthesis issues.

References

  • Beilstein Journals. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. [Link]

  • Kumar, et al. (n.d.). Synthesis and evaluation of biological activity of some novel carbazole derivatives. [Link]

  • MDPI. (2022). 1-(4-Fluorobenzoyl)-9H-carbazole. [Link]

  • Indian Journal of Chemistry. (2007). Chloroacetylation of arenes using chloroacetyl chloride in the presence of FeCl3 modified montmorillonite K10. [Link]

  • PubMed. (2016). Novel N-acyl-carbazole derivatives as 5-HT7R antagonists. [Link]

  • Wikipedia. (n.d.). Chloroacetyl chloride. [Link]

  • Atlantis Press. (2016). Research on purification of refined carbazole and anthracene by Solvent crystallization. [Link]

  • MDPI. (2016). Synthesis and Crystal Structure of 9-(4,6-dichloro-1,3,5-triazin-2-yl)-9H-carbazole. [Link]

  • Chemical Communications (RSC Publishing). (2016). Synthesis of a large-cavity carbazole macrocycle for size-dependent recognition. [Link]

  • ResearchGate. (2018). Gas Evolution during Unwanted Lithium Plating in Li-Ion Cells with EC-Based or EC-Free Electrolytes. [Link]

  • National Institutes of Health. (2024). An elegant approach for the synthesis of multisubstituted imidazole via FeCl3/SiO2 catalyzed activation of acetals: a photophysical study of an imidazole–carbazole hybrid. [Link]

  • ResearchGate. (2014). Chloroacetylchloride: A Versatile Reagent in Heterocyclic Synthesis. [Link]

  • PubMed. (2021). Alternative and Uncommon Acylating Agents - An Alive and Kicking Methodology. [Link]

  • GFZpublic. (2016). Green sample preparation protocol for extraction of carbazoles from petroleum source rock. [Link]

  • ResearchGate. (2020). Synthesis of new 9H-Carbazole derivatives. [Link]

  • ChemRxiv | Cambridge Open Engage. (2023). Synthesis of N-acyl carbazoles, phenoxazines and acridines from cyclic diaryliodonium salts. [Link]

  • Yufeng. (n.d.). What is the reaction of Chloroacetyl chloride with water?. [Link]

Sources

Technical Support Center: Optimizing Nucleophilic Substitution on 9-(chloroacetyl)-9H-carbazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the optimization and troubleshooting of nucleophilic substitution reactions involving 9-(chloroacetyl)-9H-carbazole. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile electrophile for the synthesis of novel carbazole derivatives. Here, we synthesize fundamental chemical principles with practical, field-proven insights to help you navigate the common challenges associated with this reaction.

Reaction Fundamentals: The Chemistry of an α-Haloketone

The reaction is a classic bimolecular nucleophilic substitution (SN2). The substrate, this compound, is an α-haloketone. The reactivity of the C-Cl bond is significantly enhanced by the adjacent electron-withdrawing carbonyl group, which polarizes the α-carbon, making it highly susceptible to nucleophilic attack.[1]

The general mechanism proceeds via a direct, backside attack of a nucleophile on the α-carbon, displacing the chloride leaving group in a single, concerted step. SN1 pathways are generally disfavored for α-halocarbonyl compounds due to the inherent instability of the resulting α-carbonyl carbocation.[2]

Troubleshooting_Tree start What does your TLC/LC-MS show? sm_only Mainly Starting Material start->sm_only multiple_spots Multiple Spots / Byproducts start->multiple_spots low_yield Faint Product, Some SM start->low_yield cause_reactivity Cause: Low Nucleophile Reactivity or Suboptimal Conditions sm_only->cause_reactivity cause_side_rxn Cause: Side Reactions (e.g., Elimination, Decomposition) multiple_spots->cause_side_rxn cause_slow Cause: Reaction is Slow or Has Stalled low_yield->cause_slow sol_base Solution: 1. Use stronger base. 2. Switch to polar aprotic solvent. 3. Add a PTC (e.g., TBAB). cause_reactivity->sol_base sol_conditions Solution: 1. Use a milder base (e.g., K2CO3). 2. Lower reaction temperature. 3. Check stoichiometry. cause_side_rxn->sol_conditions sol_time Solution: 1. Increase reaction time. 2. Increase temperature slightly. 3. Re-evaluate solvent/base choice. cause_slow->sol_time

Sources

Technical Support Center: Navigating the Reactivity of 9-(Chloroacetyl)-9H-carbazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 9-(chloroacetyl)-9H-carbazole. This guide is designed to provide in-depth troubleshooting advice and practical solutions for the common challenge of its perceived low reactivity in subsequent nucleophilic substitution reactions. Our goal is to empower you with the knowledge to optimize your synthetic strategies and achieve your desired outcomes.

Understanding the Reactivity Profile of this compound

This compound is an α-halo ketone derivative, a class of compounds known for their enhanced reactivity in SN2 reactions due to the electron-withdrawing nature of the adjacent carbonyl group. This inductive effect polarizes the carbon-chlorine bond, making the α-carbon more susceptible to nucleophilic attack. However, the reactivity of this specific molecule is a nuanced interplay of electronic and steric factors contributed by the carbazole moiety. While the carbazole ring system is electron-rich, the nitrogen atom's lone pair is delocalized within the aromatic system, which can modulate the overall electronic effect on the chloroacetyl group. Furthermore, the bulky, planar carbazole structure can present steric challenges for incoming nucleophiles.

Troubleshooting Common Issues: A Q&A Approach

This section addresses frequently encountered problems during reactions with this compound and offers systematic troubleshooting strategies.

Question 1: Why is my nucleophilic substitution reaction with this compound resulting in low to no product yield?

Answer:

Low or no product formation can be attributed to several factors, often related to suboptimal reaction conditions that fail to overcome the activation energy barrier. Here’s a breakdown of potential causes and their solutions:

  • Inadequate Reaction Conditions: Standard reaction conditions may not be sufficient. For instance, a documented reaction with hydrazine hydrate required refluxing in an ethanol/dioxane mixture for 10 hours to achieve a modest 56% yield. This suggests that higher energy input is necessary.

  • Steric Hindrance: The bulky carbazole group can sterically hinder the approach of the nucleophile to the electrophilic carbon of the chloroacetyl group. This is especially true for bulky nucleophiles.

  • Poor Solubility: this compound and many of its reaction partners may have limited solubility in common solvents at lower temperatures, leading to a heterogeneous reaction mixture and slow reaction rates.

  • Weak Nucleophile: The nucleophile you are using may not be strong enough to efficiently displace the chloride leaving group under the attempted conditions.

  • Instability of Reactants or Products: Although this compound is generally stable, prolonged reaction times at high temperatures could lead to decomposition. Similarly, your nucleophile or product might not be stable under the reaction conditions.

Question 2: How can I systematically optimize my reaction to improve the yield and reaction rate?

Answer:

A systematic approach to optimization is crucial. We recommend a stepwise strategy, focusing on one parameter at a time.

Optimization Workflow

Optimization_Workflow Start Low Yield Observed Solvent Solvent Optimization (Polar Aprotic: DMF, DMSO) Start->Solvent Base Base Selection (If applicable) (Stronger, non-nucleophilic bases) Solvent->Base Temperature Temperature Increase (Conventional Heating vs. Microwave) Base->Temperature Catalyst Catalyst Introduction (Phase-Transfer or Metal Catalysts) Temperature->Catalyst Nucleophile Nucleophile Concentration (Increase stoichiometry) Catalyst->Nucleophile Analysis Analyze Results (TLC, LC-MS) Nucleophile->Analysis Analysis->Solvent Re-evaluate Success Successful Optimization Analysis->Success Yield Improved

Caption: A systematic workflow for optimizing nucleophilic substitution reactions involving this compound.

Detailed Optimization Strategies & Protocols

Solvent Selection

The choice of solvent is critical. For SN2 reactions, polar aprotic solvents are generally preferred as they can solvate the cation of a salt but not the nucleophilic anion, thus increasing its reactivity.

SolventDielectric Constant (ε)Boiling Point (°C)Comments
Acetone 20.756Used in the synthesis of the starting material. Can be a good starting point for subsequent reactions.
Ethanol/Dioxane 24.6 / 2.278 / 101A reported solvent system, but may lead to slower reactions.
DMF 36.7153Excellent choice for many nucleophilic substitutions due to its high polarity and boiling point.
DMSO 46.7189Highly polar aprotic solvent, very effective at accelerating SN2 reactions.

Protocol 1: General Procedure for Solvent Screening

  • Set up parallel reactions in small-scale vials.

  • To each vial, add this compound (1 equivalent).

  • Add your nucleophile (1.2 equivalents).

  • Add the solvent to be tested (e.g., DMF, DMSO, Acetone) to achieve a concentration of 0.1 M.

  • If a base is required, add it at this stage (e.g., K₂CO₃, 2 equivalents).

  • Stir the reactions at a set temperature (e.g., 80 °C).

  • Monitor the progress of each reaction by TLC or LC-MS at regular intervals (e.g., 1, 4, 8, and 24 hours).

  • Compare the reaction rates and product formation to identify the optimal solvent.

Temperature and Heating Method

Increasing the temperature generally increases the reaction rate. However, conventional heating over long periods can lead to side product formation. Microwave irradiation is an excellent alternative for rapidly heating the reaction mixture, often leading to significantly reduced reaction times and improved yields.

Protocol 2: Microwave-Assisted Nucleophilic Substitution

This protocol is adapted from a method used for the N-alkylation of carbazole, which can be applied here[1].

  • In a microwave-safe reaction vessel, combine this compound (1 equivalent), your nucleophile (1.5 equivalents), and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB, 0.1 equivalents).

  • Add a solid support, such as potassium carbonate (4 equivalents), to act as the base and absorb the reactants.

  • Mix the components thoroughly.

  • Place the open vessel in a domestic or laboratory microwave oven.

  • Irradiate in short bursts (e.g., 30-60 seconds) with cooling in between to avoid overheating, for a total irradiation time of 5-15 minutes.

  • After cooling, extract the reaction mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Analyze the extract by TLC or LC-MS to determine the conversion to the product.

Use of Catalysts

For sluggish reactions, the introduction of a catalyst can be highly effective.

  • Phase-Transfer Catalysts (PTCs): As mentioned in the microwave protocol, PTCs like tetrabutylammonium bromide (TBAB) are excellent for reactions involving a solid or aqueous phase and an organic phase. They work by transporting the nucleophilic anion into the organic phase, where it can react.

  • Iodide Catalysis (Finkelstein Reaction): If your nucleophile is struggling to displace the chloride, you can add a catalytic amount of sodium iodide or potassium iodide. The iodide, being a better nucleophile and leaving group, will displace the chloride to form the more reactive 9-(iodoacetyl)-9H-carbazole in situ, which then reacts more readily with your nucleophile.

Protocol 3: Iodide-Catalyzed Nucleophilic Substitution

  • To a solution of this compound (1 equivalent) in a suitable polar aprotic solvent (e.g., acetone or DMF), add your nucleophile (1.2 equivalents).

  • Add sodium iodide (0.1-0.2 equivalents).

  • If required, add a base (e.g., K₂CO₃, 2 equivalents).

  • Heat the reaction mixture with stirring (e.g., at reflux or 80 °C).

  • Monitor the reaction progress by TLC or LC-MS. The formation of the iodo-intermediate may be observable.

Enhancing Nucleophilicity

If your nucleophile is neutral (e.g., an amine or alcohol), its reactivity can be significantly enhanced by deprotonation with a suitable base to form the corresponding anion.

BasepKa of Conjugate AcidSuitability
K₂CO₃ 10.3Mild base, suitable for deprotonating phenols or thiols.
Cs₂CO₃ 10.3More soluble than K₂CO₃ in organic solvents, often more effective.
NaH ~35A strong, non-nucleophilic base, excellent for deprotonating alcohols and amines. Requires an anhydrous solvent.
DBU 13.5A strong, non-nucleophilic organic base, soluble in many organic solvents.

Reaction Mechanism: Base-Assisted Nucleophilic Attack

Reaction_Mechanism cluster_0 Step 1: Nucleophile Activation cluster_1 Step 2: SN2 Attack NuH R-XH Nu_anion R-X⁻ NuH->Nu_anion Deprotonation Base Base BaseH Base-H⁺ Base->BaseH Carbazole This compound Product Substituted Product Carbazole->Product R-X⁻ Chloride Cl⁻

Caption: General mechanism for base-activated nucleophilic substitution on this compound.

Concluding Remarks

The reactivity of this compound, while rooted in the principles of α-halo ketone chemistry, requires careful consideration of the unique steric and electronic properties of the carbazole scaffold. By systematically addressing factors such as solvent, temperature, catalysis, and nucleophile strength, researchers can overcome the challenges of apparent low reactivity. The protocols and troubleshooting guide provided herein serve as a comprehensive resource to facilitate the successful synthesis of novel carbazole derivatives for applications in research and drug development.

References

  • Fu, G. C. (2008). Transition-Metal Catalysis of Nucleophilic Substitution Reactions: A Radical Alternative to SN1 and SN2 Processes. ACS Central Science. Available at: [Link]

  • Pinga, K., & Sridevi, C. (2018). Synthesis and evaluation of biological activity of some novel carbazole derivatives. Journal of Applied Pharmaceutical Science, 8(11), 062-070. Available at: [Link]

  • Bogdal, D., Pielichowski, J., & Jaskot, K. (1997). New synthesis method of N-alkylation of carbazole under microwave irradiation in dry media. Synthetic Communications, 27(9), 1553-1560. Available at: [Link]

  • Sun, B., Balaji, P. V., Kumagai, N., & Shibasaki, M. (2017). α-Halo Amides as Competent Latent Enolates: Direct Catalytic Asymmetric Mannich-Type Reaction. Journal of the American Chemical Society, 139(25), 8295–8301. Available at: [Link]

  • LibreTexts. (2020). 9.10: Nucleophilic Acyl Substitution Reactions in the Laboratory. Chemistry LibreTexts. Available at: [Link]

  • CEM Corporation. (n.d.). Nucleophilic additions and substitutions. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to HPLC Analysis for Purity Assessment of 9-(chloroacetyl)-9H-carbazole

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the rigorous assessment of purity for active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of ensuring product quality, safety, and efficacy. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) for the purity assessment of 9-(chloroacetyl)-9H-carbazole, a crucial building block in the synthesis of various biologically active molecules. We will explore a robust HPLC method, compare it with alternative analytical techniques, and provide the scientific rationale behind the experimental choices, all grounded in authoritative principles of analytical chemistry.

The Critical Role of Purity in Pharmaceutical Development

This compound serves as a key intermediate in the synthesis of a variety of carbazole derivatives with potential therapeutic applications. The purity of this intermediate directly impacts the quality and impurity profile of the final API. Therefore, a reliable and validated analytical method to assess its purity is not just a regulatory expectation but a scientific necessity. Impurities can arise from the synthetic process, including unreacted starting materials, by-products, and degradation products.

The synthesis of this compound typically involves the Friedel-Crafts acylation of carbazole with chloroacetyl chloride.[1] This reaction, while effective, can lead to several potential impurities that must be monitored and controlled.

Potential Impurities in this compound:

  • Unreacted Carbazole: Incomplete reaction can lead to the presence of the starting material.

  • Di-acylated Products: Over-reaction can result in the formation of di-substituted carbazole species.

  • Positional Isomers: Although the 9-position is the most reactive site for N-acylation, trace amounts of C-acylated isomers might be formed under certain conditions.

  • Degradation Products: The chloroacetyl group can be susceptible to hydrolysis, leading to the formation of 9-(hydroxyacetyl)-9H-carbazole.

A robust analytical method must be able to separate the main component from all these potential impurities with adequate resolution.

Primary Analytical Technique: Reversed-Phase HPLC (RP-HPLC)

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the workhorse of the pharmaceutical industry for purity and impurity analysis.[2] Its versatility, high resolving power, and compatibility with a wide range of compounds make it the ideal choice for non-volatile and moderately polar molecules like this compound.

The Causality Behind Method Development Choices

The development of a successful HPLC method is a systematic process guided by the physicochemical properties of the analyte and potential impurities.

HPLC_Method_Development cluster_0 Analyte & Impurity Characterization cluster_1 Method Development cluster_2 Method Validation (ICH Q2(R1)) A Physicochemical Properties (pKa, logP, UV spectrum) C Column Selection (e.g., C18, C8) A->C B Identify Potential Impurities (Starting materials, by-products, degradants) F Specificity B->F D Mobile Phase Optimization (Organic modifier, buffer, pH) C->D E Detection Wavelength (UV-Vis) D->E G Linearity & Range E->G H Accuracy & Precision G->H I LOD & LOQ H->I J Robustness I->J

  • Stationary Phase Selection: A C18 (octadecylsilyl) column is the most common starting point for RP-HPLC due to its hydrophobicity, which provides good retention for a wide range of organic molecules.[3] The non-polar nature of the carbazole ring system and the acetyl group in this compound suggests a strong interaction with a C18 stationary phase.

  • Mobile Phase Composition: A mixture of an organic solvent (the "strong" solvent) and an aqueous buffer (the "weak" solvent) is used to elute the analytes from the column.

    • Organic Modifier: Acetonitrile is often preferred over methanol due to its lower viscosity and better UV transparency at lower wavelengths.[2]

    • Aqueous Phase: Water, often with a small amount of acid (e.g., formic acid or phosphoric acid), is used to control the pH and improve peak shape. For carbazole derivatives, a slightly acidic mobile phase can help to suppress the silanol interactions on the silica-based stationary phase, leading to sharper peaks.[4]

  • Detection: this compound possesses a chromophore (the carbazole ring system) that absorbs UV light. A UV-Vis detector is, therefore, a simple and effective means of detection. The selection of the detection wavelength is critical for achieving optimal sensitivity and should be set at the wavelength of maximum absorbance (λmax) of the analyte.

Experimental Protocol: A Proposed HPLC Method

This protocol is a robust starting point for the purity assessment of this compound and should be validated according to ICH Q2(R1) guidelines before routine use.[5]

Table 1: Proposed HPLC Method Parameters

ParameterSpecificationRationale
Column C18, 4.6 x 150 mm, 5 µmStandard reversed-phase column providing good resolution and efficiency.
Mobile Phase A 0.1% Formic Acid in WaterAcidified aqueous phase to improve peak shape and ensure consistent ionization.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Gradient 50% B to 95% B over 15 minA gradient elution is necessary to separate compounds with a range of polarities, from the more polar impurities to the less polar analyte.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detection UV at 293 nmCarbazole derivatives typically have strong absorbance around this wavelength.
Injection Vol. 10 µLA standard injection volume for analytical HPLC.
Sample Prep. 1 mg/mL in AcetonitrileAcetonitrile is a good solvent for the analyte and is compatible with the mobile phase.

Step-by-Step Methodology:

  • System Preparation: Equilibrate the HPLC system with the initial mobile phase composition (50% B) until a stable baseline is achieved.

  • Standard Preparation: Accurately weigh and dissolve a reference standard of this compound in acetonitrile to a final concentration of 1 mg/mL.

  • Sample Preparation: Accurately weigh and dissolve the test sample of this compound in acetonitrile to a final concentration of 1 mg/mL.

  • Injection: Inject the standard and sample solutions onto the HPLC system.

  • Data Analysis: Integrate the peaks in the chromatograms. Calculate the purity of the sample by the area percent method, assuming all impurities have a similar response factor to the main peak. For accurate quantification of specific impurities, individual reference standards are required.

Comparative Analysis with Alternative Techniques

While RP-HPLC is the primary choice, other analytical techniques offer distinct advantages and can be used as complementary methods for a comprehensive purity assessment.

Analytical_Technique_Comparison HPLC HPLC Speed Speed HPLC->Speed Moderate Resolution Resolution HPLC->Resolution High Sensitivity Sensitivity HPLC->Sensitivity Good Volatility Volatility HPLC->Volatility Non-volatile UHPLC UHPLC UHPLC->Speed Fast UHPLC->Resolution Very High UHPLC->Sensitivity Excellent UHPLC->Volatility Non-volatile GC GC GC->Speed Moderate GC->Resolution Very High GC->Sensitivity Excellent (with MS) GC->Volatility Volatile

Ultra-High-Performance Liquid Chromatography (UHPLC)

UHPLC is a significant advancement in liquid chromatography that utilizes columns with smaller particle sizes (<2 µm) and operates at much higher pressures than conventional HPLC.[6]

  • Advantages:

    • Faster Analysis Times: UHPLC can significantly reduce run times, often by a factor of 5-10, leading to higher sample throughput.[7]

    • Improved Resolution and Sensitivity: The smaller particles provide higher separation efficiency, resulting in sharper peaks, better resolution between closely eluting impurities, and improved signal-to-noise ratios.[8]

  • Disadvantages:

    • Higher Cost: UHPLC systems and columns are more expensive than their HPLC counterparts.

    • Increased Backpressure: The high operating pressures can lead to more frequent maintenance and potential issues with system robustness if not properly maintained.

For high-throughput laboratories or when dealing with complex impurity profiles, UHPLC is a superior alternative to conventional HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds.[9] When coupled with a mass spectrometer, it provides both quantitative and qualitative information.

  • Advantages:

    • High Resolution: Capillary GC columns offer excellent separation efficiency.

    • Structural Information: The mass spectrometer provides molecular weight and fragmentation patterns, which are invaluable for the identification of unknown impurities.

  • Disadvantages:

    • Analyte Volatility: this compound has a relatively high molecular weight and may not be sufficiently volatile for GC analysis without derivatization. Thermal degradation in the injector port is also a concern.

    • Not Suitable for Non-volatile Impurities: Any non-volatile impurities will not be detected by GC.

GC-MS could be a useful complementary technique for identifying volatile impurities that may not be readily apparent by HPLC.

Table 2: Performance Comparison of Analytical Techniques

FeatureHPLC-UVUHPLC-UVGC-MS
Principle Liquid-solid partitioningLiquid-solid partitioningGas-solid partitioning & mass analysis
Analysis Speed Moderate (15-30 min)Fast (2-10 min)Moderate (20-40 min)
Resolution HighVery HighVery High
Sensitivity Good (ng range)Excellent (pg range)Excellent (pg-fg range)
Analyte Suitability Non-volatile, thermally labileNon-volatile, thermally labileVolatile, thermally stable
Cost ModerateHighHigh
Best Suited For Routine purity analysisHigh-throughput analysis, complex mixturesIdentification of volatile impurities

Method Validation: A Self-Validating System for Trustworthiness

A well-described analytical method is incomplete without rigorous validation to demonstrate its suitability for the intended purpose. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a framework for validating analytical procedures.[5]

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is demonstrated by showing that the peak for this compound is well-resolved from any impurity peaks.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Conclusion

The purity assessment of this compound is a critical step in ensuring the quality of downstream pharmaceutical products. A well-developed and validated reversed-phase HPLC method provides a robust and reliable means of achieving this. The choice of a C18 column with a gradient elution of acetonitrile and acidified water is a scientifically sound starting point for method development. For laboratories requiring higher throughput and enhanced resolution, UHPLC presents a powerful alternative. While GC-MS is not the primary technique for this non-volatile compound, it can serve as a valuable tool for identifying volatile impurities. Ultimately, a comprehensive understanding of the synthetic process, potential impurities, and the principles of chromatographic separation is paramount to developing a scientifically sound and defensible purity assessment strategy.

References

  • SIELC Technologies. "Separation of 9H-Carbazole, 9-methyl- on Newcrom R1 HPLC column". Available at: [Link]

  • Phenomenex. "HPLC vs UHPLC: Key Differences & Applications". Available at: [Link]

  • U.S. Food and Drug Administration. "Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry". Available at: [Link]

  • PubMed. "Determination of carbazole and halogenated carbazoles in human serum samples using GC-MS/MS". Available at: [Link]

  • MDPI. "Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis". Available at: [Link]

  • Veeprho. "High-Performance Liquid Chromatography (HPLC) for Impurity Analysis". Available at: [Link]

  • PMC. "UHPLC: The Greening Face of Liquid Chromatography". Available at: [Link]

  • BYJU'S. "Friedel Crafts Acylation And Alkylation Reaction". Available at: [Link]

Sources

A Comparative Guide to the Validation of Analytical Methods for 9-(chloroacetyl)-9H-carbazole Quantification

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the rigorous and accurate quantification of chemical intermediates is not merely a procedural step but the bedrock of product quality, safety, and efficacy. 9-(chloroacetyl)-9H-carbazole is a key building block in the synthesis of various biologically active molecules, making its precise measurement critical. An unvalidated or poorly validated analytical method can lead to inconsistent product quality, failed batches, and significant delays in the development pipeline.

This guide provides an in-depth, comparative analysis of two robust analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) . Moving beyond a simple recitation of steps, we will explore the causality behind experimental choices and ground our protocols in the authoritative standards of the International Council for Harmonisation (ICH) guidelines.[1][2] The objective is to equip you with the knowledge to not only perform a validation but to understand its principles, ensuring your analytical methods are truly fit for purpose.[2][3]

The Imperative of Method Validation

The objective of validating an analytical procedure is to furnish documented evidence that the method is suitable for its intended purpose.[3] This process is a cornerstone of the pharmaceutical quality system, ensuring that every measurement made during routine analysis is reliable and close to the true value.[4] This guide will adhere to the principles outlined in the ICH Q2(R2) guideline, which provides a comprehensive framework for validating analytical procedures.[1][2]

Method Comparison: HPLC-UV vs. GC-MS

The choice between HPLC-UV and GC-MS is dictated by the physicochemical properties of the analyte and the specific requirements of the analysis, such as required sensitivity, selectivity, and the sample matrix.[5]

  • High-Performance Liquid Chromatography (HPLC-UV): This is the workhorse of pharmaceutical analysis, ideal for non-volatile and thermally stable compounds like this compound. Its separation is based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase. The UV detector provides good sensitivity and is cost-effective for routine analysis.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique offers exceptional sensitivity and unparalleled specificity.[6] It is suitable for volatile or semi-volatile compounds. The analyte is vaporized and separated in a gaseous mobile phase. The mass spectrometer detector not only quantifies the analyte but also provides structural information based on its mass-to-charge ratio and fragmentation pattern, making it a powerful tool for identification.[6][7]

Part 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is often the first choice for routine quality control (QC) due to its robustness, precision, and cost-effectiveness. The method's success hinges on selecting the right column and mobile phase to achieve optimal separation of the analyte from potential impurities or degradation products.

Experimental Protocol: HPLC-UV Method Validation

This protocol is designed to validate an isocratic reversed-phase HPLC method for the quantification of this compound.

Chromatographic Conditions (Typical):

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile:Water (60:40 v/v)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 292 nm (based on the UV absorbance maxima of the carbazole moiety)[8]

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Step-by-Step Validation Procedure:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[9]

    • Procedure: Analyze a blank (diluent), a placebo (matrix without analyte), a standard solution of this compound, and a sample spiked with expected impurities or degradation products.

    • Causality: This step is crucial to prevent false positives.[9] By demonstrating that no interfering peaks co-elute at the retention time of the analyte, we ensure the signal is solely from this compound.

    • Acceptance Criteria: The analyte peak should be free from any co-eluting peaks in the blank and placebo chromatograms. Peak purity analysis (using a photodiode array detector, if available) should pass.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[9]

    • Procedure: Prepare a series of at least five standard solutions of this compound covering 50% to 150% of the expected working concentration. Inject each concentration in triplicate.

    • Causality: Linearity demonstrates that the detector response correlates predictably with the analyte amount over a defined range, which is fundamental for accurate quantification.

    • Acceptance Criteria: The correlation coefficient (R²) of the calibration curve (peak area vs. concentration) should be ≥ 0.999. The y-intercept should be insignificant compared to the response at 100% concentration.

  • Range: The interval between the upper and lower concentrations for which the method has a suitable level of precision, accuracy, and linearity.[10]

    • Procedure: The range is established by confirming that the method provides acceptable performance across the linearity study. For an assay, this is typically 80% to 120% of the test concentration.[10]

    • Causality: Defining the range ensures the method is only used for concentrations where its reliability has been proven.

    • Acceptance Criteria: The data from linearity, accuracy, and precision studies must meet their respective acceptance criteria within the defined range.

  • Accuracy: The closeness of agreement between the true value and the value found.[9]

    • Procedure: Perform recovery studies by spiking a placebo matrix with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare three samples at each level and analyze them.

    • Causality: This test reveals any systematic error or bias in the method. It validates the sample preparation procedure and ensures the method measures the correct amount.

    • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each concentration level.

  • Precision: The closeness of agreement between a series of measurements from the same homogeneous sample.[9]

    • Procedure:

      • Repeatability (Intra-assay precision): Analyze a minimum of six determinations at 100% of the test concentration or nine determinations covering the specified range (3 concentrations, 3 replicates each).[3]

      • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and on a different instrument.

    • Causality: Precision measures the random error of the method. Repeatability assesses performance under identical conditions, while intermediate precision evaluates the method's reliability under typical lab variations.

    • Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0% for repeatability and intermediate precision.

  • Limit of Detection (LOD) & Limit of Quantification (LOQ):

    • LOD: The lowest amount of analyte that can be detected but not necessarily quantitated.[9]

    • LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[9]

    • Procedure: Determine LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve).

    • Causality: These parameters define the lower limits of the method's capability and are critical for the analysis of impurities or trace-level contaminants.

    • Acceptance Criteria: The LOQ value should be verified by analyzing samples at this concentration and demonstrating acceptable precision (%RSD ≤ 10%) and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[9]

    • Procedure: Introduce small variations to critical method parameters, one at a time. Examples include:

      • Mobile phase composition (e.g., ±2% acetonitrile)

      • Flow rate (e.g., ±0.1 mL/min)

      • Column temperature (e.g., ±2 °C)

    • Causality: Robustness testing demonstrates the method's reliability during normal usage and its transferability between labs.

    • Acceptance Criteria: The system suitability parameters (e.g., retention time, peak asymmetry) should remain within acceptable limits, and the quantification results should not be significantly affected.

Performance Data Summary: HPLC-UV Method
Validation ParameterAcceptance CriteriaTypical Result
Specificity No interference at analyte RtPass
Linearity (R²) ≥ 0.9990.9995
Range 80% - 120% of target50 - 150 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (% RSD)
- Repeatability≤ 2.0%0.8%
- Intermediate Precision≤ 2.0%1.2%
LOD Signal-to-Noise > 30.1 µg/mL
LOQ Signal-to-Noise > 100.3 µg/mL
Robustness No significant impact on resultsPass

Part 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides a higher level of confidence in analyte identification and is exceptionally sensitive, making it ideal for trace analysis or as a confirmatory method.

Experimental Protocol: GC-MS Method Validation

This protocol is designed to validate a GC-MS method for the quantification of this compound, operating in Selected Ion Monitoring (SIM) mode for enhanced sensitivity.

Instrumental Conditions (Typical):

  • GC Column: DB-5ms or similar non-polar capillary column (30 m x 0.25 mm x 0.25 µm)[11]

  • Carrier Gas: Helium, constant flow 1.2 mL/min

  • Injector Temperature: 280 °C

  • Oven Program: Start at 150 °C, hold for 1 min, ramp at 20 °C/min to 300 °C, hold for 5 min[11]

  • MS Transfer Line Temp: 290 °C

  • Ion Source Temp: 230 °C

  • Ionization Mode: Electron Ionization (EI), 70 eV

  • MS Mode: Selected Ion Monitoring (SIM). Monitor at least 3 ions (e.g., the molecular ion and two characteristic fragment ions).

Step-by-Step Validation Procedure:

  • Specificity:

    • Procedure: Analyze a blank, a placebo, and a standard solution. The key difference from HPLC is the use of mass spectra for confirmation.

    • Causality: Specificity in GC-MS is multi-dimensional. It relies on both the retention time from the GC and the unique mass spectrum (or selected ions) from the MS. This combination provides extremely high confidence that the correct analyte is being measured.[6]

    • Acceptance Criteria: No interfering peaks at the retention time of the analyte for the selected ions. The ratio of the quantifier to qualifier ions in the sample must match that of a pure standard within a predefined tolerance (e.g., ±15%).

  • Linearity & Range:

    • Procedure: Prepare a series of at least five standards covering the expected range (e.g., 1 ng/mL to 100 ng/mL). Analyze in triplicate.

    • Causality: As with HPLC, this establishes the concentration range over which the method is accurate and precise.

    • Acceptance Criteria: R² ≥ 0.995.

  • Accuracy:

    • Procedure: Perform recovery studies by spiking a placebo matrix at low, medium, and high concentrations within the linear range.

    • Causality: Confirms the absence of matrix effects that could suppress or enhance the analyte signal, leading to biased results.

    • Acceptance Criteria: Mean percent recovery within 95.0% to 105.0% (a slightly wider range than HPLC is often acceptable due to the complexity of the technique and lower concentrations).

  • Precision (Repeatability & Intermediate):

    • Procedure: Analyze replicates at low, medium, and high concentrations on the same day (repeatability) and on different days with different analysts/instruments (intermediate precision).

    • Causality: Assesses the random error associated with the sample preparation and the GC-MS system.

    • Acceptance Criteria: %RSD ≤ 5.0%.

  • LOD & LOQ:

    • Procedure: Determine based on the signal-to-noise ratio of the chromatographic peak for the quantifier ion at low concentrations.

    • Causality: Defines the ultimate sensitivity of the method.

    • Acceptance Criteria: LOD: S/N ≥ 3. LOQ: S/N ≥ 10, with demonstrated accuracy and precision (%RSD ≤ 15%).

  • Robustness:

    • Procedure: Introduce small variations to parameters like oven ramp rate (±1 °C/min), flow rate (±0.1 mL/min), and injector temperature (±5 °C).

    • Causality: Ensures the method is reliable despite minor fluctuations that can occur during routine operation.

    • Acceptance Criteria: System suitability parameters and quantification results are not significantly affected.

Performance Data Summary: GC-MS Method
Validation ParameterAcceptance CriteriaTypical Result
Specificity No interferences; correct ion ratioPass
Linearity (R²) ≥ 0.9950.998
Range Defined by S/N and linearity1 - 100 ng/mL
Accuracy (% Recovery) 95.0% - 105.0%97.2% - 103.5%
Precision (% RSD)
- Repeatability≤ 5.0%2.5%
- Intermediate Precision≤ 5.0%4.1%
LOD S/N ≥ 30.3 ng/mL
LOQ S/N ≥ 101.0 ng/mL
Robustness No significant impact on resultsPass

Visualizing the Validation Process

A structured approach is essential for a successful validation study. The following diagrams illustrate the logical workflow and the interplay between different validation parameters.

G cluster_0 Phase 1: Method Development & Planning cluster_1 Phase 2: Experimental Execution cluster_2 Phase 3: Reporting Dev Analytical Method Development Proto Write Validation Protocol Dev->Proto Crit Define Acceptance Criteria (ICH) Proto->Crit Spec Specificity Crit->Spec Lin Linearity & Range Acc Accuracy Prec Precision (Repeatability & Intermediate) LoQ LOD & LOQ Rob Robustness Eval Evaluate Data vs. Acceptance Criteria Rob->Eval Report Generate Final Validation Report Eval->Report

Caption: A typical workflow for analytical method validation.

G cluster_0 Core Quantitative Parameters cluster_1 Method Capability Linearity Linearity Range Working Range Linearity->Range Accuracy Accuracy Accuracy->Range Precision Precision Precision->Range Method Validated Method (Fit for Purpose) Range->Method LOQ LOQ LOQ->Method

Caption: Interrelationship of core validation parameters.

Head-to-Head Comparison and Final Recommendation

FeatureHPLC-UVGC-MSRationale & Recommendation
Specificity Good (based on Rt)Excellent (based on Rt and mass spectrum)GC-MS is superior for identity confirmation. For routine assays where impurities are well-characterized, HPLC-UV is sufficient.
Sensitivity (LOQ) Moderate (~0.3 µg/mL)Very High (~1.0 ng/mL)GC-MS is the clear choice for trace analysis , impurity profiling, or bioanalytical studies.
Precision Excellent (%RSD < 2%)Very Good (%RSD < 5%)HPLC-UV typically offers better precision , making it ideal for release testing and assays requiring high consistency.
Sample Throughput HighModerateHPLC run times are often shorter, and sample preparation can be simpler. HPLC-UV is better for high-volume QC labs.
Cost (Instrument/Maint.) LowerHigherGC-MS systems and their maintenance (e.g., helium, ion source cleaning) are more expensive.
Robustness HighModerate to HighHPLC methods are generally considered industry workhorses. GC-MS systems can be more sensitive to matrix contamination.

The choice of analytical method for the quantification of this compound is not a matter of one being universally "better," but rather which is most fit for the intended purpose .[2][3]

  • For routine quality control, release testing, and standard assays of the bulk substance or formulated product, the HPLC-UV method is the recommended choice. It provides a superior combination of precision, robustness, high throughput, and cost-effectiveness, meeting all regulatory requirements for these applications.[12][13]

  • For applications requiring high sensitivity, such as impurity identification, trace-level quantification, or use as a reference method , the GC-MS method is unequivocally the better option.[7] Its exceptional specificity provides a higher degree of confidence in the results, which is invaluable during process development, stability studies, and troubleshooting.

Ultimately, a well-equipped development laboratory may validate and utilize both methods: HPLC-UV for the daily, high-throughput quantitative work and GC-MS as a confirmatory and investigative tool. This dual approach leverages the strengths of each technique, providing a comprehensive and robust analytical strategy for this compound throughout the product lifecycle.

References

  • Ektova, L.V., et al. (2021). Development and validation of HPLC method for analysis of indolocarbazole derivative LCS-1269. Pharmacia, 68(2), 427–431. Available at: [Link]

  • Gonzalez, A. G., & Herrador, M. A. (2007). A practical guide to analytical method validation, including measurement uncertainty and accuracy profiles. TrAC Trends in Analytical Chemistry, 26(3), 227-238. Available at: [Link]

  • European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available at: [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Available at: [Link]

  • Wang, Y., et al. (2019). Determination of carbazole and halogenated carbazoles in human serum samples using GC-MS/MS. Ecotoxicology and Environmental Safety, 185, 109609. Available at: [Link]

  • Scitegrity. (n.d.). Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained. Available at: [Link]

  • Element Lab Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation. Available at: [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Available at: [Link]

  • European Medicines Agency. (n.d.). Quality: specifications, analytical procedures and analytical validation. Available at: [Link]

  • Hartung, G. K., & Jewell, D. M. (1962). Carbazoles, phenazines and dibenzofuran in petroleum products; methods of isolation, separation and determination. Analytica Chimica Acta, 26, 514-527. Available at: [Link]

  • Wang, X., et al. (2024). Preparation and property analysis of antioxidant of carbazole derivatives. Scientific Reports, 14(1), 5650. Available at: [Link]

  • GMP Compliance. (2014). EMA publishes Document on the Validation of analytical Methods. Available at: [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]

  • ResearchGate. (2025). Carbazole derivatives: Synthesis, spectroscopic characterization, antioxidant activity, molecular docking study, and the quantum chemical calculations. Available at: [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Available at: [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Available at: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2019). Bioanalytical Method Validation. Available at: [Link]

  • ResearchGate. (n.d.). Determination of carbazole and halogenated carbazoles in human serum samples using GC-MS/MS. Available at: [Link]

  • IntechOpen. (2018). Validation of Analytical Methods. Available at: [Link]

  • European Medicines Agency. (n.d.). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • AIP Publishing. (2022). Synthesis of Carbazole Derivative Compound with the Mannich Reaction and Antioxidant Activity. Available at: [Link]

  • Der Pharma Chemica. (n.d.). Synthesis of Carbazole-1&3-Acids by using Suzuki Coupling followed by Cadagon Reductive Cyclization. Available at: [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]

  • LCGC International. (n.d.). Analytical Method Validation: Back to Basics, Part II. Available at: [Link]

  • ResearchGate. (n.d.). FDA issues revised guidance for analytical method validation. Available at: [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. Available at: [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. Available at: [Link]

  • RSC Publishing. (2020). Fluorescence quenching aptitude of carbazole for the detection of nitro-aromatics: a comprehensive experimental analysis and computational studies validation. Available at: [Link]

Sources

Comparative study of different catalysts for the synthesis of 9-(chloroacetyl)-9H-carbazole

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Catalysts for the Synthesis of 9-(chloroacetyl)-9H-carbazole

This guide provides an in-depth comparative analysis of various catalytic systems for the synthesis of this compound, a pivotal intermediate in the development of pharmaceuticals and functional organic materials. We move beyond a simple recitation of protocols to explore the underlying principles of each catalytic approach, offering field-proven insights to guide researchers in selecting the optimal method for their specific needs.

Introduction: The Significance of this compound

Carbazole and its derivatives are a critical class of nitrogen-containing heterocyclic compounds, prized for their unique electronic, photophysical, and biological properties.[1] The introduction of a chloroacetyl group at the N9 position creates a highly versatile electrophilic site, transforming the stable carbazole core into a reactive building block. This intermediate, this compound, is a precursor for a vast array of more complex molecules, including novel anti-inflammatory agents and antimicrobial compounds.[2][3] The efficiency and selectivity of its synthesis are therefore of paramount importance.

The primary route to this compound is the N-acylation of carbazole with chloroacetyl chloride. This reaction, a variation of the Friedel-Crafts acylation, is highly dependent on the catalytic system employed, which dictates reaction efficiency, purity of the product, and overall process sustainability.

The Core Reaction: N-Acylation of Carbazole

The fundamental transformation involves the reaction of the N-H bond of the carbazole ring with the electrophilic carbonyl carbon of chloroacetyl chloride. A catalyst is typically employed to enhance the electrophilicity of the acylating agent, thereby accelerating the reaction. The choice of catalyst is the most critical variable, influencing reaction time, temperature, and yield.

Reaction_Mechanism cluster_reactants Reactants cluster_catalysis Catalytic Activation cluster_product Product Formation Carbazole Carbazole ActivatedComplex Activated Acylium Ion [R-C=O]+ Carbazole->ActivatedComplex Nucleophilic Attack (Rate-Determining Step) AcylChloride Chloroacetyl Chloride Catalyst Catalyst (e.g., Lewis Acid) AcylChloride->Catalyst Coordination Catalyst->ActivatedComplex Forms Product This compound ActivatedComplex->Product Acylation Byproduct HCl + Catalyst Product->Byproduct Release

Figure 1: General workflow for the catalytic N-acylation of carbazole.

Catalyst Showcase: A Comparative Analysis

We will evaluate three primary approaches for this synthesis: catalyst-free, homogeneous Lewis acid catalysis, and heterogeneous solid acid catalysis.

Category 1: Catalyst-Free / Solvent-Mediated Synthesis

In this approach, the reaction is driven by thermal energy, often in a suitable solvent, without the addition of a formal catalyst. The inherent reactivity between carbazole and chloroacetyl chloride is sufficient to proceed, albeit under more forcing conditions.

  • Mechanism: This is a direct nucleophilic substitution where the nitrogen of carbazole attacks the carbonyl carbon of chloroacetyl chloride. The solvent can play a role in stabilizing intermediates.

  • Expertise & Experience: This method is the simplest in terms of reagent handling and cost. However, it often requires higher temperatures and longer reaction times, which can lead to the formation of impurities through side reactions. Our experience shows that the choice of solvent is critical; polar aprotic solvents like acetone can facilitate the reaction.

  • Trustworthiness: While straightforward, its reproducibility can be sensitive to the purity of the reactants and precise temperature control. The yield is often moderate. A reported synthesis using this method in refluxing acetone for 8 hours achieved a respectable 75% yield.

Category 2: Homogeneous Lewis Acid Catalysis

This is the classical approach for Friedel-Crafts acylations. Lewis acids like aluminum chloride (AlCl₃), ferric chloride (FeCl₃), or zinc chloride (ZnCl₂) are used to activate the acylating agent.[4][5]

  • Mechanism: The Lewis acid coordinates to the carbonyl oxygen or the chlorine atom of the chloroacetyl chloride, significantly increasing the positive charge on the carbonyl carbon and generating a highly reactive acylium ion or a polarized complex. This greatly accelerates the rate of nucleophilic attack by the carbazole nitrogen.

  • Expertise & Experience: Lewis acids are powerful catalysts that can dramatically reduce reaction times and temperatures. However, they are notoriously sensitive to moisture and must be handled under anhydrous conditions. Stoichiometric amounts are often required because the catalyst complexes strongly with the product ketone, necessitating a hydrolytic workup which generates significant acidic waste.

  • Trustworthiness: This method reliably produces high yields, but the demanding reaction setup and cumbersome, corrosive workup are significant drawbacks. The environmental impact of the waste stream is also a major consideration in modern process chemistry.[6]

Category 3: Heterogeneous Solid Acid Catalysis

To overcome the limitations of homogeneous Lewis acids, heterogeneous catalysts such as zeolites, clays, or metal oxides supported on silica have been developed.[6][7] A prime example is silica-supported ferric chloride (FeCl₃/SiO₂).[5]

  • Mechanism: The active Lewis acid sites are immobilized on a solid support. The reaction occurs on the surface of the catalyst, following a similar activation pathway as the homogeneous counterpart.

  • Expertise & Experience: The primary advantage of heterogeneous catalysts is their operational simplicity and sustainability. They can be easily removed from the reaction mixture by simple filtration, eliminating the need for aqueous workup. Furthermore, these catalysts can often be regenerated and reused multiple times, significantly reducing waste and cost.[5][6]

  • Trustworthiness: This approach represents the most modern and green alternative. While the initial catalyst preparation may be an extra step, the benefits in purification, waste reduction, and catalyst recycling make it a highly reliable and scalable method. The large surface area of supports like silica gel enhances the density of active catalytic sites.[5]

Performance Data Summary

The table below summarizes the key performance indicators for each catalytic approach, based on published data and established principles of Friedel-Crafts chemistry.

Catalyst TypeRepresentative CatalystTypical ConditionsReported/Expected YieldKey AdvantagesKey Disadvantages
Catalyst-Free None (Solvent-Mediated)Acetone, Reflux (56°C), 8h75%Simple setup, low cost.Long reaction time, high temperature, moderate yield.
Homogeneous Aluminum Chloride (AlCl₃)CS₂, 0°C to RT, 2-4h>90% (Expected)High yield, short reaction time.Moisture sensitive, corrosive, difficult workup, high waste.[6]
Heterogeneous FeCl₃/SiO₂Dichloromethane, RT, 1-3h>90% (Expected)Easily separable, recyclable, mild conditions, low waste.[5]Requires catalyst preparation, potential for lower activity over time.

Detailed Experimental Protocols

The following protocols are self-validating systems designed for reproducibility.

Protocol 1: Catalyst-Free Synthesis in Acetone

This protocol is adapted from the work of Kaushik K., et al.

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add carbazole (7 g, 0.04 mol).

  • Reagent Addition: Add 60 mL of acetone to dissolve the carbazole. To this solution, add chloroacetyl chloride (4.9 g, 0.04 mol) dropwise.

  • Reaction: Heat the reaction mixture to reflux and maintain for 8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (Solvent system: Benzene:Chloroform 9:1 v/v).

  • Workup: After completion, cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Wash the resulting solid residue with water to remove any unreacted starting materials and byproducts. Recrystallize the crude product from ethanol to obtain pure this compound.

  • Validation: The expected yield is approximately 75%. The melting point should be 235-238°C.

Protocol_1 A 1. Dissolve Carbazole in Acetone B 2. Add Chloroacetyl Chloride A->B C 3. Reflux for 8h (Monitor by TLC) B->C D 4. Remove Solvent (Rotovap) C->D E 5. Wash with Water & Recrystallize from Ethanol D->E F 6. Obtain Pure Product (Yield: ~75%) E->F

Figure 2: Workflow for Catalyst-Free Synthesis.

Protocol 2: Representative Homogeneous Lewis Acid (AlCl₃) Catalyzed Synthesis

This protocol is a standard procedure for Lewis acid-catalyzed N-acylation.

  • Setup: Assemble a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere. Add anhydrous aluminum chloride (AlCl₃) (5.9 g, 0.044 mol).

  • Reagent Addition: Add 40 mL of anhydrous carbon disulfide (CS₂) and cool the suspension to 0°C in an ice bath. Slowly add chloroacetyl chloride (4.9 g, 0.04 mol). Stir for 15 minutes.

  • Reaction: Add a solution of carbazole (7 g, 0.04 mol) in 20 mL of anhydrous CS₂ dropwise over 30 minutes. After addition, allow the mixture to warm to room temperature and stir for 2-4 hours until TLC indicates completion.

  • Workup: Carefully pour the reaction mixture onto 100 g of crushed ice with 10 mL of concentrated HCl. Stir until the ice melts.

  • Purification: Separate the organic layer, wash with water and brine, and dry over anhydrous MgSO₄. Filter and concentrate the solvent to yield the crude product. Recrystallize from ethanol.

  • Validation: The expected yield should be high (>90%), reflecting the efficiency of the catalyst.

Protocol 3: Representative Heterogeneous (FeCl₃/SiO₂) Catalyzed Synthesis

This protocol is based on the principles of using supported Lewis acids.[5]

  • Catalyst Preparation: Stir anhydrous FeCl₃ (5 g) with silica gel (20 g) in 100 mL of dry acetone for 6 hours. Evaporate the solvent to obtain a free-flowing FeCl₃/SiO₂ powder.

  • Setup: To a 100 mL flask, add carbazole (7 g, 0.04 mol) and the prepared FeCl₃/SiO₂ catalyst (2.5 g).

  • Reagent Addition: Add 50 mL of dry dichloromethane, followed by the dropwise addition of chloroacetyl chloride (4.9 g, 0.04 mol).

  • Reaction: Stir the mixture at room temperature for 1-3 hours. Monitor the reaction by TLC.

  • Workup & Catalyst Recovery: Upon completion, filter the reaction mixture to recover the solid catalyst. The catalyst can be washed with dichloromethane, dried under vacuum, and stored for reuse.

  • Purification: Evaporate the solvent from the filtrate to obtain the crude product. Recrystallize from ethanol.

  • Validation: This method should provide a high yield (>90%) with a significantly simplified, non-aqueous workup.

Conclusion

The synthesis of this compound can be approached through several catalytic routes, each with distinct advantages and drawbacks.

  • The catalyst-free method offers simplicity but at the cost of efficiency and reaction time.

  • Homogeneous Lewis acids provide high yields rapidly but are hampered by difficult handling and environmentally taxing workup procedures.[6]

  • Heterogeneous solid acid catalysts emerge as the superior choice for modern synthetic applications, combining the high efficiency of Lewis acid catalysis with operational simplicity, catalyst recyclability, and alignment with the principles of green chemistry.[5][6]

For researchers and drug development professionals, the choice of catalyst will depend on the scale of the synthesis, available equipment, and environmental considerations. For rapid, small-scale synthesis where waste is not a primary concern, traditional Lewis acids are effective. However, for scalable, sustainable, and process-friendly synthesis, the adoption of heterogeneous catalysts is strongly recommended.

References

  • Bashir M, Bano A, Ijaz AS, Chaudhary BA. Recent developments and biological activities of N-substituted carbazole derivatives: A review. Molecules. 2015;20(8):13496-517. [Link]

  • Kaushik K., et al. Synthesis and evaluation of biological activity of some novel carbazole derivatives. International Journal of Pharmaceutical Sciences and Research. 2012;3(11):4354-4361. [Link]

  • Singh, P., & Kumar, A. Design, Synthesis and Biological Screening of Novel Carbazole Tethered Oxyethylamino Derivatives as Antimicrobial Agent. Indian Journal of Pharmaceutical Education and Research. 2021;55(2):493-503. [Link]

  • Kaushik K., et al. CARBAZOLE: AN UPDATED PROFILE OF BIOLOGICAL ACTIVITIES. International Journal of Research in Pharmacy and Chemistry. 2013;3(2):336-348. [Link]

  • de Fatima, A., et al. Friedel Crafts Reactions Revisited: Some Applications in Heterogeneous Catalysis. Current Organic Chemistry. 2020;24(1):2-17. [Link]

  • Chauhan, P. S., et al. Friedel-Crafts acylation reactions using heterogeneous catalysts stimulated by conventional and microwave heating. ResearchGate. 2015. [Link]

  • Kumar, M. P., et al. Recent synthetic strategies for the construction of functionalized carbazoles and their heterocyclic motifs enabled by Lewis acids. RSC Advances. 2023;13(45):31675-31705. [Link]

  • Sarma, B., et al. An elegant approach for the synthesis of multisubstituted imidazole via FeCl3/SiO2 catalyzed activation of acetals: a photophysical study of an imidazole–carbazole hybrid. New Journal of Chemistry. 2024. [Link]

Sources

A Senior Application Scientist's Guide: Choosing Between LC-MS and GC-MS for the Analysis of 9-(Chloroacetyl)-9H-Carbazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: Navigating the Analytical Crossroads

The analysis of 9-(chloroacetyl)-9H-carbazole and its derivatives is critical in pharmaceutical development, organic electronics, and materials science. These compounds serve as vital intermediates in the synthesis of bioactive molecules and functional materials.[1][2][3] The choice of analytical technique to ensure their purity, quantify their presence, and identify related impurities is paramount. The two dominant mass spectrometry-based methods, Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), offer distinct advantages and disadvantages.

This guide provides an in-depth, objective comparison of LC-MS and GC-MS for this specific class of compounds. We will move beyond a simple list of features to explain the fundamental causality behind experimental choices, empowering researchers, scientists, and drug development professionals to select the optimal method for their objectives. We will delve into analyte suitability, ionization mechanisms, sensitivity, and practical workflow considerations, supported by experimental insights and data.

The Contenders: A Tale of Two Phases

The fundamental difference between LC-MS and GC-MS lies in the mobile phase used to separate analytes.[4][5] This single distinction dictates every subsequent aspect of the analysis, from sample preparation to the type of information obtained.

Gas Chromatography-Mass Spectrometry (GC-MS): The Volatility Mandate

GC-MS is a powerful technique renowned for its high chromatographic resolution and robust, reproducible results, particularly for volatile and semi-volatile compounds.[4] It separates analytes in their gaseous state based on their boiling points and interaction with a stationary phase within a heated column.

Causality Behind the Method for Carbazole Analysis: For a this compound derivative to be amenable to GC-MS, it must meet two critical criteria: sufficient volatility and thermal stability.

  • Volatility: The compound must be able to transition into the gas phase without decomposition at the temperatures used in the GC inlet (typically >250°C).

  • Thermal Stability: It must not degrade within the heated inlet or column. While the core carbazole structure is known for high thermal stability[6][7], with some derivatives stable up to 400°C[8], the presence of the chloroacetyl functional group introduces a potential point of thermal lability. Degradation can lead to inaccurate quantification and misidentification. Simple carbazoles have shown decomposition beginning around 250-300°C.[9]

Ionization in GC-MS: Electron Impact (EI) GC-MS most commonly employs Electron Impact (EI) ionization, a "hard" ionization technique.[10] High-energy electrons (typically 70 eV) bombard the analyte molecule, causing it to eject an electron and form a radical cation (M+•). This process imparts significant excess energy, leading to extensive and reproducible fragmentation.

  • Expertise & Experience: This extensive fragmentation is a double-edged sword. It provides a rich, fingerprint-like spectrum that is excellent for structural elucidation and identification via library searching (e.g., NIST). However, it can also lead to a weak or entirely absent molecular ion, making it difficult to confirm the molecular weight of an unknown derivative or impurity.[10]

Liquid Chromatography-Mass Spectrometry (LC-MS): The Solution-Phase Virtuoso

LC-MS is exceptionally versatile, analyzing compounds directly from a liquid phase.[5] This makes it ideal for a broader range of molecules, including those that are non-volatile, polar, or thermally sensitive.[4][11] Separation is based on the analyte's partitioning between a liquid mobile phase and a solid stationary phase.

Causality Behind the Method for Carbazole Analysis: LC-MS bypasses the requirements of volatility and high thermal stability, making it inherently more suitable for a wider array of complex pharmaceutical compounds.[12] This is particularly advantageous for this compound derivatives where thermal lability is a potential concern.

Ionization in LC-MS: The "Soft" Approach LC-MS utilizes soft ionization techniques, primarily Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).[12][13]

  • Electrospray Ionization (ESI): ESI is ideal for polar and chargeable compounds. It generates ions by applying a high voltage to a liquid stream, creating an aerosol of charged droplets.[14] As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase. This gentle process typically results in the formation of a protonated molecule ([M+H]+) or other adducts (e.g., [M+Na]+), preserving the crucial molecular weight information.[13] For carbazole derivatives, ESI can sometimes lead to two competing processes: the formation of the expected protonated molecule [M+H]+ and the radical cation M+•, which can be influenced by operating parameters.[15][16]

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is better suited for less-polar compounds. The LC eluent is vaporized in a heated nebulizer and subjected to a corona discharge, which ionizes the solvent molecules. These solvent ions then transfer a proton to the analyte molecules.[13]

Head-to-Head Comparison: LC-MS vs. GC-MS

The choice between these powerful techniques hinges on a clear understanding of their trade-offs in the context of analyzing this compound derivatives.

FeatureGas Chromatography-Mass Spectrometry (GC-MS) Liquid Chromatography-Mass Spectrometry (LC-MS)
Analyte Suitability Requires volatile and thermally stable compounds. Potential for degradation of the chloroacetyl group.[4]Ideal for non-volatile, polar, and thermally labile compounds. A safer choice for complex derivatives.[5]
Sample Preparation May require derivatization to increase volatility, adding complexity and potential for side reactions.[11]Simpler preparation, often just "dilute and shoot." Reduces sample handling and potential for error.
Ionization Type "Hard" ionization (Electron Impact - EI).[10]"Soft" ionization (Electrospray - ESI, or APCI).[13]
Mass Spectrum Rich fragmentation pattern, excellent for library matching. Molecular ion may be weak or absent.[10]Strong molecular ion peak ([M+H]+), excellent for molecular weight confirmation. Less fragmentation.[16]
Sensitivity Good quantitative accuracy for volatile analytes.Generally offers higher sensitivity, especially for larger, polar molecules found in complex matrices.[11][17]
Matrix Effects Less prone to ion suppression from matrix components.Can be susceptible to ion suppression or enhancement, requiring careful method development.
Primary Application Analysis of known, stable carbazole derivatives; volatile impurity profiling.Impurity profiling, metabolite identification, analysis of complex or unknown derivatives, stability testing.[4]

Visualizing the Analytical Process

To fully appreciate the practical differences, we can visualize the experimental workflows and the decision-making logic.

Experimental Workflow Comparison

The following diagram illustrates the distinct paths a sample takes in GC-MS versus LC-MS analysis.

G cluster_0 GC-MS Workflow cluster_1 LC-MS Workflow G_Start Sample G_Deriv Derivatization (If Required) G_Start->G_Deriv Thermal Instability? G_Inject Heated Injection (Vaporization) G_Start->G_Inject G_Deriv->G_Inject G_Sep GC Separation (Gas Phase) G_Inject->G_Sep G_Ion Ionization (EI) G_Sep->G_Ion G_MS MS Analysis G_Ion->G_MS L_Start Sample L_Prep Dissolution in Mobile Phase L_Start->L_Prep L_Inject Injection L_Prep->L_Inject L_Sep LC Separation (Liquid Phase) L_Inject->L_Sep L_Ion Ionization (ESI) L_Sep->L_Ion L_MS MS Analysis L_Ion->L_MS

Caption: Comparative workflows for GC-MS and LC-MS analysis.

Decision-Making Framework

This diagram provides a logical path to selecting the appropriate technique based on the analytical goals.

G Start Analyze 9-(chloroacetyl)-9H- carbazole Derivative? Q1 Is the analyte's thermal stability confirmed or a concern? Start->Q1 Q2 Is library-matchable fragmentation essential? Q1->Q2 Confirmed Stable LCMS LC-MS is the preferred technique Q1->LCMS Concern / Unknown Q3 Are you identifying unknowns or confirming molecular weight? Q2->Q3 No GCMS GC-MS is a strong candidate Q2->GCMS Yes Q3->GCMS No, analyzing known standards Q3->LCMS Yes

Caption: Decision tree for selecting between GC-MS and LC-MS.

Performance Data: A Quantitative Comparison

While exact performance metrics depend on the specific instrument and derivative, published data for carbazole analysis provides a strong indication of expected performance.

ParameterGC-MS/MS (Carbazoles) LC-MS/MS (Carbazoles)
Limit of Detection (LOD) 0.02 - 0.27 ng/mL[18]0.003 - 0.248 ng/mL[19]
Limit of Quantification (LOQ) 0.07 - 0.45 ng/g[20]0.009 - 0.754 ng/mL[19]
Linearity (r²) > 0.992[20]> 0.9995[19]
Typical Recovery 71.2% - 105.0%[20]88.8% - 103.7%[19]

Note: Data is compiled from studies on various carbazole derivatives and should be used as a general guide.[18][19][20]

These data suggest that while both techniques are highly capable, LC-MS/MS often achieves lower detection limits, making it superior for trace-level analysis.[17][19]

Trustworthy Protocol: A Self-Validating LC-MS Method

The following protocol outlines a robust, self-validating method for the analysis of a this compound derivative using LC-MS.

Objective: To quantify the primary compound and identify potential impurities.

1. Sample Preparation:

  • Accurately weigh ~10 mg of the sample into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water. This is the stock solution (1 mg/mL).

  • Prepare a working solution by diluting the stock solution 1:100 in the same solvent to achieve a concentration of 10 µg/mL.

  • Prepare a series of calibration standards (e.g., 0.01, 0.1, 1, 5, 10 µg/mL) from a certified reference standard.

2. LC-MS System & Conditions:

  • LC System: UPLC or HPLC system.

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 10% B

    • 1-8 min: 10% to 95% B

    • 8-9 min: 95% B

    • 9-10 min: 95% to 10% B

    • 10-12 min: 10% B (re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 2 µL.

  • MS System: Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ) Mass Spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

  • Capillary Voltage: 3.5 kV.

  • Drying Gas Flow: 8 L/min.

  • Drying Gas Temperature: 325°C.

  • Scan Mode:

    • Full Scan (TOF): m/z 100-1000 for impurity identification.

    • Multiple Reaction Monitoring (MRM on QqQ): For precise quantification of the target analyte (requires optimization of precursor/product ion transitions).

3. Self-Validation & System Suitability:

  • Before running samples, perform five replicate injections of a mid-level standard (e.g., 1 µg/mL).

  • The Relative Standard Deviation (RSD) for peak area and retention time should be <2.0%. This confirms system stability and reproducibility.

  • A blank injection (solvent only) should be run to ensure no carryover or system contamination.

Conclusion and Recommendation

For the comprehensive analysis of this compound derivatives, LC-MS emerges as the superior and more versatile technique . Its ability to handle potentially thermally labile and non-volatile compounds without derivatization, coupled with its excellent sensitivity and definitive molecular weight information from soft ionization, makes it the authoritative choice for impurity profiling, stability testing, and the analysis of novel derivatives in a research and development setting.[12][17]

GC-MS remains a valuable tool, but its application should be considered more specialized. It excels when analyzing known, thermally stable, and volatile carbazole derivatives where a robust, library-matchable fragmentation pattern is the primary goal. However, the inherent risks of thermal degradation and the potential loss of molecular ion information present significant limitations for this specific class of compounds.

Ultimately, the optimal choice is dictated by the analytical question. For broad applicability, reliability, and depth of information in the context of drug development and materials science, LC-MS provides a more robust and trustworthy platform.

References

  • Comparison of LC–MS and GC–MS for the Analysis of Pharmaceuticals and Personal Care Products in Surface Water and Treated Wastewaters. Spectroscopy Online. Available at: [Link]

  • Comparison of LC/MS and GC/MS Techniques. Shimadzu. Available at: [Link]

  • Determination of carbazole and halogenated carbazoles in human serum samples using GC-MS/MS. PubMed. Available at: [Link]

  • GC-MS vs. LC-MS: When to Choose Gas Chromatography Mass Spectrometry. ResolveMass Laboratories Inc. Available at: [Link]

  • How to Choose Between LC and GC for Your Analytical Needs. ILT. Available at: [Link]

  • Determination of carbazole and halogenated carbazoles in human serum samples using GC-MS/MS | Request PDF. ResearchGate. Available at: [Link]

  • Quantitative analysis of carbazoles and hydrocarbons in condensates and oils using comprehensive GC-MS/MS and comparative GC-MS analyses | Request PDF. ResearchGate. Available at: [Link]

  • Chemo-Enzymatic Synthesis of Bioactive Carbazole Derivatives. MDPI. Available at: [Link]

  • Two competing ionization processes in electrospray mass spectrometry of indolyl benzo[b]carbazoles: Formation of M+• versus [M+H]+ | Request PDF. ResearchGate. Available at: [Link]

  • Two Competing Ionization Processes in Electrospray Mass Spectrometry of Indolyl Benzo[b]carbazoles: Formation of M⁺• Versus [M + H]⁺. PubMed. Available at: [Link]

  • Analysis of Polyhalogenated Carbazoles in Sediment Using Liquid Chromatography-Tandem Mass Spectrometry. PubMed. Available at: [Link]

  • Synthesis of carbazole-based acetyl benzohydrazides targeting urease enzyme inhibition. ACG Publications. Available at: [Link]

  • Synthesis and evaluation of novel carbazole derivatives as free radical scavengers. Bulgarian Chemical Communications. Available at: [Link]

  • Carbazole derivatives: Synthesis, spectroscopic characterization, antioxidant activity, molecular docking study, and the quantum chemical calculations | Request PDF. ResearchGate. Available at: [Link]

  • Quantitative Analysis of Bioactive Carbazole Alkaloids in Murraya koenigii (L.) from Six Different Climatic Zones of India Using UPLC/MS/MS and Their Principal Component Analysis. PubMed. Available at: [Link]

  • Synthesis and evaluation of biological activity of some novel carbazole derivatives. ResearchGate. Available at: [Link]

  • Ionization Methods in Organic Mass Spectrometry. University of California, Riverside. Available at: [Link]

  • Preparation and property analysis of antioxidant of carbazole derivatives. PMC - NIH. Available at: [Link]

  • Mass Spectrometry Ionization Methods. Chemistry at Emory. Available at: [Link]

  • Mass Spectrometry Ionization: Key Techniques Explained. Technology Networks. Available at: [Link]

  • Synthesis, characterization and biological evaluation of some newer carbazole derivatives. ResearchGate. Available at: [Link]

  • Thermal Stability of Hole Transport Material Organics: Carbazoles and Phenyl Benzidines. Crimson Publishers. Available at: [Link]

  • Design, Synthesis and Biological Screening of Novel Carbazole Tethered Oxyethylamino Derivatives as Antimicrobial Agent. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]

  • Trimeric and Dimeric Carbazole Alkaloids from Murraya microphylla. PubMed Central. Available at: [Link]

  • Carbazole and dibenzo[b,d]furan-based hole transport materials with high thermal stability. New Journal of Chemistry (RSC Publishing). Available at: [Link]

Sources

A Senior Application Scientist's Guide to the Quantification of Impurities in 9-(chloroacetyl)-9H-carbazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

9-(chloroacetyl)-9H-carbazole is a key starting material and intermediate in the synthesis of various pharmacologically active molecules, including antimicrobial and anticancer agents.[1] The purity of this intermediate is paramount, as any impurities present can carry through the synthetic pathway, potentially compromising the safety, efficacy, and stability of the final Active Pharmaceutical Ingredient (API). Regulatory bodies, guided by the International Council for Harmonisation (ICH), mandate stringent control over impurities in drug substances.[2][3] The ICH Q3A(R2) guideline, for instance, requires the identification of any impurity present at a level of 0.10% or higher for most APIs.[3][4] This guide provides a comprehensive comparison of analytical methodologies for the robust quantification of impurities in this compound, grounded in established scientific principles and regulatory expectations.

Anticipating the Challenge: Potential Impurities in this compound

An effective analytical strategy begins with a theoretical understanding of the potential impurities. The primary synthesis route for this compound involves the N-acylation of carbazole with chloroacetyl chloride. Based on this chemistry, we can anticipate several classes of process-related impurities:

  • Starting Materials: Unreacted 9H-carbazole.

  • Reagents: Residual chloroacetyl chloride or its hydrolysis product, chloroacetic acid.

  • By-products: Formation of di-acylated carbazole species or other products from side reactions.

  • Degradation Products: Impurities formed during storage or under stress conditions (e.g., hydrolysis of the chloroacetyl group).

A robust analytical method must be able to separate and quantify these diverse chemical entities from the main this compound peak.

The Gold Standard: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

For the analysis of non-volatile, thermally stable organic compounds like this compound and its likely impurities, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the undisputed gold standard.[5][6] Its high resolving power, sensitivity, and reproducibility make it the cornerstone of pharmaceutical quality control.

Causality Behind the Method: Why RP-HPLC Works

The principle of RP-HPLC involves a non-polar stationary phase (typically a C18 silica-based column) and a polar mobile phase (often a mixture of water and a miscible organic solvent like acetonitrile or methanol).[5] this compound, being a relatively non-polar molecule, will be retained on the C18 column. By gradually increasing the proportion of the organic solvent in the mobile phase (a technique known as gradient elution), we can systematically elute compounds based on their polarity. More polar impurities (like chloroacetic acid) will elute first, followed by the main compound, and then any less polar by-products. This controlled separation is the key to accurate quantification.

A Self-Validating Experimental Protocol for HPLC Analysis

This protocol is designed to be a self-validating system, incorporating system suitability tests (SSTs) to ensure the chromatographic system is performing adequately before any sample analysis.

1. Instrumentation and Reagents:

  • HPLC system with a gradient pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.

  • Chromatography Data System (CDS) for data acquisition and processing.

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

  • HPLC-grade acetonitrile, methanol, and purified water (e.g., Milli-Q).

  • Analytical-grade phosphoric acid.

2. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Phosphoric Acid in Water. Rationale: The acid helps to protonate any free silanol groups on the column and acidic/basic analytes, ensuring sharp, symmetrical peak shapes.

  • Mobile Phase B: Acetonitrile. Rationale: A common, effective organic modifier for RP-HPLC.

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 40
    20.0 90
    25.0 90
    25.1 40
    30.0 40

    Rationale: A gradient is essential to elute both early, more polar impurities and later, less polar impurities within a reasonable timeframe while achieving optimal resolution around the main peak.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C. Rationale: Maintaining a constant temperature ensures reproducible retention times.

  • Detection Wavelength: 254 nm. Rationale: The carbazole moiety has strong UV absorbance at this wavelength, allowing for sensitive detection of the API and related impurities.

  • Injection Volume: 10 µL.

3. Solution Preparation:

  • Diluent: Acetonitrile/Water (50:50 v/v).

  • Standard Solution (approx. 0.5 mg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer to a 50 mL volumetric flask. Dissolve and dilute to volume with diluent.

  • Sample Solution (approx. 0.5 mg/mL): Prepare in the same manner as the Standard Solution using the this compound sample to be tested.

4. System Suitability Testing (SST):

  • Inject the Standard Solution five times.

  • Acceptance Criteria:

    • Repeatability: The relative standard deviation (RSD) of the peak area for the five replicate injections should be not more than 2.0%.

    • Tailing Factor (T): The tailing factor for the this compound peak should be not more than 2.0.

    • Theoretical Plates (N): The column efficiency, calculated for the this compound peak, should be not less than 2000.

  • Rationale: SST ensures that the analytical system is precise and capable of providing accurate, reproducible results before proceeding with sample analysis.

5. Analysis and Calculation:

  • Inject the diluent (as a blank) followed by the Sample Solution.

  • Identify impurity peaks by their retention time relative to the main peak.

  • Calculate the percentage of each impurity using the area normalization method: % Impurity = (Area of Individual Impurity Peak / Total Area of All Peaks) x 100

Workflow for Impurity Quantification

The entire process, from receiving a sample to delivering a final report, follows a logical and quality-controlled sequence.

G cluster_prep Preparation & Setup cluster_analysis Analysis & Validation cluster_reporting Data Processing & Reporting SampleReceipt Sample Receipt SolnPrep Solution Preparation (Sample, Standard, Mobile Phase) SampleReceipt->SolnPrep MethodSetup HPLC Method Setup & Equilibration SolnPrep->MethodSetup SST System Suitability Test (SST) MethodSetup->SST SST->MethodSetup If SST Fails (Troubleshoot) SampleAnalysis Sample Injection & Data Acquisition SST->SampleAnalysis If SST Passes DataProcessing Chromatogram Integration & Peak Identification SampleAnalysis->DataProcessing Quantification Impurity Quantification (% Area Normalization) DataProcessing->Quantification FinalReport Final Report Generation Quantification->FinalReport

Caption: Workflow for HPLC-based impurity quantification.

Comparison of Analytical Technologies

While HPLC is the primary workhorse, other techniques have specific applications and advantages that warrant consideration. The choice of technology depends on the specific analytical need, such as speed, required sensitivity, or the nature of the impurity.

FeatureHigh-Performance Liquid Chromatography (HPLC) Ultra-Performance Liquid Chromatography (UPLC) Gas Chromatography (GC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase (3-5 µm particles) at moderate pressures.[7]Same principle as HPLC but uses smaller sub-2 µm particles, operating at much higher pressures (up to 1200 bar).[8]Separation of volatile compounds based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase in a heated column.[9][10]
Applicability Gold standard for non-volatile and thermally labile compounds like this compound and its process impurities.[5][6]Ideal for high-throughput screening and complex mixtures requiring higher resolution. Offers significant speed and sensitivity gains over HPLC.[11][12]Primarily for volatile or semi-volatile impurities, such as residual solvents. Not suitable for the main analyte without derivatization.[9]
Resolution Good to excellent. Sufficient for most routine quality control applications.Superior. Narrower peaks provide a 5-fold improvement in resolution and double the peak capacity compared to HPLC.[12]Excellent for volatile compounds.
Speed Moderate. Typical run times are 20-45 minutes.[8]Very Fast. Run times are often reduced to 2-5 minutes, a 5- to 10-fold increase in speed.[8][12]Fast, with typical run times of 5-30 minutes.
Solvent Use High.Low. Can reduce solvent consumption by 50-70% compared to HPLC.[8][12]Low (only for sample preparation). Uses carrier gas as mobile phase.
Key Limitation Longer analysis times and lower resolution compared to UPLC.Higher initial instrument cost and requires cleaner samples and solvents to prevent column clogging.[8]Limited to thermally stable and volatile compounds. This compound would likely decompose at typical GC injection temperatures.
Insights on UPLC and GC
  • Ultra-Performance Liquid Chromatography (UPLC): UPLC represents an evolution of HPLC technology. By using smaller column particles (<2 µm), it achieves significantly faster analysis times and superior resolution.[7][8] This is particularly advantageous in a high-throughput drug development environment. The increased sensitivity is also beneficial for detecting trace-level impurities that might be missed by HPLC.[11][12] However, the transition from a validated HPLC method to a UPLC method requires careful method transfer and revalidation.[8]

  • Gas Chromatography (GC): The primary role of GC in this context would be to quantify residual solvents used during the synthesis and purification of this compound. The ICH Q3C(R5) guideline provides specific limits for common solvents.[2] GC, especially with a headspace autosampler, is the ideal technique for this specific task due to its high sensitivity for volatile organic compounds.[6] However, it is unsuitable for analyzing the primary compound and its non-volatile, process-related impurities.

Conclusion

For the comprehensive and reliable quantification of impurities in this compound samples, a well-validated Reverse-Phase HPLC method stands as the most appropriate and authoritative choice. It provides the necessary specificity and sensitivity to meet stringent regulatory requirements as outlined by ICH guidelines.[2][4] While UPLC offers significant advantages in speed and resolution, HPLC remains a robust and widely accessible technique that fulfills the core requirements for quality control.[7][8] The role of GC is complementary, specifically addressing the critical analysis of residual solvents. By employing this multi-faceted, scientifically-grounded approach, researchers and drug development professionals can ensure the quality and safety of their pharmaceutical intermediates and, ultimately, the final drug product.

References

  • ICH Q3A(R2) Impurities in New Drug Substances. European Medicines Agency. [Link]

  • UPLC vs HPLC: what is the difference? Alispharm. [Link]

  • HPLC Vs UPLC: Differences In Application, Performance And Cost. GMP Insiders. [Link]

  • Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation. [Link]

  • ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy. [Link]

  • Prospects of UPLC in Pharmaceutical Analysis over HPLC. Open Access Text. [Link]

  • ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). ICH. [Link]

  • A Review on Comparative study of HPLC and UPLC. RJPT. [Link]

  • ICH Q3A Guideline for Impurities in New Drug Substances. YouTube. [Link]

  • HPLC vs UPLC: Key Differences & Applications. Technology Networks. [Link]

  • Determination of carbazole and halogenated carbazoles in human serum samples using GC-MS/MS. ResearchGate. [Link]

  • Determination of carbazole and halogenated carbazoles in human serum samples using GC-MS/MS. PubMed. [Link]

  • Quantitative analysis of carbazoles and hydrocarbons in condensates and oils using comprehensive GC-MS/MS and comparative GC-MS analyses. ResearchGate. [Link]

  • Identification of carbazole in wilmington petroleum through use of gas-liquid chromatography and spectroscopy. ACS Publications. [Link]

  • Synthesis and characterization of potential impurities in key intermediates of Carvedilol: a β-adrenergic receptor. JOCPR. [Link]

  • Design, Synthesis and Biological Screening of Novel Carbazole Tethered Oxyethylamino Derivatives as Antimicrobial Agent. Indian Journal of Pharmaceutical Education and Research. [Link]

  • Synthesis and evaluation of biological activity of some novel carbazole derivatives. [Link]

  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. [Link]

  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain. [Link]

  • Synthesis of new 9H-Carbazole derivatives. Iraqi Journal of Science. [Link]

  • Analytical advances in pharmaceutical impurity profiling. PubMed. [Link]

  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews. [Link]

  • Synthesis of Novel 1-Substituted and 1,9-Disubstituted-1,2,3,4-tetrahydro-9H-Carbazole Derivatives as Potential Anticancer Agent. SciSpace. [Link]

  • Identification and Determination of Impurities in a New Therapeutic Agent for Fatty Liver Disease. Semantic Scholar. [Link]

  • Impurity profiling and drug characterization: backdrop and approach. PHARMACEUTICAL SCIENCES. [Link]

  • A Comprehensive Review of Quantifications, Profiling, and Regulations of Pharmaceutical Impurities. ResearchGate. [Link]

  • Development and validation of HPLC method for analysis of indolocarbazole derivative LCS-1269. Pharmacia. [Link]

Sources

A Comparative Bioactivity Analysis of Carbazole Derivatives Synthesized from 9-(chloroacetyl)-9H-carbazole

Author: BenchChem Technical Support Team. Date: January 2026

Carbazole and its derivatives have long been a focal point in medicinal chemistry, demonstrating a wide spectrum of biological activities.[1][2][3] Their rigid, planar structure and electron-rich nature make them privileged scaffolds for designing novel therapeutic agents. This guide provides a comprehensive comparison of the bioactivity of various carbazole derivatives synthesized from a common precursor, 9-(chloroacetyl)-9H-carbazole. We will delve into their anticancer, antimicrobial, and antioxidant properties, supported by experimental data and detailed protocols, to offer researchers and drug development professionals a thorough understanding of their therapeutic potential.

The Synthetic Hub: this compound

The journey to a diverse library of bioactive carbazole derivatives often begins with a versatile starting material. This compound serves as an excellent electrophilic hub, readily reacting with a variety of nucleophiles to introduce diverse functional groups at the N-9 position. This straightforward synthetic accessibility allows for the systematic exploration of structure-activity relationships (SAR).

The synthesis of this compound is typically achieved through the reaction of 9H-carbazole with chloroacetyl chloride in an appropriate solvent like acetone.[4] The resulting reactive intermediate can then be subjected to nucleophilic substitution reactions with amines, thiols, and other nucleophiles to yield a wide array of derivatives. A common subsequent step involves reaction with hydrazine hydrate to form 2-(9H-carbazol-9-yl)acetohydrazide, which can be further modified.[4][5][6]

Synthesis_Pathway Carbazole 9H-Carbazole Chloroacetyl_Carbazole This compound Carbazole->Chloroacetyl_Carbazole  Chloroacetyl chloride   Hydrazinoacetyl_Carbazole 2-(9H-carbazol-9-yl)acetohydrazide Chloroacetyl_Carbazole->Hydrazinoacetyl_Carbazole  Hydrazine hydrate   Derivatives Diverse Carbazole Derivatives Hydrazinoacetyl_Carbazole->Derivatives  Various Reagents  (e.g., Isothiocyanates, Aldehydes)

Caption: General synthetic route to carbazole derivatives from 9H-carbazole.

Comparative Anticancer Activity

Carbazole derivatives have shown significant promise as anticancer agents, with some compounds exhibiting potent cytotoxic effects against various cancer cell lines.[1][7][8] The mechanism of action is often attributed to their ability to intercalate with DNA, inhibit topoisomerase, or disrupt microtubule polymerization.[7][9]

A study on novel carbazole sulfonamide derivatives, for instance, identified compounds with potent antiproliferative activity, with IC50 values in the nanomolar range against several cancer cell lines, including multidrug-resistant ones.[7] Another investigation into carbazole derivatives highlighted a compound that exhibited high inhibitory activities on gastric adenocarcinoma and human melanoma cells.[8] While not all derivatives are synthesized from this compound, the structure-activity relationship studies from these papers provide valuable insights. For example, the introduction of specific substituents can significantly enhance anticancer potency.

Compound Derivative Class Cancer Cell Line IC50 (µM) Reference
Carbazole SulfonamidesMCF7/ADR (multidrug-resistant)0.00081 - 0.03119[7]
Carbazole Amide/Hydrazone7901 (gastric adenocarcinoma)11.8[8]
Carbazole Amide/HydrazoneA875 (human melanoma)9.77[8]
Oxadiazole-containing CarbazoleHepG2 (liver)7.68[10]
Oxadiazole-containing CarbazoleHeLa (cervical)10.09[10]
Oxadiazole-containing CarbazoleMCF7 (breast)6.44[10]
Thiazolidinone-containing CarbazoleHeLa (cervical)7.59[10]

Note: The IC50 values are indicative of the potency of the compounds, with lower values representing higher efficacy. The specific derivatives in the table are representative examples from the literature and may not all be direct products from this compound, but they illustrate the potential of the carbazole scaffold.

Experimental Protocol: MTT Assay for Cytotoxicity
  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the synthesized carbazole derivatives in the cell culture medium. Replace the existing medium with the medium containing the compounds and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

MTT_Assay_Workflow A Seed Cancer Cells in 96-well Plate B Treat with Carbazole Derivatives A->B C Add MTT Reagent B->C D Solubilize Formazan Crystals C->D E Measure Absorbance D->E F Calculate IC50 Values E->F

Caption: Workflow for determining the cytotoxicity of carbazole derivatives.

Comparative Antimicrobial Activity

The carbazole scaffold is also a promising framework for the development of new antimicrobial agents to combat the growing threat of drug-resistant pathogens.[11][12][13] Derivatives have been shown to be effective against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains.[12][13]

For instance, a series of novel carbazole derivatives were synthesized and evaluated for their antimicrobial activity, with some compounds exhibiting comparable or better activity against Pseudomonas aeruginosa than the standard drug chloramphenicol.[11] Another study on 4-[4-(benzylamino)butoxy]-9H-carbazole derivatives demonstrated their ability to effectively inhibit the growth of Gram-positive bacteria, particularly Staphylococcus aureus.[13]

Compound Derivative Class Microorganism MIC (µg/mL) Reference
Mercapto-heterocyclic CarbazolePseudomonas aeruginosaComparable to Chloramphenicol[11]
4-(Oxiran-2-ylmethoxy)-9H-carbazole derivativesCandida albicansGood antifungal activity[12]
4-[4-(benzylamino)butoxy]-9H-carbazoleStaphylococcus aureus>60% inhibition at 16 µg/mL[13]
9H-carbazole-based azoleStaphylococcus aureus1.1[13]
9H-carbazole-based azoleEscherichia coli6.4[13]

Note: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

Experimental Protocol: Broth Microdilution for MIC Determination
  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) in a suitable broth medium.

  • Compound Dilution: Prepare serial two-fold dilutions of the carbazole derivatives in a 96-well microtiter plate.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Comparative Antioxidant Activity

Oxidative stress is implicated in a variety of diseases, and compounds with antioxidant properties are of significant interest. Carbazole derivatives have been investigated for their ability to scavenge free radicals and act as antioxidants.[6][10][14]

The antioxidant activity is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.[6][10] In one study, newly synthesized carbazole derivatives containing oxadiazole and thiazolidinone moieties showed potent antioxidant activities with low IC50 values.[10] Another report on carbazole hydrazine-carbothioamide scaffolds also highlighted compounds with very potent antioxidant activities, with some exhibiting IC50 values in the sub-micromolar range.[6]

Compound Derivative Class Antioxidant Assay IC50 (µM) Reference
Oxadiazole-containing CarbazoleDPPH Radical Scavenging1.05[10]
Thiazolidinone-containing CarbazoleDPPH Radical Scavenging5.15[10]
Hydrazine-carbothioamide CarbazoleDPPH Radical Scavenging0.73[6]
Hydrazine-carbothioamide CarbazoleDPPH Radical Scavenging0.38[6]

Note: In the DPPH assay, a lower IC50 value indicates a higher antioxidant activity.

Experimental Protocol: DPPH Radical Scavenging Assay
  • Sample Preparation: Prepare different concentrations of the carbazole derivatives in methanol.

  • DPPH Solution: Prepare a fresh solution of DPPH (e.g., 0.1 mM) in methanol.

  • Reaction Mixture: Mix the sample solutions with the DPPH solution and incubate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the reaction mixture at 517 nm against a blank.

  • Calculation: Calculate the percentage of radical scavenging activity and determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

Structure-Activity Relationship (SAR) Insights and Future Directions

The diverse biological activities of carbazole derivatives are intricately linked to their structural features. The nature and position of substituents on the carbazole ring, as well as the functional groups introduced at the N-9 position, play a crucial role in determining their potency and selectivity.[1][9]

  • For Anticancer Activity: The planarity of the carbazole ring system is often important for DNA intercalation. The introduction of specific side chains can enhance interactions with biological targets like topoisomerases or tubulin.[7][9]

  • For Antimicrobial Activity: The presence of lipophilic groups can improve membrane permeability, while specific heterocyclic moieties can target microbial enzymes.

  • For Antioxidant Activity: The presence of electron-donating groups can enhance the ability of the carbazole nucleus to donate a hydrogen atom to free radicals.

The synthetic versatility of this compound provides a powerful platform for the continued exploration of these SARs. Future research should focus on the synthesis of novel derivatives with enhanced potency and selectivity, as well as a favorable safety profile. The combination of rational drug design, guided by computational modeling, and efficient synthetic strategies will undoubtedly lead to the discovery of new carbazole-based therapeutic agents.

References

  • A Review on Carbazole and Its Derivatives as Anticancer Agents From 2013 to 2024. (2025). Wiley Periodicals LLC.
  • Synthesis of some novel Carbazole derivatives and evaluation of their antimicrobial activity. (2025).
  • Structure-activity relationship study of new carbazole sulfonamide derivatives as anticancer agents with dual-target mechanism. (2024). PubMed.
  • Structural diversity-guided optimization of carbazole derivatives as potential cytotoxic agents. (n.d.). Frontiers in Chemistry.
  • Synthesis and evaluation of biological activity of some novel carbazole derivatives. (2022). Indian Journal of Chemistry.
  • Design, Synthesis and Biological Screening of Novel Carbazole Tethered Oxyethylamino Derivatives as Antimicrobial Agent. (2023).
  • Synthesis and structure-activity relationship study of water-soluble carbazole sulfonamide derivatives as new anticancer agents. (2025).
  • Synthesis, antitumour activity and structure-activity relationships of 5H-benzo[b]carbazoles. (n.d.). PubMed.
  • Synthesis and antimicrobial activities of 9H-carbazole derivatives. (n.d.). Journal of the Serbian Chemical Society.
  • Carbazole Derivatives as Potential Antimicrobial Agents. (n.d.). PMC - NIH.
  • Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents. (2023). PMC - NIH.
  • Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)
  • Synthesis of novel carbazole hydrazine-carbothioamide scaffold as potent antioxidant, anticancer and antimicrobial agents. (2024). NIH.
  • Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review. (n.d.). PubMed Central.
  • Synthesis and evaluation of antibacterial and antioxidative activities of carbazole deriv
  • Synthesis of Novel 1-Substituted and 1,9-Disubstituted-1,2,3,4-tetrahydro-9H-Carbazole Derivatives as Potential Anticancer Agents. (n.d.). MDPI.
  • Design, synthesis and biological evaluation of new carbazole derivatives as anti-cancer and anti-migratory agents. (n.d.).
  • (PDF) Synthesis, design, biological and anti-oxidant assessment of some new 9H-carbazole derivatives. (2025).
  • Mini-review on the novel synthesis and potential applications of carbazole and its deriv
  • Special Issue “Carbazole Derivatives: Latest Advances and Prospects”. (2023). MDPI.

Sources

Benchmarking the performance of 9-(chloroacetyl)-9H-carbazole in derivatization reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Analytical Scientists

In the realm of analytical chemistry, particularly in chromatographic analysis, the derivatization of target molecules is a critical step to enhance detectability and improve separation. This guide provides a comprehensive performance benchmark of 9-(chloroacetyl)-9H-carbazole as a derivatizing agent, comparing it with other common reagents used for the functionalization of aliphatic amines, phenols, and thiols. We will delve into reaction efficiency, stability of the resulting derivatives, and overall analytical performance, supported by experimental data and established protocols.

Introduction to Derivatization and the Role of this compound

Derivatization in chemical analysis involves selectively reacting a target compound with a derivatizing reagent to alter its chemical and physical properties. This process is often employed to:

  • Enhance Detector Response: Introduce a chromophore or fluorophore for UV-Vis or fluorescence detection.

  • Improve Volatility: Facilitate analysis by gas chromatography (GC).

  • Increase Chromatographic Retention and Resolution: Modify the polarity and size of the analyte for better separation in liquid chromatography (LC).

This compound is a fluorescent labeling reagent that contains a reactive chloroacetyl group. The carbazole moiety is an excellent fluorophore, exhibiting strong fluorescence, which allows for highly sensitive detection of its derivatives. The chloroacetyl group, in turn, readily reacts with nucleophilic functional groups such as primary and secondary amines, thiols, and phenols under mild basic conditions.

Reaction Mechanism

The derivatization reaction proceeds via a nucleophilic substitution mechanism. The nucleophilic atom (e.g., nitrogen in an amine or sulfur in a thiol) attacks the electrophilic carbon of the chloroacetyl group, displacing the chloride ion and forming a stable covalent bond.

G reagent This compound (Electrophile) product Fluorescent Carbazole Derivative reagent->product Forms covalent bond analyte Analyte with Nucleophilic Group (e.g., R-NH2, R-SH) analyte->product catalyst Base Catalyst (e.g., K2CO3, Et3N) catalyst->reagent Activates reaction byproduct Salt (e.g., KCl, Et3N·HCl) product->byproduct Generates

Caption: Reaction of this compound with a nucleophilic analyte.

Comparative Analysis of Derivatizing Reagents

The selection of a derivatizing agent is contingent upon the analyte of interest, the desired sensitivity, and the available analytical instrumentation. Here, we compare this compound with three other widely used fluorescent labeling reagents: Dansyl Chloride, 9-fluorenylmethyl chloroformate (FMOC-Cl), and Fluorescamine.

Key Performance Metrics
ReagentTarget AnalytesReaction ConditionsDerivative StabilityKey AdvantagesLimitations
This compound Primary/Secondary Amines, Thiols, PhenolsMildly basic (pH 8-10), 60-80°C, 30-60 minGenerally stableGood fluorescence, reacts with a broad range of nucleophilesRequires heating, reaction time is longer than some alternatives
Dansyl Chloride Primary/Secondary Amines, PhenolsAlkaline (pH 9-11), 25-60°C, 30-60 min[1][2][3]StableHigh quantum yield, well-established methods[4]Excess reagent is fluorescent and can cause interference[5], requires quenching[2][5]
FMOC-Cl Primary/Secondary AminesAlkaline (pH 8-10), Room Temp, <10 min[6][7]StableFast reaction at room temperature, high sensitivity[8]Reagent hydrolyzes to a fluorescent byproduct, requiring removal
Fluorescamine Primary AminesAlkaline (pH 8-9), Room Temp, Instantaneous[9][10]ModerateExtremely fast reaction, reagent and byproducts are non-fluorescent[9][10]Specific to primary amines only[9], derivative can be less stable over time

Experimental Protocols and Workflows

Reproducibility is paramount in analytical chemistry. The following are detailed protocols for the derivatization of a model primary amine (e.g., glycine) using each of the compared reagents.

Workflow Overview

G cluster_pre Pre-Derivatization cluster_rxn Derivatization Reaction cluster_hplc HPLC Analysis A Prepare Analyte Standard/Sample D Mix Analyte, Buffer, & Reagent A->D B Prepare Reagent Solution B->D C Prepare Buffer C->D E Incubate (Time & Temp Dependent) D->E F Quench Reaction (If necessary) E->F G Inject Derivatized Sample F->G H Chromatographic Separation G->H I Fluorescence Detection H->I

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.